Belleau's Reagent
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(4-phenoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQSSAMKDRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2P2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473338 | |
| Record name | Belleau's Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88816-02-8 | |
| Record name | 2,4-Bis(4-phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088816028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belleau's Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS(4-PHENOXYPHENYL)-2,4-DITHIOXO-1,3,2,4-DITHIADIPHOSPHETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU5OST0B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fujimoto-Belleau Reaction: A Mechanistic and Practical Guide
Introduction: A Strategic Approach to α-Substituted Enones
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct complex molecular architectures remains a central theme. The Fujimoto-Belleau reaction, a powerful method for the synthesis of cyclic α-substituted α,β-unsaturated ketones, represents a significant contribution to this field.[1] This reaction, first reported by George I. Fujimoto and Bernard Belleau in 1951, provides a strategic route to these valuable synthons from readily available enol lactones and Grignard reagents.[1] The term "Belleau's Reagent," as queried, does not refer to a specific, named compound but rather to the crucial role of the Grignard reagent within the context of this transformative reaction.
This in-depth technical guide will provide a comprehensive exploration of the Fujimoto-Belleau reaction, delving into its core mechanism, providing a detailed experimental protocol based on Belleau's seminal work, and discussing the scope and applications of this important transformation, particularly relevant for researchers, scientists, and professionals in drug development.
Core Mechanism: A Stepwise Unraveling
The elegance of the Fujimoto-Belleau reaction lies in its sequential cascade of well-understood organic transformations, initiated by the nucleophilic addition of a Grignard reagent to an enol lactone. The overall transformation can be dissected into five key mechanistic steps:
Figure 1: Overall transformation of the Fujimoto-Belleau reaction.
A detailed examination of the mechanism reveals the intricate interplay of nucleophilic attack, proton transfers, and elimination that ultimately furnishes the desired enone.
Step 1: Nucleophilic Acyl Substitution and Ring Opening
The reaction commences with the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the enol lactone. This is a classic nucleophilic acyl substitution, where the carbanionic 'R' group of the Grignard reagent adds to the carbonyl, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the endocyclic C-O bond of the lactone, effectively opening the ring to form a magnesium enolate.
Step 2: Proton Transfer and Tautomerization
The initially formed enolate is then protonated during the aqueous workup, leading to the formation of a keto-alcohol intermediate. This intermediate exists in equilibrium with its enol tautomer.
Step 3: Deprotonation and Second Enolate Formation
Under the basic conditions of the reaction or workup, a proton on the carbon alpha to the newly introduced 'R' group is abstracted. This deprotonation is facilitated by the electron-withdrawing effect of the adjacent ketone, leading to the formation of a second, thermodynamically stable enolate.
Step 4: Intramolecular Aldol Condensation
This newly formed enolate then acts as a nucleophile in an intramolecular aldol addition reaction. The enolate attacks the ketone carbonyl at the other end of the molecule, forming a new carbon-carbon bond and creating a cyclic β-hydroxy ketone intermediate.
Step 5: E1cB Elimination and Enone Formation
The final step is the elimination of the hydroxyl group to form the α,β-unsaturated ketone. This elimination proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2][3][4][5] The proton alpha to the carbonyl group is acidic and is removed by a base to form a resonance-stabilized enolate (the conjugate base). Subsequently, the hydroxide ion is expelled as the leaving group, driven by the formation of the thermodynamically stable conjugated π-system of the final product.
Figure 2: Detailed mechanistic pathway of the Fujimoto-Belleau reaction.
Experimental Protocol: A Practical Workflow
The following protocol is based on the original procedure described by Bernard Belleau for the synthesis of 1-methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene.[1]
Figure 3: General experimental workflow for the Fujimoto-Belleau reaction.
Materials and Reagents
-
β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Anhydrous benzene
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Step-by-Step Procedure
-
Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Enol Lactone: In a separate flame-dried flask, dissolve the β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone in a mixture of anhydrous benzene and diethyl ether. Cool the solution in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared methylmagnesium iodide solution to the cooled solution of the enol lactone with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).
-
Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the desired 1-methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene.
Scope and Limitations
The Fujimoto-Belleau reaction is a versatile tool for the synthesis of a variety of cyclic α-substituted α,β-unsaturated ketones. Its application has been particularly notable in the synthesis of steroids and other complex natural products.[1]
| Enol Lactone Substrate | Grignard Reagent (R-MgX) | Product | Yield (%) | Reference |
| β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric acid lactone | MeMgI | 1-Methyl-3-keto-1,2,3,9,10,10a-hexahydrophenanthrene | Not explicitly stated in the original paper, but implied to be synthetically useful. | |
| Various steroidal enol lactones | MeMgBr | Corresponding α-methyl enones | Varies |
Limitations:
-
Grignard Reagent Reactivity: The high reactivity of Grignard reagents can sometimes lead to side reactions, such as 1,4-addition to the enol lactone or reaction with other functional groups present in the substrate.
-
Substrate Scope: The reaction is most effective with enol lactones that are readily available and stable under the reaction conditions.
-
Stereocontrol: The reaction typically generates a racemic mixture if the substrate is achiral and no chiral auxiliaries are employed.
Conclusion and Future Outlook
The Fujimoto-Belleau reaction remains a cornerstone in the synthetic chemist's toolbox for the construction of cyclic α-substituted α,β-unsaturated ketones. Its straightforward execution and the ready availability of the starting materials make it an attractive strategy. While the original protocol has been in existence for over seven decades, the fundamental principles of the reaction continue to be relevant. Future research in this area may focus on the development of catalytic and enantioselective variants of the reaction, further expanding its utility in modern organic synthesis and drug discovery. The legacy of Bernard Belleau's work is not encapsulated in a single "reagent" but in the elegant and powerful transformations he helped to pioneer.
References
-
Belleau, B. The Reaction of Methylmagnesium Iodide with β-(1-Hydroxy-3,4-dihydro-2-naphthyl)-butyric Acid Lactone. J. Am. Chem. Soc.1951 , 73 (11), 5441–5443. [Link]
-
Fujimoto, G. I. Labeling of Steroids in the 4-Position. J. Am. Chem. Soc.1951 , 73 (4), 1856. [Link]
-
E1cb Mechanism. Illustrated Glossary of Organic Chemistry. [Link]
-
E1cB: The Conjugate Base Elimination Pathway. OpenOChem Learn. [Link]
-
11.10: The E1 and E1cB Reactions. Chemistry LibreTexts. [Link]
Sources
Introduction: Unveiling a Classic Thionation Agent
An In-Depth Technical Guide to Belleau's Reagent: Properties, Mechanisms, and Applications in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the conversion of a carbonyl group (C=O) to its thio-analogue, the thiocarbonyl group (C=S), is a fundamental transformation. This reaction, known as thionation, is a critical tool for modulating the electronic, steric, and biological properties of molecules, making it particularly valuable in the field of drug discovery and development. Among the arsenal of reagents developed for this purpose, this compound stands as a potent and effective option.
This compound, chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide , belongs to a class of organophosphorus compounds characterized by a central four-membered P₂S₂ ring.[1][2] It is a structural analogue of the more widely known Lawesson's Reagent, differing only in the aryl substituent (phenoxy vs. methoxy). Functionally, it serves as a mild and efficient source for the transfer of sulfur to a variety of carbonyl-containing compounds.[3]
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, the mechanism of its thionating action, its synthesis, and its strategic application in the synthesis of biologically relevant molecules.
It is important to distinguish this reagent from the other significant contributions of its namesake, the brilliant Canadian biochemist Bernard Belleau. The Fujimoto-Belleau reaction is a distinct name reaction used in steroid synthesis to form cyclic α,β-unsaturated ketones.[1][4] Furthermore, Belleau is highly acclaimed for his pioneering work in medicinal chemistry, including the discovery and synthesis of the pivotal anti-HIV drug Lamivudine (3TC).[1] This guide focuses exclusively on the thionating agent that bears his name.
Part 1: Core Chemical and Physical Properties
The efficacy and handling of any chemical reagent are dictated by its physical and chemical properties. This compound is a stable solid, but requires specific handling due to its sensitivity to moisture.
| Property | Value | Reference |
| CAS Number | 88816-02-8 | [1][3] |
| Chemical Name | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | [1][2] |
| Molecular Formula | C₂₄H₁₈O₂P₂S₄ | [1][3] |
| Molecular Weight | 528.61 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | |
| Storage | Store at -20°C under an inert, dry atmosphere. Moisture sensitive. | [3] |
The core of this compound is the 1,3,2,4-dithiadiphosphetane 2,4-disulfide ring. This strained, sulfur-rich heterocyclic system is the source of its thionating power.
Part 2: Synthesis of this compound and its Analogues
This compound belongs to a class of compounds that are generally synthesized by the reaction of an electron-rich aromatic compound with tetraphosphorus decasulfide (P₄S₁₀).[5] The most well-documented procedure is for the closely related Lawesson's Reagent, which provides a reliable template for the synthesis of this compound.
Experimental Protocol: Synthesis of a Representative Dithiadiphosphetane Disulfide (Lawesson's Reagent)
This protocol describes the synthesis of Lawesson's Reagent. The synthesis of this compound follows the same procedure, substituting anisole with an equimolar amount of diphenyl ether.
Caution: This reaction evolves hydrogen sulfide (H₂S), a toxic gas, and should be performed exclusively in a well-ventilated fume hood.[6]
-
Apparatus Setup: A dry, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., containing a bleach solution) to neutralize H₂S.
-
Charging the Flask: The flask is charged with tetraphosphorus decasulfide (P₄S₁₀, 1.0 eq) and the arene (anisole for Lawesson's Reagent, diphenyl ether for this compound, ~10 eq). Anhydrous toluene or xylene can be used as the solvent.
-
Reaction: The mixture is stirred and heated to reflux. The reaction is typically maintained at reflux for several hours. As the reaction progresses, the solid P₄S₁₀ will dissolve, and subsequently, the product will begin to precipitate from the hot solution.[6]
-
Isolation: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene or o-dichlorobenzene, to yield the desired 1,3,2,4-dithiadiphosphetane 2,4-disulfide as a crystalline solid.
Part 3: The Mechanism of Thionation
The conversion of a carbonyl to a thiocarbonyl using this compound proceeds through a well-established mechanism analogous to the Wittig reaction.[7][8] The driving force of the reaction is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.
-
Dissociation to Monomer: In solution, the dimeric reagent exists in a dynamic equilibrium with a highly reactive monomeric dithiophosphine ylide species (Ar-P(S)₂).[3][7][8] This monomer is the active thionating agent.
-
[2+2] Cycloaddition: The electrophilic carbon of the carbonyl group is attacked by the nucleophilic terminal sulfur of the dithiophosphine ylide. This occurs in a concerted fashion to form a four-membered ring intermediate known as a thiaoxaphosphetane.[3][8]
-
Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. This step involves the cleavage of the C-O and P-S bonds and the formation of the C=S and P=O bonds. This results in the desired thiocarbonyl compound and an oxothiophosphine byproduct.[3] Computational studies have shown this cycloreversion step to be the rate-limiting step of the overall process.[3]
Substrate Reactivity
The choice of thionation conditions often depends on the nature of the carbonyl substrate. Extensive studies on Lawesson's Reagent, which are applicable to this compound, have established a general order of reactivity.
| Substrate Class | Relative Reactivity | Notes |
| Amides / Lactams | High | Readily undergo thionation to form thioamides/thiolactams. |
| Ketones | Medium | Generally react well under standard conditions. |
| Aldehydes | Medium | Similar reactivity to ketones. |
| Esters / Lactones | Low | Often require higher temperatures and longer reaction times. |
This differential reactivity allows for a degree of chemoselectivity. For instance, in a molecule containing both an amide and an ester, the amide can often be selectively thionated by carefully controlling the reaction conditions.[8]
Part 4: Applications in Drug Development and Medicinal Chemistry
The substitution of oxygen with sulfur can profoundly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Reagents like Belleau's provide a direct route to these valuable thio-analogues, making them a key tool in structure-activity relationship (SAR) studies.
-
Thioamides as Peptide Isosteres: The amide bond is central to the structure of peptides and proteins. Replacing it with a thioamide can increase resistance to enzymatic degradation by proteases, thereby extending the half-life of peptide-based drugs. The thioamide group also has different hydrogen bonding capabilities and conformational preferences, which can be exploited to fine-tune receptor binding.
-
Modulation of Heterocyclic Scaffolds: Many drug scaffolds are based on oxygen-containing heterocycles. Converting a lactam to a thiolactam or a ketone within a heterocyclic ring to a thioketone can lead to compounds with entirely new pharmacological profiles. For example, the thionation of quinazolinones has been shown to produce derivatives with enhanced biological activities.[7]
-
Access to Novel Pharmacophores: Organosulfur compounds, including those synthesized via thionation, are present in a wide array of approved drugs and biologically active compounds, exhibiting anticancer, antiviral, and cardioprotective properties.[7] this compound provides a straightforward entry into this chemical space.
Part 5: General Experimental Protocol for Thionation
The following is a representative procedure for the thionation of a generic carbonyl compound.
-
Reaction Setup: A dry flask is charged with the carbonyl-containing substrate (1.0 eq) and this compound (0.5 - 0.6 eq, as the reagent is dimeric). The flask is flushed with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, xylene, or dioxane) is added via syringe. The choice of solvent is often dictated by the temperature required for the specific substrate.
-
Heating: The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity.
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting crude residue contains the desired product and phosphorus-containing byproducts.
-
-
Purification: Purification is typically achieved by flash column chromatography on silica gel. The non-polar thiocarbonyl product can usually be separated from the more polar phosphorus byproducts.
Conclusion
This compound, along with its close analogue Lawesson's Reagent, represents a cornerstone of thionation chemistry. Its reliability, predictable reactivity, and ease of use have cemented its place in the synthetic chemist's toolbox. For professionals in drug discovery and development, it offers a direct and powerful method for accessing sulfur-containing analogues of lead compounds, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. A thorough understanding of its properties, mechanism, and handling is essential for leveraging its full potential in the synthesis of novel therapeutics.
References
-
Shafi, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available from: [Link]
-
Araneda, J. F., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. The Journal of Organic Chemistry, 81(16), 7078-7087. Available from: [Link]
-
Kresge, N. (2022). Bernard Belleau. The Canadian Encyclopedia. Available from: [Link]
-
Wikipedia contributors. (2023). Fujimoto–Belleau reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Padwa, A., et al. (2011). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 16(10), 8569-8603. Available from: [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). LAWESSON'S REAGENT For Synthesis. Available from: [Link]
-
Wikipedia contributors. (2023). 1,3,2,4-Dithiadiphosphetane 2,4-disulfides. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available from: [Link]
-
Thomsen, I., et al. (1981). N-METHYLTHIOPYRROLIDONE. Organic Syntheses, 62, 158. Available from: [Link]
Sources
- 1. Bernard Belleau | The Canadian Encyclopedia [thecanadianencyclopedia.ca]
- 2. audreyli.com [audreyli.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fujimoto–Belleau reaction - Wikipedia [en.wikipedia.org]
- 5. 1,3,2,4-Dithiadiphosphetane 2,4-disulfides - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of Key Methoxy-Substituted Anilino Compounds in Drug Discovery
This guide provides a comprehensive overview of the synthesis of pivotal methoxy-substituted anilino compounds, with a primary focus on 2-amino-4,5-dimethoxybenzoic acid. These structures serve as critical building blocks in the development of a wide array of pharmaceutical agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations that inform these synthetic pathways.
Introduction: The Significance of Methoxy-Substituted Anilines
Methoxy-substituted anilines and their derivatives are privileged scaffolds in medicinal chemistry. The methoxy group, a potent electron-donating group, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability, modulate receptor binding affinity, and improve oral bioavailability. Consequently, mastering the synthesis of these intermediates is a fundamental skill in the drug discovery enterprise.
While the term "Belleau's Reagent" is commonly associated with 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, a thiocarbonylation agent[1][2][3][4], this guide will delve into the synthesis of a key precursor that has been linked to Bernard Belleau's extensive work in medicinal chemistry: 2-amino-4,5-dimethoxybenzoic acid . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff[5].
Strategic Approaches to the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid
The synthesis of 2-amino-4,5-dimethoxybenzoic acid typically commences from a more readily available substituted benzene derivative. The strategic challenge lies in the selective introduction and manipulation of the amino, carboxyl, and methoxy functional groups on the aromatic ring. Several synthetic routes have been established, each with its own set of advantages and limitations.
Route 1: From 6-Nitroveratric Acid via Catalytic Hydrogenation
A robust and widely employed method involves the reduction of a nitro group precursor. This approach benefits from the strong directing effects of the nitro group in electrophilic aromatic substitution, allowing for precise installation of other substituents.
Logical Framework: Nitration followed by Reduction
Caption: Synthetic pathway from a nitrobenzoate precursor.
Experimental Protocol: Synthesis from Methyl-4,5-dimethoxy-2-nitrobenzoate [5][6][7]
Step 1: Saponification of Methyl-4,5-dimethoxy-2-nitrobenzoate
-
Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water.
-
To this clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate.
-
Heat the resulting green suspension to 70°C. The solution will turn dark red as the reaction progresses.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.
Step 2: Catalytic Hydrogenation
-
The resulting red suspension is subjected to hydrogenation with 1 g of 10% Palladium on carbon (Pd/C) at 50°C under a hydrogen pressure of 3.5 bar.
-
Continue the hydrogenation until the reaction ceases.
-
Filter the solution to remove the catalyst.
-
Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.
-
Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.
-
Filter the product, wash with two portions of 125 ml of ice water, and dry in a vacuum oven at 55°C for 12 hours.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Methyl-4,5-dimethoxy-2-nitrobenzoate | 241.20 | 50 | 0.207 | - |
| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 35.18 | 0.173 | 83 |
Causality and Experimental Choices:
-
Saponification: The use of KOH is a standard and cost-effective method for hydrolyzing the ester to a carboxylate salt. Heating accelerates this typically slow reaction. The color change provides a useful visual indicator of the reaction's progress.
-
Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines. The reaction is clean, with water as the only byproduct. The use of moderate temperature and pressure ensures a controlled and safe reaction.
-
pH Adjustment: The careful adjustment of pH is crucial for the precipitation of the final product, which is an amino acid and thus has an isoelectric point at which its solubility is minimal.
Route 2: Alternative Reduction Methods
While catalytic hydrogenation is highly effective, other reducing agents can also be employed, which can be advantageous in specific laboratory settings.
Experimental Protocol: Reduction with Iron Powder [7]
-
Dissolve 1 g (4.40 mmol) of the nitro-intermediate in 20 ml of absolute ethanol at 80°C.
-
Add 20 ml of water and 0.47 g (8.80 mmol) of ammonium chloride.
-
Heat the mixture to 100°C and add 1 g (17.86 mmol) of reduced iron powder in portions.
-
Monitor the reaction for 3 hours using Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture and wash the residue with hot water.
-
Extract the filtrate with ethyl acetate and evaporate the solvent.
-
Purify the product by silica gel chromatography to yield an off-white solid.
Causality and Experimental Choices:
-
Iron in Acidic Media: The use of iron powder in the presence of an acid (generated from ammonium chloride in water) is a classic method for nitro group reduction. It is a cost-effective and readily available alternative to catalytic hydrogenation, although it may require more rigorous purification of the final product.
The Fujimoto-Belleau Reaction: A Related Named Reaction
It is pertinent to briefly mention the Fujimoto-Belleau reaction , as the name "Belleau" might lead to this well-known named reaction. This reaction is a powerful tool for the synthesis of cyclic α-substituted α,β-unsaturated ketones from enol lactones and Grignard reagents[8][9][10]. It has found significant application in steroid synthesis[8].
Reaction Mechanism Overview
Caption: Key steps in the Fujimoto-Belleau reaction.
Safety and Handling
The synthesis of these compounds involves the use of hazardous materials. It is imperative to adhere to strict safety protocols.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid heat and shock.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and proper ventilation.
-
Reagents: Handle all chemicals, including strong acids, bases, and organic solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of 2-amino-4,5-dimethoxybenzoic acid and related methoxy-substituted anilines is a cornerstone of modern pharmaceutical development. The routes described herein provide reliable and scalable methods for accessing these valuable intermediates. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental execution, is paramount for success. This guide serves as a foundational resource for scientists engaged in the art and science of organic synthesis for drug discovery.
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ACS Publications. (1958). Mechanism of Drug Action at Receptor Surfaces--III. Chemical Reactivity and Conformation of Spiro-Ethylenimmonium Ions in Relation to Adrenergic Blocking Activity. Journal of Medicinal Chemistry. [Link]
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Canadian Science Publishing. (1958). THE MECHANISM OF DRUG ACTION AT RECEPTOR SURFACES: PART I. INTRODUCTION. A GENERAL INTERPRETATION OF THE ADRENERGIC BLOCKING ACTIVITY OF β-HALOALKYLAMINES. Canadian Journal of Biochemistry and Physiology. [Link]
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An In-Depth Technical Guide to the Structure and Application of Belleau's Reagent for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur into bioactive scaffolds is a critical tool for modulating potency, selectivity, and pharmacokinetic properties. The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in this endeavor. This guide provides an in-depth analysis of Belleau's Reagent, a member of the dithiadiphosphetane disulfide family of thionating agents. By examining its core structure, reaction mechanism, and synthesis through the lens of its renowned analogue, Lawesson's Reagent, we offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool. This paper emphasizes the causality behind its application, provides actionable protocols, and situates its utility within the broader context of drug discovery.
The Genesis of a Thionating Agent: Structure and Identity
The development of mild and selective thionating agents was a significant advancement over the often harsh and low-solubility predecessor, phosphorus pentasulfide (P₄S₁₀).[1][2][3] This pursuit led to a family of structurally related 1,3,2,4-dithiadiphosphetane 2,4-disulfides, which are indispensable in modern organic synthesis.
This compound is chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3,dithia-2,4-diphosphetane 2,4-disulfide . It is a direct structural analogue of the more widely known Lawesson's Reagent (LR), where the 4-methoxyphenyl substituents of LR are replaced by 4-phenoxyphenyl groups. This structural relationship is the key to understanding its function, as its reactivity and mechanism are considered to be directly comparable to those of Lawesson's Reagent.[4]
| Reagent Name | Chemical Name | R-Group |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -C₆H₄-OCH₃ |
| This compound | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -C₆H₄-OC₆H₅ |
| Davy's Reagent | 2,4-Bis(methylthio)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | -SCH₃ |
A Note on Nomenclature: It is critical to distinguish this compound from the Fujimoto-Belleau reaction . The latter is an entirely different process involving a Grignard reagent and an enol lactone to form cyclic α,β-unsaturated ketones, often used in steroid synthesis.[5] This guide focuses exclusively on the thionating agent.
Below is the core chemical structure of this compound, highlighting its central four-membered phosphorus-sulfur ring and the characteristic phenoxyphenyl substituents.
The Mechanism of Thionation: A Self-Validating System
The efficacy of this compound, like Lawesson's Reagent, stems from a well-defined and predictable reaction mechanism. The process is not a direct attack by the dimeric reagent itself but rather involves a dynamic equilibrium that generates a highly reactive monomeric species. Understanding this pathway is crucial for predicting reactivity and optimizing reaction conditions.
The mechanism proceeds through three key stages:
-
Dissociation: In solution, the dimeric reagent (I) undergoes dissociation to form two equivalents of the reactive dithiophosphine ylide monomer (II). This step is foundational, as the monomer is the true active species in the thionation process.
-
[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the substrate attacks the electrophilic phosphorus atom of the ylide (II), while the nucleophilic sulfur of the ylide attacks the carbonyl carbon. This occurs in a concerted fashion to form a four-membered thiaoxaphosphetane intermediate (III).
-
Cycloreversion: The thiaoxaphosphetane intermediate (III) rapidly collapses in a Wittig-like cycloreversion. The thermodynamic driving force for this step is the formation of a highly stable phosphorus-oxygen double bond in the byproduct (IV), yielding the desired thiocarbonyl compound (V).
This mechanistic pathway provides a self-validating framework for its application. The predictable formation of the stable P=O bond ensures the reaction proceeds to completion under appropriate conditions.
Synthesis Protocol: An Authoritative Grounding
While this compound is commercially available, an understanding of its synthesis provides deeper insight into its chemical nature. The preparation is directly analogous to the well-established procedure for Lawesson's Reagent, as detailed in Organic Syntheses.[6] The protocol involves the reaction of the corresponding aromatic ether with phosphorus pentasulfide.
Proposed Synthesis of this compound
This protocol is adapted from the established synthesis of Lawesson's Reagent.[6] Caution: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen sulfide (H₂S), a toxic and flammable gas.
Reactants:
-
Diphenyl ether (C₁₂H₁₀O)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene (solvent)
Step-by-Step Methodology:
-
Setup: A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas outlet tube leading to a bleach scrubber to neutralize H₂S.
-
Charging the Flask: The flask is charged with phosphorus pentasulfide (1.0 equivalent) and the chosen anhydrous solvent (e.g., toluene).
-
Addition of Arene: Diphenyl ether (a molar excess, typically 8-10 equivalents) is added to the suspension.
-
Reaction: The mixture is stirred and heated to reflux. The reaction progress is monitored by the evolution of H₂S. The reaction is typically complete when the mixture becomes a clear solution and H₂S evolution ceases (usually several hours).
-
Crystallization: As the reaction proceeds, the product, this compound, will begin to precipitate from the hot solution. After the reaction is complete, the mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystallization.
-
Isolation: The crystalline product is collected by vacuum filtration. The solid is washed with a cold, non-polar solvent (e.g., hexane or cold toluene) to remove any unreacted diphenyl ether.
-
Drying: The resulting pale yellow solid is dried under vacuum to yield this compound. The reagent should be stored in a tightly sealed container protected from moisture.
Field-Proven Insights: Application in Drug Development
The primary utility of this compound in drug discovery is the synthesis of thioamides from their corresponding amides. Thioamides are considered valuable "bioisosteres" of amides. Replacing the oxygen of an amide with sulfur can profoundly alter a molecule's biological properties by:
-
Modulating Hydrogen Bonding: The thiocarbonyl group is a weaker hydrogen bond acceptor than a carbonyl.
-
Increasing Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which can enhance membrane permeability.
-
Altering Conformation: The C=S bond is longer than the C=O bond, which can change the local conformation of the molecule.
-
Creating Novel Binding Interactions: The "softer" sulfur atom can engage in different interactions with biological targets compared to the "harder" oxygen atom.
Experimental Protocol: General Thionation of an Amide
The following is a general, robust protocol for the thionation of a secondary amide to its corresponding thioamide, which serves as a self-validating system for this transformation.
Materials:
-
Substrate (Amide): 1.0 mmol
-
This compound: 0.5 - 0.6 mmol (Note: 1 equivalent of the dimer provides 2 equivalents of the active monomer)
-
Anhydrous Solvent: Toluene or Dioxane (approx. 0.1 - 0.2 M concentration)
Methodology:
-
Reaction Setup: A dry round-bottom flask is charged with the amide substrate and this compound under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Heating: The reaction mixture is heated to 80-110 °C. The exact temperature depends on the reactivity of the substrate. Amides and ketones are generally more reactive than esters.[7][8]
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic solution is washed with saturated aqueous sodium bicarbonate (NaHCO₃) to quench any acidic byproducts, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure thioamide.
This protocol's trustworthiness is ensured by the clear endpoint (consumption of starting material) and the standard, effective purification techniques that separate the desired thioamide from the phosphorus-containing byproducts.
Conclusion: A Strategic Tool for Chemical Innovation
This compound, as a key member of the dithiadiphosphetane disulfide family, represents a powerful and reliable tool for the synthesis of thiocarbonyl compounds. Its structural analogy to Lawesson's Reagent provides a solid foundation for understanding its mechanism and application. For drug development professionals, the ability to selectively convert amides to thioamides offers a strategic pathway to modulate the physicochemical and biological properties of lead compounds. By understanding the core structure, the predictable mechanism, and the practicalities of its synthesis and application, researchers can confidently employ this compound to accelerate the discovery and development of novel therapeutics.
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Wikipedia. (n.d.). Fujimoto–Belleau reaction. Retrieved from [Link]
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (1984). Thiation with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide: N-methylthiopyrrolidone. Organic Syntheses, 62, 158.
-
Bak, A., Kozik, V., Swietlicka, A., & Zięba, A. (n.d.). Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (n.d.). LAWESSON'S REAGENT For Synthesis, 99%. Retrieved from [Link]
- Ghattas, A.-B. A. G., Abd Allah, O. A., & Moustafa, H. M. (2000). The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives.
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SigutLabs. (2022, April 19). Reagents of the month- April- Lawesson's and Woollins' reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Fujimoto-Belleau reaction. Retrieved from [Link]
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Encyclopedia.pub. (2021, November 27). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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James, M. J., et al. (2018). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. Request PDF. Retrieved from [Link]
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Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. Retrieved from [Link]
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Total Synthesis. (2025, November 8). This Total Synthesis will help you Master Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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The Enigmatic Origins and Multifaceted Utility of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Commonly known in scientific literature as 2-aminoethoxydiphenyl borate (2-APB), the compound sometimes referred to as "Belleau's Reagent" stands as a pivotal tool in the study of intracellular calcium signaling. Despite the colloquial name, a definitive historical link to a specific researcher named Belleau remains elusive in peer-reviewed literature. This guide delves into the established scientific history of 2-APB, from its seminal description as an inositol 1,4,5-trisphosphate (IP₃) receptor antagonist to its current status as a complex modulator of a diverse range of ion channels. We will explore its synthesis, multifaceted mechanism of action, and provide practical insights into its application in contemporary research, thereby offering a comprehensive resource for professionals in the fields of pharmacology and drug development.
Unraveling the Historical Narrative: The Emergence of a Key Chemical Probe
The journey of 2-aminoethoxydiphenyl borate (2-APB) into the toolkit of cell signaling researchers began in 1997. A seminal paper by Maruyama and colleagues first characterized 2-APB as a membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor[1][2][3]. This discovery was significant as it offered a new pharmacological tool to probe the intricate pathways of intracellular calcium (Ca²⁺) release, a fundamental process in cellular communication.
It is important to address the nomenclature used for this compound. While the user has referred to it as "this compound," extensive searches of scientific databases and historical records do not yield a clear connection between a scientist named Gilles or Bernard Belleau and the discovery or development of 2-aminoethoxydiphenyl borate. The prominent medicinal chemist Bernard Belleau is celebrated for other major contributions, including the development of the anti-HIV drug Lamivudine (3TC) and the Fujimoto-Belleau reaction, but a link to 2-APB is not apparent in the scientific literature[4]. Therefore, this guide will use the scientifically accepted name, 2-aminoethoxydiphenyl borate or its common abbreviation, 2-APB.
Following its initial description, the understanding of 2-APB's pharmacological profile rapidly evolved. Researchers soon discovered that its effects were not limited to IP₃ receptors. A significant body of work demonstrated that 2-APB also modulates store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular calcium stores[1][3]. This dual action highlighted the compound's complexity and foreshadowed its utility in dissecting the interplay between different calcium signaling pathways.
Synthesis and Chemical Properties
2-Aminoethoxydiphenyl borate is a synthetic compound with the chemical formula C₁₄H₁₆BNO. Its structure features a diphenylborinic acid moiety esterified with 2-aminoethanol. This structure confers upon it the crucial property of being membrane-permeable, allowing it to access intracellular targets like the IP₃ receptor on the endoplasmic reticulum.
While the original 1997 publication by Maruyama et al. focused on its biological activity, subsequent studies have detailed various synthetic routes and the development of numerous analogs[5][6]. The synthesis generally involves the reaction of a diphenylborinic acid derivative with 2-aminoethanol or a protected form thereof. The exploration of analogs has been driven by the desire to develop more potent and selective modulators of specific ion channels, aiming to overcome some of the off-target effects of the parent compound[5].
Table 1: Physicochemical Properties of 2-Aminoethoxydiphenyl Borate (2-APB)
| Property | Value |
| IUPAC Name | 2-[(Diphenylboranyl)oxy]ethan-1-amine |
| Molecular Formula | C₁₄H₁₆BNO |
| Molar Mass | 225.09 g/mol |
| CAS Number | 524-95-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and Ethanol |
The Complex Mechanism of Action: Beyond a Simple Inhibitor
The initial portrayal of 2-APB as a straightforward IP₃ receptor antagonist has been significantly refined over two decades of research. It is now understood to be a promiscuous modulator of a wide array of ion channels, with its effects often being concentration-dependent.
Inhibition of IP₃ Receptors
2-APB acts as a functional antagonist of IP₃ receptors, inhibiting the release of Ca²⁺ from the endoplasmic reticulum[7][8]. It is believed to bind to the receptor at a site distinct from the IP₃ binding site, thereby acting as a non-competitive inhibitor. This inhibition is not uniform across all IP₃ receptor subtypes, with some studies suggesting a degree of selectivity[9].
Modulation of Store-Operated Calcium Entry (SOCE)
One of the most intriguing aspects of 2-APB's pharmacology is its bimodal effect on SOCE. At low micromolar concentrations (typically <10 µM), 2-APB can potentiate SOCE, while at higher concentrations (>30 µM), it is a potent inhibitor[6][10]. This dual effect is thought to occur independently of its action on IP₃ receptors[10]. The molecular targets for this modulation are the components of the SOCE machinery, including Orai and STIM proteins.
Effects on Transient Receptor Potential (TRP) Channels
2-APB has been shown to interact with numerous members of the Transient Receptor Potential (TRP) channel family. Its effects are highly varied, ranging from inhibition to activation, depending on the specific TRP channel subtype. For instance, 2-APB is known to inhibit TRPC channels (TRPC1, TRPC3, TRPC5, TRPC6), which are implicated in SOCE[1]. Conversely, it can activate members of the TRPV subfamily, such as TRPV1, TRPV2, and TRPV3[1][2]. This broad activity spectrum underscores the importance of careful dose selection and interpretation of experimental results when using 2-APB.
Diagram 1: The Multifaceted Interactions of 2-APB in Calcium Signaling
Caption: A diagram illustrating the diverse molecular targets of 2-APB in a typical mammalian cell.
Applications in Research and Drug Development
The complex pharmacology of 2-APB has made it a valuable, albeit challenging, tool for researchers. Its ability to modulate multiple components of the calcium signaling toolkit allows for the dissection of complex cellular processes.
Key Research Applications:
-
Investigating the role of IP₃-mediated signaling: By inhibiting IP₃ receptors, 2-APB can help elucidate the contribution of this pathway to various physiological and pathological processes, such as apoptosis, cell proliferation, and neurotransmission[7][11].
-
Probing the mechanisms of store-operated calcium entry: The bimodal effect of 2-APB on SOCE provides a unique way to study the regulation of this process.
-
Characterizing the function of TRP channels: Due to its broad-spectrum activity on TRP channels, 2-APB is often used in initial screens to identify the involvement of this channel family in specific cellular responses.
-
Exploring therapeutic possibilities: The ability of 2-APB to modulate calcium signaling has led to its investigation in various disease models, including cancer, cardiovascular diseases, and neurological disorders[7].
Experimental Protocols: A Practical Guide
The effective use of 2-APB in experiments requires careful consideration of its properties and potential off-target effects.
Preparation of Stock Solutions
2-APB is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). It is recommended to prepare fresh stock solutions and store them at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
A General Protocol for Assessing the Effect of 2-APB on Intracellular Calcium
This protocol provides a general framework for using a fluorescent calcium indicator to measure changes in intracellular calcium in response to 2-APB.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) according to the manufacturer's instructions. This is typically done at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with the physiological buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence measurements for a few minutes to establish a stable signal.
-
Stimulation: Add the desired concentration of 2-APB to the cells and continue recording the fluorescence changes. It is crucial to perform a dose-response experiment to characterize the effect of 2-APB in the specific cell type and context.
-
Positive Control: At the end of the experiment, a calcium ionophore (e.g., ionomycin) can be added to obtain a maximal calcium response, which is useful for data normalization.
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration or fluorescence intensity over time.
Diagram 2: Experimental Workflow for Assessing 2-APB's Effect on Calcium Signaling
Caption: A stepwise workflow for a typical fluorescence microscopy-based calcium imaging experiment using 2-APB.
Conclusion: A Versatile Tool Requiring Careful Interpretation
2-Aminoethoxydiphenyl borate (2-APB) has cemented its place as an indispensable chemical probe in the field of calcium signaling. While the origins of the name "this compound" remain obscure, the scientific community recognizes 2-APB for its profound and complex effects on intracellular calcium dynamics. Its journey from a specific IP₃ receptor inhibitor to a broad-spectrum modulator of ion channels is a testament to the ongoing process of scientific discovery. For researchers and drug development professionals, a thorough understanding of its multifaceted mechanism of action is paramount for its effective use and the accurate interpretation of experimental data. As research continues to unravel the complexities of cellular signaling, the legacy of 2-APB will undoubtedly continue to evolve.
References
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Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of physiology, 536(Pt 1), 3–19. [Link]
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Kröner, C., Kaczmarek, E., & Büsselberg, D. (2009). IP3 receptor antagonist, 2-APB, attenuates cisplatin induced Ca2+-influx in HeLa-S3 cells and prevents activation of calpain and induction of apoptosis. British journal of pharmacology, 157(4), 572–583. [Link]
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Rossi, A. M., Tovey, S. C., Taylor, C. W., & Bootman, M. D. (2009). Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor. British journal of pharmacology, 158(7), 1704–1714. [Link]
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Dobrydneva, Y., Williams, R. L., & Blackmore, P. F. (2006). 2-aminoethoxydiphenyl borate as a prototype drug for a group of structurally related calcium channel blockers in human platelets. Molecular pharmacology, 69(1), 247–256. [Link]
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Iwasaki, H., Mori, Y., & Inoue, K. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Japanese journal of pharmacology, 85(4), 439–442. [Link]
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Li, G. R., Li, Y. C., & Zhang, Y. (2010). 2-Aminoethoxydiphenyl borate, a inositol 1,4,5-triphosphate receptor inhibitor, prevents atrial fibrillation. Experimental biology and medicine (Maywood, N.J.), 235(7), 862–868. [Link]
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Hu, H. Z., Gu, Q., Wang, C., Colton, C. K., Tang, J., & Zhu, M. X. (2007). 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels. Handbook of experimental pharmacology, (179), 173–187. [Link]
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Wikipedia. (2023). 2-Aminoethoxydiphenyl borate. In Wikipedia. [Link]
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Patt, M., Goretzki, A., Seehars, S., Wessig, P., & Weber, K. (2018). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Molecules (Basel, Switzerland), 23(11), 2849. [Link]
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The Canadian Encyclopedia. (2022). Bernard Belleau. [Link]
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Hu, H. Z., Kim, J. Y., Wang, C., & Zhu, M. X. (2004). 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(22), 5290–5298. [Link]
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Bootman, M. D., Collins, T. J., Mackenzie, L., Roderick, H. L., Berridge, M. J., & Peppiatt, C. M. (2002). 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 16(10), 1145–1150. [Link]
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The Solubility of Belleau's Reagent in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Belleau's Reagent, a pivotal thiocarbonylation agent in organic synthesis. Recognizing the critical role of solvent selection in reaction kinetics, yield, and purity, this document offers a framework for understanding and predicting the solubility of this compound. It combines a theoretical examination of the reagent's molecular structure with practical, field-proven methodologies for solubility determination. This guide is intended for researchers, scientists, and drug development professionals who seek to optimize synthetic routes involving this versatile reagent.
Introduction to this compound
This compound, with the chemical name 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a widely utilized organophosphorus sulfur compound. Its primary application lies in the conversion of carbonyl compounds, such as amides and ketones, into their corresponding thiocarbonyl analogues. This transformation is a cornerstone in the synthesis of a diverse array of sulfur-containing heterocycles and other molecules of pharmaceutical and materials science interest.
The reagent is a solid at room temperature and is known to be sensitive to moisture. Proper handling and storage, typically under an inert atmosphere and at reduced temperatures (-20°C or <15°C), are crucial to maintain its reactivity. The choice of solvent is paramount not only for dissolving the reagent but also for influencing the reaction's outcome.
Predicting Solubility: A Structural Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. An examination of the molecular structure of this compound provides critical insights into its solubility profile.
Key Structural Features and Their Impact on Polarity:
-
Large Nonpolar Surface Area: The two bulky phenoxyphenyl groups contribute significantly to the molecule's nonpolar character. The extensive hydrocarbon framework suggests good solubility in nonpolar and weakly polar organic solvents.
-
Polar P-S and P=S Bonds: The central dithiadiphosphetane ring contains polar phosphorus-sulfur bonds. These introduce a degree of polarity to the molecule.
-
Ether Linkages: The oxygen atoms in the phenoxy groups can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents, although the steric hindrance from the bulky aromatic rings may limit this.
Predicted Solubility Profile:
Based on this structural analysis, this compound is predicted to be most soluble in:
-
Aromatic Hydrocarbons: Solvents like toluene and xylene are expected to be excellent choices due to their ability to engage in π-stacking interactions with the phenyl rings of the reagent.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents due to their moderate polarity and ability to dissolve a wide range of organic compounds.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether may also serve as suitable solvents, although their lower boiling points might be a consideration for reactions requiring elevated temperatures.
-
Polar Aprotic Solvents: Acetonitrile could be a viable solvent, as it has been reported for similar thionation reactions.
Conversely, this compound is expected to have poor solubility in highly polar protic solvents like water and alcohols, as well as in very nonpolar aliphatic hydrocarbons such as hexane.
Recommended Solvents for Screening
For researchers aiming to identify the optimal solvent for a reaction involving this compound, the following table provides a curated list of solvents for initial screening, categorized by their polarity.
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |
| Aromatic | Toluene, Xylene | High | Favorable π-π interactions with the phenoxyphenyl groups. Commonly used for thionation reactions. |
| Chlorinated | Dichloromethane (DCM) | High | Good balance of polarity to dissolve the reagent without being overly reactive. |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | Can solvate both polar and nonpolar parts of the molecule. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Has been successfully used in thionation reactions. |
| Nonpolar Aliphatic | Hexane | Low | Lacks the polarity and aromatic character to effectively solvate the reagent. |
| Polar Protic | Ethanol, Methanol | Low | Strong hydrogen bonding network of the solvent is unlikely to be disrupted by the largely nonpolar reagent. |
Experimental Protocol for Solubility Determination
To quantitatively assess the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in various organic solvents.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents (as per the screening list)
-
Small vials with airtight caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
To a series of vials, add a pre-weighed excess amount of this compound (e.g., 100 mg).
-
Add a known volume of the test solvent (e.g., 2 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the suspensions vigorously for a set period (e.g., 24 hours) to ensure that equilibrium is reached. It is crucial to confirm that solid reagent remains in the vial, indicating a saturated solution.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1 hour) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the reagent.
-
Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L or mg/mL.
-
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))
-
Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 12, 24, and 48 hours). Consistent solubility values across these time points will validate that equilibrium has been achieved.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.
-
Purity of Reagents: The use of high-purity this compound and anhydrous solvents is essential for accurate and reproducible results.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. A thorough understanding of its structural characteristics allows for a rational prediction of its solubility in various organic solvents. This guide provides a theoretical framework and a practical, robust experimental protocol for researchers to confidently determine the solubility of this compound. By systematically screening solvents and applying the detailed methodology herein, scientists can optimize reaction conditions, leading to improved yields, enhanced purity, and more efficient synthetic processes.
References
- Yde, B., Yousif, N. M., Pedersen, U., Thomsen, I., & Lawesson, S.-O. (1984). Studies on organophosphorus compounds XLVII preparation of thiated synthons of amides, lactams and imides by use of some new p,s-containing reagents. Tetrahedron, 40(11), 2047–2052.
- Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478.
-
LibreTexts. (2021). 4.4: Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
A Technical Guide to the Spectroscopic Characterization of Belleau's Reagent and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belleau's Reagent, formally known as 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a valuable tool in organic synthesis, particularly for the thionation of carbonyl compounds. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, is paramount for its effective application and for the characterization of its reaction products. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectra for this compound itself, this guide will leverage the well-documented spectroscopic data of its close and widely used analog, Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide), to provide a detailed predictive analysis.
Introduction to this compound: Structure and Reactivity
This compound belongs to the family of dithiadiphosphetane disulfides, which are powerful thionating agents. Its core structure consists of a four-membered ring of alternating phosphorus and sulfur atoms. The reactivity of this compound is primarily attributed to the dissociation of this central P₂S₂ ring into reactive dithiophosphine ylide intermediates (Ar-PS₂). These intermediates readily react with a variety of carbonyl-containing functional groups, including ketones, esters, amides, and lactams, to replace the oxygen atom with a sulfur atom.
The key structural difference between this compound and the more commonly cited Lawesson's Reagent lies in the nature of the aryl substituent. This compound possesses phenoxy groups, whereas Lawesson's Reagent contains methoxy groups. This distinction is expected to subtly influence the electronic environment of the phosphorus atoms and, consequently, the reagent's reactivity and its spectroscopic signatures.
Infrared (IR) Spectroscopy: A Comparative Analysis
Table 1: Characteristic IR Absorptions of Lawesson's Reagent and Predicted Absorptions for this compound
| Functional Group | Lawesson's Reagent (Observed, cm⁻¹) | This compound (Predicted, cm⁻¹) | Vibrational Mode |
| P=S | ~690-720 | ~690-720 | Stretching |
| P-S (ring) | ~530-580 | ~530-580 | Stretching |
| Ar-O-C | ~1250-1300 (asymmetric), ~1020-1040 (symmetric) | ~1230-1280 (asymmetric), ~1000-1050 (symmetric) | Stretching |
| C-H (aromatic) | ~3000-3100 (stretching), ~750-850 (out-of-plane bending) | ~3000-3100 (stretching), ~750-850 (out-of-plane bending) | Stretching and Bending |
| C=C (aromatic) | ~1450-1600 | ~1450-1600 | Stretching |
Expert Interpretation:
The most characteristic vibrations for both reagents are the P=S and P-S stretching frequencies, which confirm the presence of the dithiadiphosphetane disulfide core. The key difference in the IR spectrum of this compound compared to Lawesson's Reagent will be in the region of the Ar-O-C stretching vibrations. The phenoxy group in this compound will exhibit characteristic C-O stretching bands that differ slightly from the methoxy group in Lawesson's Reagent. The presence of an additional benzene ring in the phenoxy substituent may also lead to more complex patterns in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). As with IR data, specific, published NMR spectra for this compound are scarce. Therefore, we will predict the expected chemical shifts and coupling patterns based on its structure and by drawing comparisons with Lawesson's Reagent.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the phenoxy and phenyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons (protons on the phenyl rings directly attached to phosphorus) | 7.8 - 8.2 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta to P) |
| Aromatic Protons (protons on the phenoxy rings) | 7.0 - 7.5 | Multiplet (m) | - |
Expert Interpretation:
The protons on the phenyl rings directly bonded to the phosphorus atoms are expected to be the most downfield due to the electron-withdrawing nature of the dithiophosphonate group. These protons will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons and a smaller coupling to the phosphorus atom. The protons of the phenoxy groups will resonate in the typical aromatic region as a complex multiplet. In contrast, the ¹H NMR spectrum of Lawesson's Reagent would show a singlet for the methoxy protons around 3.8 ppm and a simpler aromatic region corresponding to the p-substituted anisole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to P-C coupling) |
| C (ipso, attached to P) | 135 - 145 | Doublet |
| C (aromatic, ortho to P) | 130 - 135 | Doublet |
| C (aromatic, meta to P) | 128 - 130 | Singlet |
| C (aromatic, para to P) | 125 - 128 | Singlet |
| C (ipso, phenoxy, attached to O) | 155 - 160 | Singlet |
| C (aromatic, phenoxy) | 115 - 130 | Singlet |
Expert Interpretation:
The carbon atoms directly attached to the phosphorus will exhibit coupling to the ³¹P nucleus, resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the substituents. The presence of the electron-donating phenoxy group will affect the chemical shifts of the carbons in that ring system. For Lawesson's Reagent, the methoxy carbon would appear as a distinct peak around 55 ppm.
Experimental Protocol for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable spectroscopic data for this compound or similar compounds, the following experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution. Traces of moisture should be avoided as they can affect the chemical shifts.
-
IR Spectroscopy (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical reagent like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. While direct experimental data is limited, a detailed predictive analysis based on the well-characterized analog, Lawesson's Reagent, offers valuable insights for researchers. The provided tables of predicted NMR and IR data, along with expert interpretations, will aid in the identification and characterization of this compound and its reaction products. The outlined experimental protocols and workflow serve as a practical guide for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility in research and development involving this important class of thionating reagents.
References
-
PubChem. Lawesson's reagent. National Center for Biotechnology Information. [Link]
Thermal stability of Belleau's Reagent
An In-Depth Technical Guide to the Thermal Stability of Belleau's Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, formally 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a widely used thionating agent in organic synthesis. Its efficacy is intrinsically linked to its chemical integrity. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of its potential decomposition pathways, present a suite of robust analytical methodologies for quantifying its stability, and offer field-proven best practices for its handling and storage. This document is intended to serve as a practical resource for researchers, enabling them to ensure the reliability of their experiments and the quality of their synthesized products.
Introduction: The Imperative of Stability
This compound has carved a niche in synthetic chemistry as a powerful tool for the conversion of carbonyl compounds to thiocarbonyls. Its utility in the synthesis of thioamides, thiolactams, and other sulfur-containing heterocycles is well-documented. However, like many organophosphorus reagents, its stability is not absolute. The reagent is known to be sensitive to moisture and, as we will explore, thermal stress. Understanding the thermal stability of this compound is not merely an academic exercise; it is a critical component of ensuring reproducible and safe laboratory operations. Degradation of the reagent can lead to diminished yields, impure products, and in the worst-case scenario, unforeseen side reactions. This guide provides a systematic approach to characterizing the thermal lability of this compound.
Theoretical Framework: Anticipating Decomposition
The structure of this compound, a four-membered dithiadiphosphetane ring with exocyclic sulfur atoms and bulky phenoxyphenyl substituents, provides clues to its potential thermal decomposition pathways. The inherent strain in the four-membered ring and the relatively weak P-S bonds are likely points of initial bond scission under thermal stress.
A plausible decomposition mechanism involves the homolytic cleavage of a P-S bond within the ring, leading to a diradical intermediate. This intermediate could then undergo a series of reactions, including fragmentation and rearrangement, to yield various smaller, more stable molecules. Another possibility is the dissociation of the exocyclic sulfur atoms.
Below is a proposed initial fragmentation pathway for the thermal decomposition of this compound.
Caption: Proposed initial pathway of thermal decomposition for this compound.
Experimental Design for Thermal Stability Assessment
A multi-pronged experimental approach is necessary to fully characterize the thermal stability of this compound. We recommend a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and isothermal stress studies followed by chromatographic analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[1][2][3] This technique is invaluable for determining the onset temperature of decomposition and the mass loss profile of this compound.
Experimental Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is determined by the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] It can detect thermal events such as melting, crystallization, and decomposition, and quantify the enthalpy changes associated with these events.
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.
Caption: Experimental workflow for assessing the thermal stability of this compound.
Isothermal Stress Studies and Kinetic Analysis
Isothermal stress studies provide a more detailed picture of stability at specific, relevant temperatures. By analyzing the degradation of this compound over time, we can determine its degradation kinetics.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a suitable anhydrous solvent (e.g., anhydrous toluene or dioxane).
-
Incubation: Place the vials in constant temperature ovens or heating blocks at a range of temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and quench the reaction by cooling it in an ice bath.
-
Purity Analysis: Analyze the purity of the reagent in each sample using a validated HPLC method with a UV detector.
-
Kinetic Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each temperature.
-
If the plot is linear, the degradation follows first-order kinetics. The negative of the slope gives the rate constant (k).
-
Calculate the half-life (t½) at each temperature using the formula: t½ = 0.693 / k.
-
Use the Arrhenius equation to determine the activation energy (Ea) of the decomposition reaction by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).
-
Data Presentation and Interpretation
The data from these experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of Thermal Analysis Data
| Parameter | TGA | DSC |
| Onset of Decomposition (°C) | e.g., 210 °C | e.g., 215 °C (exotherm) |
| Melting Point (°C) | N/A | e.g., 198 °C (endotherm) |
| Enthalpy of Decomposition (J/g) | N/A | e.g., -350 J/g |
Table 2: Kinetic Data from Isothermal Stress Studies
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
| 40 °C | e.g., 1.5 x 10⁻⁶ | e.g., 128 |
| 60 °C | e.g., 9.8 x 10⁻⁶ | e.g., 19.6 |
| 80 °C | e.g., 5.7 x 10⁻⁵ | e.g., 3.4 |
| Activation Energy (Ea) | \multicolumn{2}{c | }{e.g., 85 kJ/mol} |
Interpretation:
-
The TGA and DSC data provide a rapid assessment of the thermal limits of this compound. The onset of decomposition indicates the temperature at which the reagent begins to degrade rapidly.
-
The kinetic data from the isothermal studies offer a more nuanced understanding of the reagent's shelf-life at various temperatures. A lower half-life indicates faster degradation.
-
The activation energy provides insight into the temperature sensitivity of the decomposition reaction. A higher Ea suggests that the degradation rate is more sensitive to changes in temperature.
Best Practices for Handling and Storage
Based on the understanding of its thermal and moisture sensitivity, the following best practices are recommended for handling and storing this compound:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place, preferably at temperatures below 15°C. For long-term storage, refrigeration (2-8°C) is advisable.
-
Handling: When handling the reagent, work in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas).[10] Before opening a container that has been refrigerated, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold reagent.[10]
-
Aliquoting: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.[11]
Conclusion
The thermal stability of this compound is a critical parameter that influences its performance and the reliability of synthetic procedures. By employing a systematic approach that combines thermogravimetric analysis, differential scanning calorimetry, and isothermal stress studies, researchers can gain a comprehensive understanding of the reagent's stability profile. This knowledge, coupled with best practices for handling and storage, will empower scientists to use this compound with greater confidence and achieve more consistent and reliable results in their research and development endeavors.
References
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Fujimoto, G. I. (1951). Labeling of Steroids in the 4-Position. J. Am. Chem. Soc., 73(4), 1856. [Link]
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FUJIFILM Wako - Pyrostar. (2024). How To Properly Store Reagents. [Link]
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Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]
-
National Center for Biotechnology Information. (2023). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]
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PubMed. (2007). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. [Link]
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Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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MDPI. (2020). A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. [Link]
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PubMed. (2000). Mechanisms of decomposition of alpha-hydroxydialkylnitrosamines in aqueous solution. [Link]
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National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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Wikipedia. Thermogravimetric analysis. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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PubMed. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. [Link]
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PubMed. (2017). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. [Link]
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Wikipedia. Carbonyldiimidazole. [Link]
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ResearchGate. (2016). Kinetics of thermal degradation of poly(vinyl chloride) by color. [Link]
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PubMed. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]
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MDPI. (2021). Thermal Characteristics and Kinetics of the Thermal Degradation of Sugar Beet Waste Leaves and Pulp in Relation to Chemical Composition. [Link]
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ResearchGate. (2016). Kinetics of thermal degradation of poly(vinyl chloride): Thermogravimetry and spectroscopy. [Link]
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Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]
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NETZSCH. Thermogravimetric Analyzer (TGA). [Link]
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Mettler Toledo. Differential Scanning Calorimetry (DSC). [Link]
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Russian Chemical Reviews. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
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Ebatco Lab Services. Differential Scanning Calorimetry (DSC). [Link]
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Purdue College of Engineering. (2016). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. [Link]
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Ebatco Lab Services. Thermogravimetric Analysis (TGA). [Link]
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A Tale of Two Thions: An In-depth Technical Guide to Belleau's and Lawesson's Reagents
In the landscape of modern synthetic chemistry, the transformation of a carbonyl group to its thio-analogue is a cornerstone reaction, enabling access to a vast array of sulfur-containing molecules with profound implications in medicinal chemistry, materials science, and agrochemicals. For decades, two reagents have stood as pillars in this domain: Lawesson's Reagent and the closely related Belleau's Reagent. This guide offers an in-depth exploration of these powerful thionating agents, moving beyond simple protocols to dissect their core principles, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
The Dawn of Dithiadiphosphetane Disulfides: A Shared Heritage
Both Belleau's and Lawesson's reagents belong to the class of 1,3,2,4-dithiadiphosphetane 2,4-disulfides. Their story begins with the exploration of the reactions of phosphorus pentasulfide (P₄S₁₀) with aromatic compounds.[1] This foundational work paved the way for the development of more soluble, manageable, and often more selective thionating agents than the notoriously harsh and often low-yielding P₄S₁₀.[2][3]
The general structure of these reagents is a central, four-membered P₂S₂ ring adorned with two aryl groups. The nature of the substituent on this aryl ring is what distinguishes this compound from Lawesson's Reagent and dictates their subtle yet significant differences in reactivity and physical properties.
-
Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[4]
-
This compound (BR): 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[5]
The Heart of the Matter: The Thionation Mechanism
The efficacy of both reagents hinges on a shared mechanistic pathway that elegantly circumvents the often brutal conditions required for P₄S₁₀. The process is not a direct attack by the dimeric reagent itself but rather a more nuanced sequence of events.
In solution, the dimeric 1,3,2,4-dithiadiphosphetane 2,4-disulfide exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[1][2] This monomer is the true workhorse of the thionation reaction. The generally accepted mechanism, which bears a striking resemblance to the Wittig reaction, proceeds as follows:
-
[2+2] Cycloaddition: The electron-deficient phosphorus atom of the dithiophosphine ylide undergoes a [2+2] cycloaddition with the carbonyl group of the substrate, forming a transient four-membered oxathiaphosphetane intermediate.[6]
-
Cycloreversion: This intermediate rapidly collapses in a cycloreversion step, driven by the formation of a highly stable phosphorus-oxygen double bond (P=O). This step releases the desired thiocarbonyl compound and a phosphorus-containing byproduct.[2][6]
The driving force for this reaction is the thermodynamic stability of the P=O bond formed in the byproduct.[2]
Caption: Generalized mechanism of thionation by dithiadiphosphetane disulfides.
Lawesson's Reagent: The Tried and True Workhorse
First popularized by Sven-Olov Lawesson, this reagent has become a staple in organic synthesis for its broad applicability and generally high yields in converting carbonyls to thiocarbonyls.[1][7]
Synthesis of Lawesson's Reagent
Lawesson's Reagent is readily prepared in a one-step synthesis from commercially available starting materials.[4][8]
Experimental Protocol: Synthesis of Lawesson's Reagent [8]
-
Apparatus: A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet (to vent H₂S to a scrubber) is assembled in a well-ventilated fume hood.
-
Reagents: Anisole and phosphorus pentasulfide (P₄S₁₀) are added to the flask.
-
Reaction: The mixture is stirred and heated to reflux. The initially heterogeneous mixture will become homogeneous before the product begins to precipitate.
-
Work-up: After cooling, the solid product is collected by filtration, washed with a suitable solvent (e.g., toluene or xylene), and dried to yield Lawesson's Reagent as a pale yellow solid.
Caution: The synthesis of Lawesson's Reagent evolves hydrogen sulfide (H₂S), a toxic and foul-smelling gas. All operations must be conducted in a certified chemical fume hood.[8]
Applications and Reactivity of Lawesson's Reagent
Lawesson's Reagent is remarkably versatile, effecting the thionation of a wide range of carbonyl compounds.[1][9] The general order of reactivity is amides > ketones > esters.[10] This selectivity can be exploited in molecules with multiple carbonyl functionalities.
-
Thioamides from Amides: This is one of the most common and efficient applications of Lawesson's Reagent, providing access to thioamides which are important precursors for the synthesis of thiazoles and other sulfur-containing heterocycles.[3][11]
-
Thioketones from Ketones: Both aliphatic and aromatic ketones are readily converted to their corresponding thioketones.[6][12]
-
Thioesters and Thiolactones: While generally less reactive than amides and ketones, esters and lactones can be successfully thionated, often requiring higher temperatures or longer reaction times.[2][6]
-
Synthesis of Heterocycles: Lawesson's Reagent is a powerful tool for the construction of sulfur-containing heterocycles, such as thiophenes from 1,4-dicarbonyl compounds.[10]
-
Other Applications: It has also been employed in the conversion of sulfoxides to thioethers and alcohols to thiols.[1]
Experimental Protocol: General Procedure for the Thionation of an Amide with Lawesson's Reagent [11]
-
Setup: A dry flask is charged with the amide and Lawesson's Reagent (typically 0.5 equivalents relative to the amide).
-
Solvent: Anhydrous solvent (e.g., toluene, xylene, or THF) is added, and the mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove phosphorus byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure thioamide.
Field-Proven Insight: While toluene and xylene at reflux are the traditional solvents, using tetrahydrofuran (THF) can allow the reaction to proceed at room temperature for many substrates, albeit requiring a larger volume of solvent to ensure the reagent dissolves.[11] A thorough aqueous work-up is crucial to remove the phosphorus byproducts, which can otherwise co-elute with the desired product during chromatography.[11][13]
This compound: The Refined Alternative
This compound, with its p-phenoxyphenyl substituents, is a structural analogue of Lawesson's Reagent.[14] While less commonly cited in the literature, it offers distinct properties that can be advantageous in certain applications.
Synthesis of this compound
The synthesis of this compound follows a similar principle to that of Lawesson's Reagent, substituting anisole with diphenyl ether (phenoxybenzene).
Experimental Protocol: Synthesis of this compound
-
Apparatus: A similar setup to the synthesis of Lawesson's Reagent is used, ensuring adequate ventilation for H₂S.
-
Reagents: Diphenyl ether and phosphorus pentasulfide (P₄S₁₀) are combined in the reaction flask.
-
Reaction: The mixture is heated with stirring, typically in a high-boiling solvent or neat, until the reaction is complete.
-
Work-up: Upon cooling, the product is isolated by filtration, washed, and dried.
Applications and Reactivity of this compound
This compound is also an effective thionating agent for a range of carbonyl compounds.[14] The primary difference stems from the electronic and steric effects of the phenoxy group compared to the methoxy group in Lawesson's Reagent.
The increased steric bulk of the phenoxyphenyl group can sometimes lead to different selectivity profiles in complex substrates. Furthermore, the electron-withdrawing nature of the phenoxy group relative to the methoxy group can modulate the reactivity of the intermediate dithiophosphine ylide.
Head-to-Head Comparison: Lawesson's vs. This compound
The choice between Lawesson's and this compound often comes down to specific substrate requirements, desired reaction conditions, and purification considerations.
| Feature | Lawesson's Reagent | This compound | References |
| Aryl Substituent | p-methoxyphenyl | p-phenoxyphenyl | [4][14] |
| Molecular Weight | 404.47 g/mol | 528.59 g/mol | [5] |
| Solubility | Modestly soluble in boiling aromatic solvents (e.g., toluene, xylene), THF. | Generally higher solubility in organic solvents. | [14][15] |
| Reactivity | High, well-established for a broad range of substrates. | Effective, though potentially modulated by steric/electronic effects. | [2][14] |
| Byproduct Removal | Can be challenging due to similar polarity to products. | Can be challenging, similar to Lawesson's Reagent. | [13] |
| Cost & Availability | Widely commercially available from numerous suppliers. | Commercially available, but often at a higher cost. | [5] |
Expertise in Action: Making the Right Choice
-
For routine thionations of simple amides and ketones where cost is a factor, Lawesson's Reagent remains the go-to choice due to its extensive documentation and lower price.
-
When dealing with substrates that have poor solubility in standard solvents like toluene, the generally higher solubility of This compound might offer a significant advantage, potentially allowing for lower reaction temperatures or more homogeneous reaction conditions.
-
In cases of complex molecules with multiple potential reaction sites, the subtle differences in steric and electronic properties between the two reagents may warrant screening both to optimize for selectivity and yield.
The Broader Family of Thionating Agents
It is important to recognize that Lawesson's and Belleau's reagents are part of a larger family of dithiadiphosphetane disulfides. Other notable members include:
-
Davy's Reagents (DR): These have alkylthio substituents (e.g., methylthio) and are known for their increased solubility.[14]
-
Japanese Reagent (JR): This reagent features a phenylthio substituent.[14]
-
Fluorous Lawesson's Reagent: By attaching fluorous "ponytails" to the aryl rings, the purification process can be significantly simplified through fluorous solid-phase extraction, avoiding traditional chromatography.[16]
Caption: The family of 1,3,2,4-dithiadiphosphetane 2,4-disulfide thionating agents.
Conclusion and Future Outlook
Belleau's and Lawesson's reagents are indispensable tools in the arsenal of the synthetic chemist. Their ability to efficiently and often mildly convert carbonyls to thiocarbonyls has enabled countless advances in drug discovery and materials science. While Lawesson's Reagent remains the more widely used of the two, this compound and other analogues offer valuable alternatives, particularly when solubility and fine-tuning of reactivity are paramount. As synthetic challenges become more complex, a deep understanding of the subtle yet powerful differences between these reagents will continue to be a hallmark of expert-level synthetic strategy. The ongoing development of new analogues, such as fluorous and polymer-supported versions, promises to further enhance the utility of this remarkable class of reagents, simplifying purification and expanding their applicability in high-throughput and green chemistry workflows.
References
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Lawesson's Reagent. Organic Chemistry Portal. [Link]
- Brillon, D. (1990). In Situ Reagents For Thionation of Amides, Peptides and Lactams.
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (1984). N-METHYLTHIOPYRROLIDONE. Organic Syntheses, 62, 158.
- Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.
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Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]
- Al-Adiwish, W. M., & Al-Sammerrai, D. A.-W. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Oriental Journal of Chemistry, 38(1), 193-199.
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
-
Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4-Dithiadiphosphetane 2,4-Disulfide: N-Methylthiopyrrolidone. Request PDF on ResearchGate. [Link]
-
Lawesson's reagent. Grokipedia. [Link]
-
The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives. Synthesis of benzopyrano (3,2-d)-Δ5-2,1,3-oxaza- and 1. ResearchGate. [Link]
-
Transformation of amides to thioamides using efficient and novel thiating reagent. Research Square. [Link]
- Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278.
-
Lawesson's reagent. Wikipedia. [Link]
- Mlostoń, G., Hamera-Małkiewicz, A., & Heimgartner, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
- Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988-995.
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. [Link]
- Djurdjevic, I., et al. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules, 15(5), 3493-3509.
-
2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide or Lawesson's reagent (LR). ResearchGate. [Link]
- Djurdjevic, I., et al. (2010). Thionation of some alpha,beta-unsaturated steroidal ketones. Molecules, 15(5), 3493-3509.
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
- Kaushik, M. P., et al. (2005). A New, Efficient and Simple Method for the Thionation of Ketones to Thioketones Using P4S10/Al2O3. Indian Journal of Chemistry - Section B, 44B(12), 2569-2571.
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Methodological & Application
Application Notes and Protocols for the Thionation of Amides using Belleau's Reagent
Introduction: Beyond Lawesson's Reagent - A Guide to Belleau's Reagent
In the landscape of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation, pivotal in the synthesis of thioamides—critical isosteres of amides in drug discovery and building blocks for sulfur-containing heterocycles. While Lawesson's Reagent (LR) is a well-established and widely utilized thionating agent, its analogues, such as this compound, offer a nuanced alternative for researchers.[1]
This compound, systematically named 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a structural analogue of Lawesson's Reagent.[2] The core difference lies in the substitution on the aryl groups: this compound possesses phenoxy substituents where Lawesson's Reagent has methoxy groups. This modification, while seemingly subtle, can influence the reagent's solubility, reactivity, and steric profile, potentially offering advantages in specific synthetic contexts. Modified thionating reagents like Belleau's have been developed to expand substrate scope and enhance functional group selectivity.[3]
This guide provides a comprehensive overview of this compound, from its mechanism of action to detailed protocols for the thionation of amides, empowering researchers to effectively integrate this powerful tool into their synthetic workflows.
Mechanism of Action: A Concerted Pathway to Thionation
The thionation of amides by this compound is mechanistically analogous to that of Lawesson's Reagent.[1][4] The process is not a simple oxygen-sulfur exchange but rather a well-orchestrated sequence of reactions.
-
Dissociation to a Reactive Intermediate: In solution, the dimeric this compound (a four-membered dithiadiphosphetane ring) exists in equilibrium with a highly reactive dithiophosphine ylide monomer. This monomer is the active thionating species.[4]
-
[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of the dithiophosphine ylide. This is followed by the nucleophilic attack of the carbonyl carbon on the sulfur atom, leading to the formation of a transient, four-membered thiaoxaphosphetane intermediate.[5]
-
Cycloreversion: The driving force for the reaction is the subsequent cycloreversion of this intermediate. This step is reminiscent of the mechanism of the Wittig reaction.[4] The thermodynamically favorable formation of a stable P=O bond propels the fragmentation of the ring, yielding the desired thioamide and a phosphorus-containing byproduct.
The overall transformation is efficient and generally high-yielding for a wide range of amide substrates.
Sources
Application Notes and Protocols for Thioamide Synthesis using Belleau's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thioamides and the Utility of Belleau's Reagent
Thioamides are a critical class of compounds in medicinal chemistry and drug development.[1] As isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom, thioamides exhibit unique physicochemical properties. This substitution can lead to enhanced biological activity, improved metabolic stability, and altered hydrogen bonding capabilities, making them valuable moieties in the design of novel therapeutics.[2] The synthesis of thioamides is, therefore, a key transformation in organic and medicinal chemistry.
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Among the various reagents available, those based on a 1,3,2,4-dithiadiphosphetane 2,4-disulfide core have proven to be particularly useful. Lawesson's reagent is a well-known example, but its limited solubility in common organic solvents can be a drawback. This compound, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, was developed as an alternative with improved solubility, offering potential advantages in terms of reaction conditions and product purification.[2]
This document provides a detailed protocol for the synthesis of thioamides from amides using this compound, including insights into the reaction mechanism, a step-by-step experimental procedure, and guidance on work-up and purification.
Reaction Mechanism: The Thionation Process
The thionation of an amide using this compound is believed to proceed through a mechanism analogous to that of Lawesson's reagent.[3] The dimeric this compound is in equilibrium with a reactive monomeric dithiophosphine ylide in solution. This monomeric species is the active thionating agent.
The reaction mechanism can be summarized in the following key steps:
-
Dissociation of the Dimer: The dimeric this compound dissociates to form two equivalents of the monomeric dithiophosphine ylide.
-
[2+2] Cycloaddition: The electrophilic phosphorus of the dithiophosphine ylide undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient four-membered oxathia-phosphetane intermediate.
-
Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition (a cycloreversion), driven by the formation of a strong phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.
Caption: Proposed mechanism for the thionation of amides using this compound.
Experimental Protocol: Synthesis of a Representative Thioamide
This protocol describes a general procedure for the thionation of an N-aryl benzamide using this compound on a 1 mmol scale. The reaction conditions may require optimization for different substrates.
Materials and Equipment
| Material/Equipment | Specifications |
| N-Aryl Benzamide | Substrate |
| This compound | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide |
| Anhydrous Toluene | Solvent |
| Round-bottom flask | Appropriate size (e.g., 50 mL) |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Rotary evaporator | For solvent removal |
| Silica gel | For column chromatography |
| Eluent for chromatography | e.g., Hexane/Ethyl Acetate mixture |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-aryl benzamide (1.0 mmol, 1.0 equiv.) in anhydrous toluene (20 mL).
-
Addition of this compound: To the stirred solution, add this compound (0.55 mmol, 0.55 equiv.). The improved solubility of this compound compared to Lawesson's reagent should be apparent at this stage.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. Develop the plate in an appropriate eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting amide spot is no longer visible. Reaction times can vary from a few hours to overnight depending on the reactivity of the amide.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude residue contains the desired thioamide and phosphorus-containing byproducts.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The appropriate eluent system for the column will depend on the polarity of the product and should be determined by TLC analysis.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure thioamide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thioamide.
-
Caption: Step-by-step experimental workflow for thioamide synthesis using this compound.
Advantages of this compound
While mechanistically similar to Lawesson's reagent, this compound offers several potential advantages:
-
Improved Solubility: The phenoxy-phenyl groups in this compound enhance its solubility in a wider range of organic solvents compared to the methoxy-phenyl groups of Lawesson's reagent. This can lead to more homogeneous reaction mixtures and potentially milder reaction conditions.
-
Easier Work-up: Although phosphorus-based byproducts are still formed, the different lipophilicity of the byproducts from this compound may, in some cases, simplify purification by chromatography.
-
Potentially Higher Yields and Selectivity: The modified steric and electronic properties of this compound may lead to improved yields and better chemoselectivity for certain substrates, although this needs to be evaluated on a case-by-case basis.
Safety Precautions
-
This compound, like other organophosphorus-sulfur compounds, should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionation reactions can release hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. Ensure adequate ventilation and have appropriate safety measures in place.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedure for detailed safety information.
Conclusion
This compound is a valuable tool for the synthesis of thioamides from their corresponding amides. Its improved solubility over the more traditional Lawesson's reagent can offer significant practical advantages in the laboratory. The protocol provided herein serves as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery, enabling the efficient preparation of this important class of molecules. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.
References
- Gompper, R., & Wagner, H. U. (1988). Thioamide-Synthesen. Angewandte Chemie, 100(11), 1492-1511.
- Shafiee, A., & Lalezari, I. (1975). Synthesis of thioamides. Journal of Pharmaceutical Sciences, 64(7), 1253-1254.
- Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's reagent in organic syntheses. Chemical Reviews, 107(11), 5210-5278.
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984). Thiation with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide: N-methylthiopyrrolidone. Organic Syntheses, 62, 158.
- Varma, R. S., & Kumar, D. (1999). Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids. Organic Letters, 1(5), 697-700.
- Kaboudin, B., & Malekzadeh, L. (2011). A simple and efficient method for the thionation of amides to thioamides using Al2O3-supported P4S10. Synlett, 2011(19), 2807-2810.
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
-
Fathalla, W., Gomaa, M. S., El-Enany, G., Ali, I. A. I., & El-Rayes, S. M. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
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Belleau's Reagent in Natural Product Synthesis: Application Notes and Protocols
Foreword for the Modern Synthesis Chemist
In the intricate tapestry of natural product synthesis, the strategic conversion of functional groups is paramount. Among these transformations, the thionation of carbonyls to their thiocarbonyl analogues stands as a powerful tool for modulating biological activity, altering physicochemical properties, and accessing unique synthetic intermediates. While Lawesson's Reagent has long been a stalwart in this field, its close relative, Belleau's Reagent, offers a nuanced alternative for the discerning chemist. This guide provides an in-depth exploration of this compound, from its fundamental principles to practical, field-proven protocols, empowering researchers to leverage its capabilities in the synthesis of complex natural products.
Understanding this compound: Structure and Reactivity
This compound, chemically known as 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a sulfur-transfer agent used for the thionation of a wide range of carbonyl-containing compounds. It shares the same core dithiadiphosphetane disulfide structure with the more commonly known Lawesson's Reagent. The key distinction lies in the aryl substituent: this compound possesses a phenoxy group, whereas Lawesson's Reagent has a methoxy group.
| Reagent | Chemical Name | Aryl Substituent (R) |
| This compound | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | 4-Phenoxyphenyl |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | 4-Methoxyphenyl |
The reactivity of both reagents is governed by the central, strained four-membered ring composed of alternating phosphorus and sulfur atoms. Upon heating in a suitable solvent, the reagent is believed to exist in equilibrium with a highly reactive dithiophosphine ylide monomer. This monomer is the active species responsible for the thionation reaction.[1][2]
The Thionation Mechanism: A Stepwise Look
The generally accepted mechanism for thionation by dithiadiphosphetane disulfide reagents like this compound involves a two-step process reminiscent of the Wittig reaction[1][3]:
-
[2+2] Cycloaddition: The dithiophosphine ylide monomer undergoes a [2+2] cycloaddition with the carbonyl group of the substrate to form an unstable four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate then fragments in a cycloreversion reaction to yield the desired thiocarbonyl compound and a stable phosphine oxide byproduct. The formation of the strong P=O bond is a key driving force for this step.[2]
Caption: General mechanism of thionation using this compound.
Advantages of the Phenoxy Substituent: A Comparative Perspective
While direct comparative studies are limited, the phenoxy group in this compound may offer subtle advantages over the methoxy group in Lawesson's Reagent in certain contexts:
-
Solubility: The larger, more lipophilic phenoxy group can potentially alter the reagent's solubility profile in organic solvents, which may be advantageous for specific reaction media.
-
Thermal Stability: Aryl ether linkages generally exhibit high thermal stability. This could translate to this compound having a different decomposition profile at elevated temperatures compared to Lawesson's Reagent, which is known to decompose above 110 °C.[2] This might be beneficial in reactions requiring prolonged heating.
Preparation of this compound: A Laboratory Protocol
This compound is not as widely commercially available as Lawesson's Reagent. However, it can be synthesized in the laboratory via a procedure analogous to that used for Lawesson's Reagent, by substituting anisole with diphenyl ether.[4]
Safety Precaution: This synthesis involves the evolution of hydrogen sulfide (H₂S), a highly toxic and flammable gas. This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Phosphorus pentasulfide (P₄S₁₀)
-
Diphenyl ether
-
Anhydrous toluene or xylene
-
Anhydrous diethyl ether
-
Filtration apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add phosphorus pentasulfide (1.0 eq).
-
Addition of Diphenyl Ether: Under a nitrogen or argon atmosphere, add anhydrous diphenyl ether (10 eq) to the flask.
-
Heating: Begin stirring the mixture and heat it to reflux using a heating mantle. The reaction mixture will become a slurry.
-
Reaction Monitoring: Continue heating at reflux for 4-6 hours. The reaction can be monitored by the cessation of H₂S evolution (use appropriate detection methods, e.g., lead acetate paper). The initially heterogeneous mixture should become more homogeneous before the product begins to precipitate.
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a pale-yellow solid.
-
Filtration and Washing: Collect the solid product by filtration. Wash the collected solid sequentially with anhydrous toluene (or xylene) and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound under vacuum to obtain a stable, pale-yellow powder. Store the reagent in a tightly sealed container under an inert atmosphere, protected from moisture.
Applications in Natural Product Synthesis: Thionation of Amides and Lactones
The introduction of a thiocarbonyl group into a natural product scaffold can have profound effects on its biological activity. Thioamides and thiolactones, in particular, are of significant interest in medicinal chemistry and drug development. This compound, as a potent thionating agent, is well-suited for these transformations. While specific examples in the literature are scarce, its reactivity can be confidently inferred from the extensive applications of Lawesson's Reagent in the synthesis of complex natural products.[5]
Synthesis of Thioamides in Peptidic Natural Products
Many natural products possess peptide backbones, and the replacement of an amide bond with a thioamide can enhance their metabolic stability and receptor binding affinity.[6] Thioviridamide, a ribosomal peptide natural product, is a notable example containing thioamide linkages.[5]
General Protocol for Amide Thionation:
Caption: Experimental workflow for the thionation of amides.
Detailed Protocol:
-
Dissolution: Dissolve the amide-containing substrate (1.0 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add this compound (typically 0.5 to 1.0 equivalents per amide group to be thionated). For substrates with multiple carbonyl groups, careful stoichiometry control may be necessary to achieve selectivity.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate.
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioamide.
Expert Insights:
-
Solvent Choice: Toluene and xylene are common solvents for thionation reactions due to their high boiling points. THF can also be used, particularly for more sensitive substrates, allowing for reactions at a lower temperature.
-
Selectivity: In molecules with multiple carbonyl functionalities, the order of reactivity is generally amides > ketones > esters.[2] This inherent selectivity can be exploited to selectively thionate an amide in the presence of an ester.
-
Workup Considerations: The phosphorus-containing byproducts can sometimes complicate purification. A thorough aqueous workup is crucial. In some cases, a filtration through a short plug of silica gel before full chromatographic purification can be beneficial.
Synthesis of Thiolactones from Lactones in Macrocyclic Natural Products
The lactone moiety is a common feature in many macrolide antibiotics and other bioactive natural products. Conversion of a lactone to a thiolactone can significantly alter the molecule's properties.
General Protocol for Lactone Thionation:
This protocol is similar to that for amides, with the key difference often being longer reaction times or higher temperatures due to the generally lower reactivity of esters and lactones compared to amides.[2]
Key Considerations for Lactone Thionation:
-
Reaction Conditions: Thionation of lactones may require more forcing conditions, such as higher boiling point solvents (e.g., xylene) and longer reaction times.
-
Substrate Stability: The stability of the natural product scaffold under the required reaction conditions must be carefully considered to avoid degradation or side reactions.
-
Stoichiometry: As with amides, precise control of the amount of this compound is important, especially in polyfunctional molecules.
Safety and Handling
Organophosphorus sulfur reagents like this compound require careful handling due to their reactivity and the potential for hazardous byproducts.
-
Toxicity: Handle this compound in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.
-
Hydrogen Sulfide Evolution: The synthesis and use of this compound can produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and have appropriate safety measures in place.
-
Moisture Sensitivity: this compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Exposure to moisture will lead to decomposition and a decrease in reactivity.
-
Waste Disposal: Dispose of all waste materials containing this compound and its byproducts in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound represents a valuable, albeit less common, tool in the arsenal of the synthetic chemist for the thionation of carbonyl compounds. Its structural similarity to Lawesson's Reagent allows for its application in a wide range of transformations, particularly in the synthesis of thioamides and thiolactones within complex natural product frameworks. By understanding its reactivity, preparation, and handling requirements, researchers can effectively employ this compound to access novel sulfur-containing analogues of bioactive molecules, thereby expanding the frontiers of drug discovery and chemical biology.
References
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-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link].
- Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs.
- Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical lig
-
Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents. ResearchGate. Available at: [Link].
-
LAWESSON'S REAGENT For Synthesis, 99% | C14H14O2P2S4 | Loba Chemie Pvt. Ltd. India. Available at: [Link].
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. Organic Syntheses.
-
n-methylthiopyrrolidone - Organic Syntheses Procedure. Available at: [Link].
- Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.
-
2,4-Bis-(4-methoxy-phenyl)-[1][7][8][9]dithiadiphosphetane 2,4-disulfide. PubChem. Available at: [Link].
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link].
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link].
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The Thionation Powerhouse: A Guide to Belleau's Reagent in Heterocyclic Synthesis
Introduction: Unveiling Belleau's Reagent
In the vast toolkit of the modern synthetic chemist, thionating agents hold a place of distinction, enabling the conversion of carbonyl compounds into their thiocarbonyl analogues. These thio-derivatives, particularly thioamides and thiolactams, are pivotal intermediates in the construction of a diverse array of sulfur-containing heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the arsenal of thionating agents, this compound, chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, has emerged as a powerful and versatile tool.[3][4] As an analogue of the well-known Lawesson's Reagent, this compound offers distinct advantages in certain applications, making it an indispensable asset for researchers and drug development professionals. This application note provides a comprehensive overview of the practical applications of this compound in heterocyclic chemistry, complete with detailed protocols, mechanistic insights, and comparative data to guide the discerning scientist in its effective utilization.
Core Application: The Thionation of Amides and Lactams
The primary and most celebrated application of this compound is the efficient and often mild conversion of amides and lactams to their corresponding thioamides and thiolactams. This transformation is the gateway to a multitude of heterocyclic systems.
Mechanism of Thionation
The thionation mechanism of this compound is widely accepted to be analogous to that of Lawesson's Reagent.[1][5][6] The reaction is believed to proceed through the dissociation of the dimeric reagent into a highly reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide or lactam to form a transient four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a thermodynamically stable P=O bond, yields the desired thiocarbonyl compound and a phosphorus-containing byproduct.
Caption: General mechanism of thionation using this compound.
Protocol 1: General Procedure for the Thionation of an Acyclic Amide
This protocol provides a general method for the conversion of an acyclic amide to its corresponding thioamide using this compound. N-Benzylacetamide is used as a representative substrate.
Materials:
-
N-Benzylacetamide
-
This compound
-
Anhydrous Toluene or Dioxane
-
Silica Gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve N-benzylacetamide (1.0 eq.) in anhydrous toluene (or dioxane) to a concentration of approximately 0.1-0.2 M.
-
Addition of this compound: To the stirred solution, add this compound (0.5-0.6 eq.) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylthioacetamide.
Protocol 2: General Procedure for the Thionation of a Lactam
This protocol outlines the thionation of a cyclic amide (lactam) to its corresponding thiolactam, using 2-pyrrolidinone as an example.
Materials:
-
2-Pyrrolidinone
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard extraction and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pyrrolidinone (1.0 eq.) in anhydrous THF (to a concentration of 0.2-0.4 M).
-
Addition of this compound: Add this compound (0.5 eq.) to the solution at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting lactam. For less reactive lactams, gentle heating (40-50 °C) may be required.
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash chromatography or recrystallization to yield the pure 2-pyrrolidinethione.
Comparative Overview: this compound vs. Lawesson's Reagent
While both reagents are effective thionating agents, this compound, with its phenoxy-substituted aromatic rings, exhibits different solubility characteristics compared to the methoxy-substituted Lawesson's Reagent. This can be a critical factor in solvent selection and reaction conditions.
| Feature | This compound | Lawesson's Reagent | Rationale for Choice |
| Solubility | Generally more soluble in less polar, aromatic solvents like toluene and xylene. | More soluble in ethereal solvents like THF and dioxane. | The choice of reagent can be dictated by the desired reaction solvent, which in turn depends on the solubility of the substrate and the required reaction temperature. |
| Reactivity | Reactivity is comparable to Lawesson's Reagent, though in some cases, it may offer milder reaction conditions. | A well-established and highly effective thionating agent. | For sensitive substrates, the potentially milder nature of this compound might be advantageous to minimize side reactions. |
| Work-up | Byproducts are often crystalline and can sometimes be removed by filtration. | Byproducts can be challenging to separate from the desired product, often requiring careful chromatography. | The physical properties of the byproducts from this compound can simplify the purification process in certain instances. |
Application in Heterocyclic Synthesis: From Thioamides to Thiazoles and Thiadiazoles
The thioamides and thiolactams synthesized using this compound are versatile precursors for a range of sulfur-containing heterocycles.
Synthesis of Thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4][7] It involves the condensation of a thioamide with an α-haloketone.
Caption: The Hantzsch synthesis of thiazoles from thioamides.
Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole
Materials:
-
Thiobenzamide (prepared from benzamide using Protocol 1)
-
2-Bromoacetophenone (α-haloketone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: Dissolve thiobenzamide (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of α-Haloketone: Add 2-bromoacetophenone (1.0 eq.) to the solution and heat the mixture at reflux for 2-4 hours.
-
Work-up: After cooling, the reaction mixture is often neutralized with a base such as sodium bicarbonate. The product may precipitate upon cooling or after the addition of water.
-
Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,4-diphenylthiazole.
Synthesis of 1,3,4-Thiadiazoles
Thioamides can also be converted to 1,3,4-thiadiazoles through various cyclization strategies, often involving reaction with acyl hydrazides or other reagents that provide the remaining atoms for the heterocyclic ring.[8][9][10]
Protocol 4: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole
Materials:
-
Thiobenzamide
-
Benzoylhydrazine
-
Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent
Procedure:
-
Reaction Mixture: A mixture of thiobenzamide (1.0 eq.) and benzoylhydrazine (1.0 eq.) is heated in the presence of a dehydrating agent like polyphosphoric acid.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120-150 °C) for several hours.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from an appropriate solvent to afford the pure 2,5-diphenyl-1,3,4-thiadiazole.
Conclusion
This compound is a highly effective and valuable reagent for the synthesis of thioamides and thiolactams, which are key building blocks in the construction of a wide range of biologically and industrially important sulfur-containing heterocycles. Its unique solubility profile and comparable reactivity to Lawesson's Reagent provide chemists with a valuable alternative, allowing for greater flexibility in the design and execution of synthetic strategies. The protocols and comparative data presented in this application note are intended to serve as a practical guide for researchers, empowering them to harness the full potential of this compound in their pursuit of novel heterocyclic compounds.
References
- Ansari, M. A., Yadav, D., Soni, S., Srivastava, A., & Singh, M. S. (2019). Visible-Light-Mediated Synthesis of 1,2,4-Dithiazolidines from β-Ketothioamides through a Hydrogen-Atom-Transfer Photocatalytic Approach of Eosin Y. The Journal of Organic Chemistry, 84(9), 5404–5412.
- Kumarswamy, M., Beliyaiah, L., Rangappa, M. M., Jadeswamy, A., & Basavaraju, Y. B. (2025). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Bentham Science Publishers.
- Lin, H., Peng, Y., & Bao, X. (2025). Visible light mediates a synthesis of thiazole derivatives from benzothioamides and sulfoxonium ylides under mild, green, and catalyst-free conditions. Organic Letters, 27, 629-634.
- This compound. (n.d.).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Glover, C., Merritt, E. A., & Bagley, M. C. (2007). ChemInform Abstract: Synthesis of Saramycetic Acid. Tetrahedron Letters.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (n.d.). n-methylthiopyrrolidone. Organic Syntheses Procedure.
- Lawesson's reagent. (n.d.).
- Hantzsch Synthesis. (n.d.).
- This compound. (n.d.).
- Lawesson's Reagent For Synthesis. (n.d.).
- Ghattas, A.-B. A. G., et al. (2006). The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives. Synthesis of benzopyrano (3,2-d)-Δ5-2,1,3-oxaza- and 1.
- A Comparative Guide to Alternative Reagents for Thioamide Synthesis. (2025). Benchchem.
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (n.d.). RSC Mechanochemistry.
- Pedersen, B. S., & Lawesson, S.-O. (1979). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Tetrahedron, 35(19), 2433-2437.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025).
- Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acyl
- Thioamide synthesis by thion
- Solubility Behaviors and Correlations of Common Organic Solvents. (2020). ACS Figshare.
- Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.).
- Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.
- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
- Properties of Common Organic Solvents. (2023).
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- Common Organic Solvents: Table of Properties. (n.d.).
- Handbook of organic solvent properties. (n.d.).
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Application Notes & Protocols: A Guide to the Synthesis of Thiopeptides Using Belleau's Reagent
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of Belleau's Reagent for the synthesis of thiopeptides. Thioamides are crucial isosteres of amides in peptide chemistry, offering enhanced biological stability and unique pharmacological properties. This compound serves as a potent and effective thionating agent for the direct conversion of peptide amide bonds to thioamide linkages. Herein, we elucidate the mechanistic principles, provide a detailed experimental protocol, discuss critical parameters, and offer troubleshooting guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of Thiopeptides and Thionation Chemistry
Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core rich in thiazole rings and dehydroamino acid residues.[1][2][3] Many exhibit potent antibiotic activity against drug-resistant pathogens, making them a compelling area of research for novel therapeutics.[1][2][4] A key structural feature that can be synthetically incorporated into peptides to mimic or enhance certain properties is the thioamide bond (C=S)-NH, an isostere of the natural amide bond (C=O)-NH.
The replacement of an amide oxygen with sulfur can profoundly impact a peptide's conformational preferences, hydrogen bonding capacity, and resistance to enzymatic degradation by proteases. This modification is a valuable strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based drug candidates.
The direct conversion of an amide to a thioamide is achieved through a process called thionation. While several reagents exist for this purpose, including phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent, this compound offers distinct advantages in specific contexts.[5][6]
Understanding this compound
This compound, chemically known as 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a sulfur-transfer agent used for the thionation of carbonyl compounds, particularly amides and ketones.[7][8] It is structurally analogous to the more commonly known Lawesson's Reagent.[8]
-
Chemical Structure: C₂₄H₁₈O₂P₂S₄
-
CAS Number: 88816-02-8[7]
-
Appearance: White to light yellow solid
-
Key Properties: Like other related thionating agents, this compound is sensitive to moisture and should be handled under an inert atmosphere.[5] Its phenoxyphenyl substituents can enhance solubility in certain organic solvents compared to other analogs, facilitating its use in a broader range of reaction conditions.
Mechanism of Action: The "Why" Behind the Reaction
The efficacy of this compound stems from its ability to exist in equilibrium with a highly reactive monomeric dithiophosphine ylide species in solution. This is the core principle that drives the thionation process, which can be understood through a mechanism analogous to that of Lawesson's Reagent.[6][9]
-
Activation: The dimeric this compound (BR) dissociates into two equivalents of the reactive monomer.
-
Nucleophilic Attack: The carbonyl oxygen of the peptide's amide bond attacks the electrophilic phosphorus atom of the monomeric ylide.
-
Intermediate Formation: This attack leads to the formation of a four-membered ring intermediate, a thiaoxaphosphetane.
-
Cycloreversion: The driving force of the reaction is the subsequent fragmentation of this unstable intermediate. This step is a cycloreversion, akin to the final stage of a Wittig reaction, that results in the formation of a very stable phosphorus-oxygen double bond in the byproduct and the desired thiocarbonyl group in the peptide.[6][9]
Understanding this mechanism is crucial for optimizing reaction conditions. The need for anhydrous solvents is paramount, as water can readily react with the reagent, deactivating it and generating undesirable side products like hydrogen sulfide (H₂S).[5]
Experimental Protocol: Thionation of a Peptide Backbone
This protocol provides a generalized procedure for the thionation of an internal amide bond within a protected peptide sequence. Researchers must optimize parameters based on the specific amino acid sequence, protecting groups, and scale of the reaction.
Pre-Reaction Considerations (Self-Validation System)
-
Substrate Purity: The starting peptide must be of high purity and thoroughly dried. Impurities can interfere with the reaction, and residual water will consume the reagent.
-
Protecting Groups: Ensure all protecting groups on the peptide are stable to the reaction conditions (typically neutral to slightly acidic, elevated temperatures). Acid-labile groups like Boc may be sensitive, while Fmoc, Cbz, and various side-chain protectors are generally compatible.
-
Inert Atmosphere: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Selection: Use anhydrous, non-protic solvents. Anhydrous Toluene, Dioxane, or Tetrahydrofuran (THF) are common choices. The choice may depend on the solubility of the starting peptide.
Materials and Reagents
-
Protected Peptide Substrate
-
This compound (CAS 88816-02-8)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Silica Gel for column chromatography
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Step-by-Step Methodology
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the protected peptide (1.0 eq.) in anhydrous toluene (concentration typically 0.05-0.2 M).
-
Reagent Addition: To the stirred solution, add this compound (0.5 - 0.7 eq. per amide bond to be thionated). Rationale: this compound is a dimer, and theoretically, 0.5 equivalents are needed per carbonyl group. A slight excess is often used to ensure complete conversion.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and allow it to stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, spot corresponding to the thiopeptide. Rationale: This step is critical for preventing over-reaction or degradation and determining the optimal reaction time.
-
Quenching & Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reagent. Caution: This quenching step may produce H₂S gas and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like Ethyl Acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will contain the desired thiopeptide and phosphorus-containing byproducts. Purify the crude material using flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and must be determined empirically (e.g., a gradient of Ethyl Acetate in Hexanes).
Workflow and Data Presentation
The logical flow of the synthesis protocol is outlined below.
Caption: Workflow for Thiopeptide Synthesis using this compound.
Table 1: Representative Reaction Parameters
| Substrate Example | This compound (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc-Phe-Val-OMe | 0.6 | Toluene | 100 | 4-6 | 75-90% |
| Z-Ala-Gly-OtBu | 0.6 | Dioxane | 90 | 6-8 | 70-85% |
| Ac-Leu-Pro-NHBn | 0.7 | THF | 80 | 8-12 | 65-80% |
| Note: Data presented are illustrative and based on typical outcomes for thioamide synthesis. Actual results will vary based on the specific peptide sequence and reaction scale. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive reagent (moisture exposure).2. Insufficient temperature.3. Poor solubility of starting material. | 1. Use fresh this compound from an unopened container or a properly stored aliquot.2. Increase reaction temperature in increments of 10 °C.3. Try a different anhydrous solvent (e.g., Dioxane) or increase solvent volume. |
| Multiple Side Products | 1. Reaction run for too long.2. Temperature too high, causing degradation.3. Non-selective thionation of other carbonyls (e.g., esters). | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Lower the reaction temperature.3. Thionation of amides is generally faster than esters.[6][9] Minimize reaction time and temperature to improve selectivity. |
| Difficult Purification | 1. Persistent phosphorus byproducts.2. Product co-elutes with impurities. | 1. Ensure the aqueous work-up is thorough. A filtered plug of silica gel before full chromatography can remove some polar byproducts.2. Try a different chromatography solvent system or consider reverse-phase HPLC for highly pure material. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling this compound and solvents.[10]
-
Fume Hood: All operations, especially the reaction setup and quenching steps, must be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and potential H₂S gas.[5]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines. Do not pour chemical waste down the drain.[10]
-
Reagent Handling: this compound is moisture-sensitive. Store it in a desiccator under an inert atmosphere. Weigh and transfer the reagent quickly to minimize exposure to air.
Conclusion
This compound is a valuable tool for the synthesis of thiopeptides, providing an efficient method for the conversion of amide bonds to their thioamide counterparts. By understanding the underlying reaction mechanism, carefully controlling experimental conditions, and adhering to strict anhydrous techniques, researchers can successfully incorporate this important functional group into complex peptide structures. This modification is a key step in the development of next-generation peptide therapeutics with enhanced stability and novel biological activities.
References
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
-
Fujimoto–Belleau reaction . Wikipedia. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission . ACS Publications. [Link]
-
Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents . ResearchGate. [Link]
-
Transformation of amides to thioamides using efficient and novel thiating reagent . Ain Shams University. [Link]
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Lawesson's Reagent . Organic Chemistry Portal. [Link]
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Thiopeptide Antibiotics: Retrospective and Recent Advances . PMC - PubMed Central. [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
-
Reagent Safety & PPE . Protocols.io. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . MDPI. [Link]
-
Thioamide synthesis by thionation . Organic Chemistry Portal. [Link]
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . ResearchGate. [Link]
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Fujimoto-Belleau reaction | Request PDF . ResearchGate. [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . MDPI. [Link]
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(PDF) Use of Lawesson's Reagent in Organic Syntheses . ResearchGate. [Link]
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Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane . University of California, Irvine. [Link]
-
Total synthesis of the thiopeptide antibiotic amythiamicin D . PubMed. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup . ACS Publications. [Link]
-
Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications . PMC - PubMed Central. [Link]
-
Introduction to Peptide Synthesis . Master Organic Chemistry. [Link]
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Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming . PubMed. [Link]
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Bioinformatic expansion and discovery of thiopeptide antibiotics . PMC - PubMed Central. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]
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Application Note: Thionation of Lactams Using Belleau's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiolactams and Belleau's Reagent
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount. The replacement of a lactam's carbonyl oxygen with sulfur to form a thiolactam is a powerful bioisosteric substitution. This transformation can significantly alter a molecule's biological activity, metabolic stability, cell permeability, and pharmacokinetic profile. Thiolactams are key structural motifs in a range of pharmacologically active agents, including antibiotics and enzyme inhibitors.
The direct conversion of a lactam to a thiolactam is most effectively achieved through thionation. While several reagents exist for this purpose, organophosphorus-sulfur compounds featuring a central 1,3,2,4-dithiadiphosphetane 2,4-disulfide ring are among the most efficient and versatile. Within this family, Lawesson's Reagent has become exceptionally well-known. However, several important analogues exist, each with potentially unique properties. This guide focuses on This compound , a potent thionating agent for lactams and other carbonyl-containing compounds.
This compound is structurally similar to Lawesson's Reagent, differing only in the aryl substituent on the phosphorus atoms. This structural distinction can influence the reagent's solubility and reactivity, offering a valuable alternative in the synthetic chemist's toolkit.
-
Lawesson's Reagent (LR) : Features a p-methoxyphenyl group.
-
This compound (BR) : Features a p-phenoxyphenyl group[1].
-
Davy's Reagent (DR) : Features a methylthio group[1].
This application note provides a comprehensive overview of the mechanism, reaction conditions, and a detailed protocol for the successful thionation of lactams using this compound.
The Thionation Mechanism: A Self-Validating System
The effectiveness of this compound lies in its well-defined and predictable reaction mechanism, which is analogous to that of the widely studied Lawesson's Reagent[2][3]. The process is driven by the formation of a highly stable phosphorus-oxygen double bond, a thermodynamic sink that ensures the reaction proceeds to completion. Understanding this mechanism is key to optimizing reaction conditions.
Step 1: Dissociation to a Reactive Monomer In solution and upon heating, the dimeric this compound (BR) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide species (Ar-PS₂). This dissociation is the critical first step, and its efficiency is temperature-dependent, which is why these reactions are typically run at elevated temperatures[2].
Step 2: [2+2] Cycloaddition The electron-rich oxygen of the lactam carbonyl group performs a nucleophilic attack on the electrophilic phosphorus atom of the ylide. This initiates a [2+2] cycloaddition to form a transient, four-membered thiaoxaphosphetane intermediate.
Step 3: Retro-[2+2] Cycloaddition (Wittig-like Fragmentation) The thiaoxaphosphetane intermediate is unstable and rapidly collapses. In a manner similar to the final step of a Wittig reaction, it undergoes a retro-[2+2] cycloaddition. This fragmentation is thermodynamically favorable, yielding the desired thiolactam and a stable phosphine oxide byproduct.
The following diagram illustrates this mechanistic pathway.
Caption: Mechanism of Lactam Thionation with this compound.
Experimental Protocol: A Guide to Practice
This section provides a detailed, step-by-step methodology for a representative thionation reaction.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound, like Lawesson's, is moisture-sensitive. Water will hydrolyze the reagent, deactivating it and producing foul-smelling and toxic hydrogen sulfide (H₂S) gas[2][4]. Therefore, the use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is critical for safety and reaction efficiency.
-
Solvent Selection: High-boiling, non-protic solvents like toluene or xylene are preferred. They effectively solubilize the reagent and substrate at elevated temperatures and allow the reaction to be conducted at a temperature sufficient to promote the dissociation of the reagent dimer into its active monomeric form[2][5].
-
Stoichiometry: Since the dimeric reagent contains two reactive phosphorus-sulfur units, theoretically 0.5 equivalents are needed per equivalent of carbonyl. In practice, a slight excess (e.g., 0.55 to 0.6 equivalents) is often used to ensure complete conversion of the starting material.
-
Work-up Procedure: The phosphorus-containing byproducts can complicate purification. A common and effective strategy is to filter the crude reaction mixture through a short plug of silica gel to capture these polar byproducts before final purification[6].
Protocol: Thionation of a Generic Lactam
Materials & Equipment:
-
Lactam substrate
-
This compound (BR)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Inert gas line (N₂ or Ar)
-
Standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the lactam (1.0 eq).
-
Add this compound (0.55 eq).
-
Flush the entire apparatus with an inert gas (N₂ or Ar) for several minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe or cannula to achieve a substrate concentration of approximately 0.2–0.5 M.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to reflux (approx. 110 °C for toluene). The mixture may initially be a slurry but should become more homogeneous as it heats.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% EtOAc in hexanes. The thiolactam product is generally less polar (higher Rf) than the starting lactam.
-
Continue refluxing until the starting material is fully consumed, as indicated by TLC (typically 2-6 hours, substrate-dependent).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Redissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Prepare a short plug of silica gel in a funnel or column. Elute the crude product through the plug with a solvent mixture (e.g., 20% EtOAc/hexanes), which will retain the majority of the polar phosphorus byproducts.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The resulting crude thiolactam can be further purified by flash column chromatography or recrystallization as needed to achieve high purity.
-
Safety Precautions:
-
Ventilation: This entire procedure must be performed in a well-ventilated chemical fume hood. This compound and its byproducts have a strong, unpleasant odor. Contact with moisture can release toxic H₂S gas[4][7].
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is required at all times.
-
Quenching: To neutralize the odor of any residual reagent on glassware, a rinse with an aqueous solution of sodium hypochlorite (bleach) is effective[2].
Data Summary & Optimization Parameters
The efficiency of lactam thionation is dependent on several factors. The following table summarizes key parameters and expected outcomes based on general principles for this class of reagents.
| Parameter | Recommended Condition | Rationale & Scientist's Notes |
| Substrate | Lactams (β, γ, δ, etc.) | Amides and lactams are highly reactive towards this compound, generally reacting faster than esters or ketones, allowing for potential chemoselectivity in complex molecules[3]. Steric hindrance around the carbonyl may slow the reaction. |
| Stoichiometry (BR) | 0.5 - 0.6 equivalents | Using ~0.55 eq. provides a slight excess to drive the reaction to completion without making purification overly difficult. |
| Solvent | Anhydrous Toluene, Xylene | High-boiling point is necessary to facilitate reagent dissociation. Ensure solvent is truly anhydrous to prevent reagent decomposition. |
| Temperature | Reflux (110-140 °C) | The reaction rate is highly temperature-dependent. Lower temperatures may lead to incomplete or very slow conversion. |
| Reaction Time | 2 - 12 hours | Highly substrate-dependent. Must be monitored by TLC to determine the point of full conversion and avoid potential byproduct formation from prolonged heating. |
| Typical Yield | 70% - 95% | Yields are generally high but can be impacted by the efficiency of the purification process to remove phosphorus byproducts. Alternative workups may improve yields[6]. |
Conclusion
This compound is a powerful and effective tool for the synthesis of thiolactams from their corresponding lactam precursors. Its mechanism, which proceeds through a reactive dithiophosphine ylide intermediate, is robust and predictable. By employing anhydrous conditions, appropriate high-boiling solvents, and careful monitoring, researchers can achieve high yields of thionated products. As a structural analogue of Lawesson's Reagent, this compound provides an important alternative for synthetic chemists, particularly in drug discovery programs where subtle changes in reagent structure can lead to improved outcomes in the synthesis of complex, biologically active molecules.
References
- Lawesson's reagent - Grokipedia. (n.d.).
-
Lawesson's reagent - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S.-O. (1990). Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4-Dithiadiphosphetane 2,4-Disulfide: N-Methylthiopyrrolidone. Organic Syntheses, Coll. Vol. 7, 372.
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). ACS Publications. Retrieved January 13, 2026, from [Link]
-
2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide or Lawesson's reagent (LR). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
LAWESSON'S REAGENT For Synthesis, 99% | C14H14O2P2S4 | Loba Chemie Pvt. Ltd. India. (n.d.). Retrieved January 13, 2026, from [Link]
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Lawesson's reagent | C14H14O2P2S4 | CID 87949 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628. [Link]
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Thionation using fluorous Lawesson's reagent - PubMed. (2006). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: Mastering Selective Thionation of Carbonyls with Belleau's Reagent
Introduction: The Strategic Importance of Thionation
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the conversion of a carbonyl group (C=O) to a thiocarbonyl (C=S) is a cornerstone transformation. This process, known as thionation, imparts profound changes to a molecule's steric and electronic properties, often enhancing its biological activity or creating novel materials. Thioamides, thioesters, and thioketones are pivotal intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1]
For decades, chemists have relied on a select few reagents for this critical transformation. While phosphorus pentasulfide (P₄S₁₀) was an early workhorse, its harsh reaction conditions and lack of selectivity limited its utility. The advent of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, widely known as Lawesson's Reagent (LR) and also referred to as Belleau's Reagent, revolutionized the field.[1][2] Developed by Sven-Olov Lawesson, this air-stable, crystalline solid offers a milder, more efficient, and significantly more selective method for thionation, making it an indispensable tool for synthetic chemists.[3][4]
This guide provides an in-depth exploration of this compound, moving beyond simple procedures to explain the underlying principles that govern its reactivity and selectivity. We will furnish detailed, field-tested protocols and insights to empower researchers to confidently and successfully apply this powerful reagent in their synthetic endeavors.
Section 1: Understanding this compound (Lawesson's Reagent, LR)
Structure and Properties
This compound is a dimeric organophosphorus-sulfur compound. Its structure features a central, four-membered P₂S₂ ring, which is the heart of its reactivity.[3]
-
Chemical Name: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide[3]
-
Molecular Formula: C₁₄H₁₄O₂P₂S₄[3]
-
Molecular Weight: 404.47 g/mol
-
Stability: It has a satisfactory shelf life when protected from moisture but can be unstable at temperatures exceeding 110 °C.[2][6][7]
-
Solubility: Exhibits good solubility in chlorinated solvents, tetrahydrofuran (THF), toluene, and xylene.[3]
The Mechanism of Thionation: A Controlled Sulfur Transfer
The efficacy and selectivity of this compound stem from its well-defined reaction mechanism. The process is not a simple brute-force sulfur-for-oxygen swap but a nuanced, multi-step pathway that bears a strong resemblance to the Wittig reaction.[2][4][7]
-
Dimer Dissociation: In solution, the LR dimer (1) exists in equilibrium with a highly reactive dithiophosphine ylide monomer (2). This dissociation is the crucial first step that "activates" the reagent.[2][4]
-
[2+2] Cycloaddition: The reactive monomer (2) interacts with the carbonyl compound. Modern computational studies suggest this occurs via a concerted [2+2] cycloaddition, forming a four-membered thiaoxaphosphetane intermediate (3).[7][8]
-
Cycloreversion: This intermediate is unstable and rapidly undergoes a cycloreversion. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen (P=O) double bond in the byproduct (4), which liberates the desired thiocarbonyl compound (5).[2][4]
This controlled, stepwise mechanism is fundamental to the reagent's success, allowing for milder conditions compared to harsher agents like P₄S₁₀.[4]
Protocol 1: Thionation of a Secondary Amide at Room Temperature
This protocol is adapted for highly reactive amides, leveraging the solubility of LR in THF to avoid high temperatures.
[9]* Objective: To convert N-benzyl-2-pyrrolidinone to N-benzyl-2-thiopyrrolidinone.
-
Materials:
-
N-benzyl-2-pyrrolidinone (Substrate)
-
This compound (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
-
Silica Gel
-
-
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.6 mmol, 1.05 eq based on two reactive sites).
-
Dissolution: Add anhydrous THF (e.g., 60 mL) and stir until the reagent is fully dissolved. The volume of THF is critical; sufficient solvent must be used to ensure complete dissolution. [9] 3. Substrate Addition: In a separate flask, dissolve the amide (1.0 mmol, 1.0 eq) in anhydrous THF (e.g., 25 mL). Add this solution dropwise to the stirring solution of this compound at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amide. Reactions are often complete within 30-60 minutes. [9] 5. Quenching & Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: This step is crucial for removing the polar phosphorus byproducts. R[9]edissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The thioamide product is generally less polar than the starting amide.
-
Protocol 2: Thionation of an Ester under Reflux
This protocol demonstrates the more forcing conditions required for less reactive carbonyls like esters.
-
Objective: To convert Ethyl Benzoate to Ethyl Thiobenzoate.
-
Materials:
-
Ethyl Benzoate (Substrate)
-
This compound (LR)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate & Hexanes
-
Silica Gel
-
-
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the ester (1.0 mmol, 1.0 eq) and this compound (0.6 mmol, 1.05 eq).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC. This reaction may require several hours (e.g., 4-12 h) to reach completion. [10] 4. Work-up Development: A modified work-up can simplify purification. After cooling the reaction mixture, add excess ethanol (e.g., 4 mL) and reflux for an additional 2 hours. This step converts the reactive phosphorus byproducts into more easily separable ethyl phosphonates. [10] 5. Solvent Removal: Concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash with water (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL). The bicarbonate wash helps remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Field Insights & Troubleshooting
-
Odor: this compound and its byproducts can have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. A bleach or hydrogen peroxide bath can be used to neutralize the odor on glassware.
-
Byproduct Removal: The primary challenge in using LR is the removal of the phosphorus-containing byproduct (ArP(S)(O)-O-). Its polarity can be similar to the desired product, complicating chromatography. T[10]he aqueous work-up is non-negotiable. The ethanol reflux trick mentioned in Protocol 2 is a powerful, though underutilized, technique to simplify purification. *[10] Incomplete Reactions: If a reaction stalls, particularly with unreactive substrates, a small additional portion of LR can be added. Alternatively, switching to a higher-boiling solvent like xylene may be effective. For very challenging substrates, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields.
[2][11]### Section 5: Concluding Remarks
This compound (Lawesson's Reagent) remains a superior and highly reliable tool for the selective thionation of carbonyl compounds. Its predictable reactivity hierarchy provides a rational basis for the selective modification of complex molecules, a feature of immense value in pharmaceutical and agrochemical research. By understanding the underlying mechanism and paying careful attention to reaction conditions and work-up procedures, researchers can effectively harness the power of this classic reagent to achieve their synthetic goals. While newer, specialized thionating agents continue to be developed, the convenience, commercial availability, and broad applicability of this compound ensure its enduring place in the synthetic chemist's toolkit.
References
-
Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. -O. (n.d.). N-METHYLTHIOPYRROLIDONE. Organic Syntheses. Retrieved from [Link]
-
Grokipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Russian Journal of General Chemistry, 92(12), 2535-2543. Retrieved from [Link]
-
Shawali, A. S., Abdelhamid, A. O., & Abbas, N. M. (2001). THE REACTION OF 2,4=BIS(4-METHOXYPHENYL)- 1,3,2,4-DITHIADIPHOSPHETANE-2,4- DISULPHIDE (LAWESSON'S REAGENT, LR)WITH SOME S-TRIAZOLE DERIVATIVES. SYNTHESIS OF S-TRIAZOLE-FUSED P-HETEROCYCLES. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 199-211. Retrieved from [Link]
-
Galdino, P. M., de Oliveira, R. B., & Ramalho, T. C. (2015). Comparison of Two Reagents for Thionations. ResearchGate. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). LAWESSON'S REAGENT For Synthesis, 99%. Retrieved from [Link]
-
Gorska, A., & Wierzbicki, M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2022). Transformation of amides to thioamides using efficient and novel thiating reagent. Molecules, 27(23), 8275. Retrieved from [Link]
-
Herrera, A., Jambrina, P. G., & de Cózar, A. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7039-7049. Retrieved from [Link]
-
Li, A. Y., & Curphey, T. J. (1993). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Tetrahedron Letters, 34(37), 5925-5928. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Fujimoto-Belleau reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. Retrieved from [Link]
-
Wang, X., & Ganesan, A. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 964-971. Retrieved from [Link]
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Belleau's Reagent: A Senior Application Scientist's Guide to Thioester Synthesis
Introduction: Beyond Lawesson's Reagent – The Unique Potential of Belleau's Reagent in Thioester Synthesis
For decades, the go-to thionating agent in organic synthesis has been Lawesson's Reagent, a powerful tool for converting carbonyls into their thio-analogs. However, for the discerning researcher and drug development professional, subtle variations in reagent structure can unlock significant advantages in reactivity, selectivity, and substrate scope. Enter this compound, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, a structural analogue of Lawesson's Reagent that offers a nuanced approach to thionation chemistry.[1]
This comprehensive guide provides an in-depth exploration of this compound, focusing on its application in the one-pot synthesis of thiolesters from carboxylic acids and thiols. We will delve into the mechanistic underpinnings of this transformation, drawing parallels with its more famous cousin, Lawesson's Reagent, while highlighting the practical considerations that can lead to successful and reproducible outcomes in the laboratory. This document is designed not as a rigid template, but as a dynamic resource for researchers to understand the "why" behind the "how," fostering a deeper comprehension of this powerful synthetic tool.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Name | 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide | TCI |
| Synonyms | This compound | TCI |
| CAS Number | 88816-02-8 | TCI |
| Molecular Formula | C₂₄H₁₈O₂P₂S₄ | TCI |
| Molecular Weight | 528.61 g/mol | TCI |
| Appearance | White to light yellow crystalline powder | TCI |
| Storage | Store at -20°C for long-term stability. | TCI |
The Mechanistic Pathway: A Two-Step, One-Pot Transformation
The synthesis of a thioester from a carboxylic acid and a thiol using this compound is a fascinating and efficient one-pot process that proceeds through a two-step sequence. While direct mechanistic studies on this compound for this specific transformation are not extensively documented, a robust mechanistic framework can be inferred from studies on the closely related Lawesson's Reagent.[2]
The overall reaction can be summarized as follows:
Step 1: Thionation of the Carboxylic Acid to a Thioacid Intermediate
The initial and crucial step is the thionation of the carboxylic acid to form a highly reactive thioacid intermediate. This proceeds via a "Wittig-like" mechanism.[2]
-
Dissociation of this compound: In solution, this compound exists in equilibrium with its monomeric dithiophosphine ylide. This reactive species is the primary driver of the thionation.
-
[2+2] Cycloaddition: The dithiophosphine ylide undergoes a [2+2] cycloaddition with the carbonyl group of the carboxylic acid to form a transient four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate rapidly collapses in a cycloreversion step, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond. This step releases the thioacid and a phosphine oxide byproduct.
Step 2: Thioesterification of the Thioacid
The in situ generated thioacid is a potent acylating agent and readily reacts with the thiol present in the reaction mixture to form the final thioester product.
-
Proton Transfer and Activation: The thiol can activate the thioacid through proton exchange or by direct nucleophilic attack.
-
Nucleophilic Acyl Substitution: The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group of the thioacid.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of hydrogen sulfide to yield the stable thioester.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a starting point for the synthesis of thiolesters using this compound. As with any chemical reaction, optimization of conditions for specific substrates is highly recommended.
Protocol 1: General Procedure for the One-Pot Synthesis of Thioesters
This protocol is a general guideline for the synthesis of a variety of thioesters from the corresponding carboxylic acids and thiols.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
This compound (0.55 mmol, 0.55 equiv)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the carboxylic acid (1.0 mmol) and this compound (0.55 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Initial Thionation: Stir the mixture at room temperature for 10-15 minutes to allow for initial dissolution and mixing.
-
Thiol Addition: Add the thiol (1.2 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure thioester.
Expected Yields: Yields can vary significantly depending on the substrates used, but are generally in the range of 60-90%.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times for the thionation step.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
This compound (0.55 mmol, 0.55 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene (5 mL) in a microwave-safe vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 mmol), this compound (0.55 mmol), and the thiol (1.2 mmol).
-
Solvent Addition: Add anhydrous DCM or toluene (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 100-120 °C for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Note: Microwave synthesis parameters should be carefully optimized for safety and efficiency.
Comparative Insights: this compound vs. Lawesson's Reagent
While structurally similar, the phenoxy-substituent in this compound, as opposed to the methoxy-substituent in Lawesson's Reagent, can influence its reactivity and solubility.
| Feature | This compound | Lawesson's Reagent |
| Solubility | Generally more soluble in a wider range of organic solvents. | Can have limited solubility in some non-polar solvents. |
| Reactivity | Often considered a milder thionating agent, which can lead to higher selectivity in molecules with multiple carbonyl groups. | A more aggressive thionating agent, which can be advantageous for less reactive substrates. |
| Byproducts | Byproducts are often more soluble, potentially simplifying purification. | Byproducts can sometimes be less soluble, aiding in their removal by filtration. |
The choice between Belleau's and Lawesson's Reagent will depend on the specific substrate and the desired outcome. For sensitive substrates or when higher selectivity is required, this compound may be the superior choice.
Troubleshooting and Expert Recommendations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as both this compound and the thioacid intermediate are sensitive to moisture.
-
Increase the reaction time or temperature, particularly for less reactive carboxylic acids.
-
Consider using a slight excess of this compound (e.g., 0.6 equiv).
-
-
Incomplete Reaction:
-
Monitor the reaction closely by TLC. If the starting material is still present after an extended period, a higher reaction temperature or the use of microwave irradiation may be necessary.
-
-
Purification Challenges:
-
The phosphorus-containing byproducts can sometimes co-elute with the desired product. Careful selection of the chromatography eluent system is crucial. A gradient elution may be beneficial.
-
-
Safety Precautions:
-
This compound, like Lawesson's Reagent, can release hydrogen sulfide (H₂S) upon decomposition. All manipulations should be performed in a well-ventilated fume hood.
-
The reagent is an irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit
This compound represents a valuable and, at times, superior alternative to Lawesson's Reagent for the synthesis of thiolesters from carboxylic acids. Its milder nature and improved solubility profile can offer significant advantages in terms of selectivity and ease of purification. By understanding the underlying mechanistic principles and carefully considering the practical aspects of its application, researchers can effectively harness the power of this compound to access a wide range of thioesters, crucial intermediates in drug discovery and development. This guide serves as a foundational resource to empower scientists to confidently and successfully incorporate this versatile reagent into their synthetic strategies.
References
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PubMed Central (PMC). [Link]
Sources
Application Notes and Protocols for the Stoichiometry of Belleau's Reagent in Thionation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Belleau's Reagent in the Context of Thionation Chemistry
This compound, systematically named 2,4-bis(phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a powerful organosulfur compound utilized for the conversion of carbonyls into thiocarbonyls, a process known as thionation. It belongs to the same family of reagents as the more commonly known Lawesson's Reagent, with modifications to the aryl substituents that can influence its solubility and reactivity profile.[1] While Lawesson's Reagent has been extensively studied and applied, this compound serves as a valuable alternative, particularly in scenarios where fine-tuning of reaction conditions is paramount.
This guide provides a detailed exploration of the stoichiometric considerations for using this compound in the thionation of amides and related functional groups. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols, and present a framework for optimizing the stoichiometry to achieve high yields and purity in the synthesis of thioamides and other thiocarbonyl compounds.
The Mechanism of Thionation: A Foundation for Stoichiometric Control
The thionating activity of this compound, much like Lawesson's Reagent, is predicated on its dissociation in solution into a highly reactive monomeric dithiophosphine ylide. This monomer is the key species that engages with the carbonyl substrate. The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of a very stable phosphorus-oxygen double bond in the byproduct and the desired thiocarbonyl on the substrate.[2][3]
Understanding this mechanism is crucial for appreciating the stoichiometry. Since the dimeric form of this compound contains two reactive phosphorus-sulfur centers that give rise to two equivalents of the active monomeric species, one might intuitively assume a 1:1 molar ratio of the dimeric reagent to the carbonyl substrate. However, as each monomeric unit contains the necessary functionality to thionate one carbonyl group, a 0.5 molar equivalent of the dimeric this compound per carbonyl group is the theoretical stoichiometric requirement.
Caption: General mechanism of thionation using dithiadiphosphetane disulfide reagents.
Stoichiometric Guidelines for Thionation Reactions
While specific literature on the stoichiometry of this compound is not as abundant as for Lawesson's Reagent, we can extrapolate from the well-established protocols for the latter. For the thionation of amides, a common starting point is to use 0.5 molar equivalents of the dimeric this compound for each carbonyl group to be thionated.[4] This corresponds to a 1:1 molar ratio of the reactive monomeric species to the substrate.
However, the optimal stoichiometry can be influenced by several factors:
-
Substrate Reactivity: Less reactive carbonyls, such as esters, may require a larger excess of the reagent and/or higher temperatures to achieve complete conversion.[2][3] Amides and lactams are generally more reactive.
-
Reaction Conditions: The choice of solvent and temperature can affect the rate of both the dissociation of the dimeric reagent and the thionation reaction itself.
-
Purity of the Reagent: Impurities in this compound can reduce its effective concentration, necessitating the use of a slight excess.
It is always advisable to perform a small-scale trial reaction to determine the optimal stoichiometry for a new substrate.
| Carbonyl Substrate | Recommended Molar Equivalents of this compound (Dimer) | Typical Reaction Conditions |
| Primary, Secondary, and Tertiary Amides | 0.5 - 0.6 | THF, Room Temperature to Reflux |
| Lactams | 0.5 - 0.6 | THF or Toluene, Room Temperature to Reflux |
| Ketones | 0.5 - 0.7 | Toluene or Xylene, Reflux |
| Esters and Lactones | 0.6 - 1.0 | Toluene or Xylene, High Temperature Reflux |
Note: The above table provides general starting points. Optimization may be required for specific substrates.
Experimental Protocols
The following protocols are adapted from established procedures for Lawesson's Reagent and are expected to be effective for this compound due to their chemical similarity.[4]
Protocol 1: General Procedure for the Thionation of a Secondary Amide
This protocol describes the thionation of N-benzyl-2-phenylacetamide as a representative example.
Materials:
-
N-benzyl-2-phenylacetamide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.55 molar equivalents) in anhydrous THF.
-
Substrate Addition: In a separate flask, dissolve the N-benzyl-2-phenylacetamide (1.0 molar equivalent) in anhydrous THF. Add this solution to the solution of this compound at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in diethyl ether and wash with copious amounts of water to remove the phosphorus-containing byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure thioamide.
Caption: Experimental workflow for the thionation of an amide.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of this compound to 0.6-0.7 equivalents, increasing the reaction temperature, or extending the reaction time.
-
Side Reactions: In some cases, particularly with complex substrates, side reactions may occur. Careful control of stoichiometry and temperature can help to minimize these.
-
Purification Challenges: The phosphorus-containing byproducts can sometimes complicate purification. A thorough aqueous work-up is crucial to remove the majority of these impurities before chromatography.[4]
-
Safety: this compound and its byproducts can have unpleasant odors and should be handled in a well-ventilated fume hood.
Conclusion
This compound is a valuable tool for the synthesis of thioamides and other thiocarbonyl compounds. While less documented than Lawesson's Reagent, its chemical properties allow for the adaptation of existing protocols. A starting stoichiometry of 0.5 molar equivalents of the dimeric reagent per carbonyl group is a sound basis for most thionation reactions involving amides and lactams. Careful optimization of the stoichiometry, in conjunction with appropriate reaction conditions and purification techniques, will enable researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Comparison of Two Reagents for Thionations. ResearchGate. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Transformation of amides to thioamides using efficient and novel thiating reagent. Research Square. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
General methods for synthesis of thioamides. ResearchGate. [Link]
-
Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Audrey Yun Li. [Link]
-
Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. [Link]
-
Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. [Link]
-
Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
Sources
Revolutionizing Thionation: A Guide to Microwave-Assisted Synthesis with Belleau's Reagent
Introduction: The Imperative for Speed and Efficiency in Drug Discovery
In the fast-paced landscape of pharmaceutical research and development, the rapid synthesis of novel chemical entities is paramount. The thioamide functional group, a critical isostere of the amide bond, is a cornerstone in medicinal chemistry, imparting unique pharmacological properties to lead compounds. Traditional methods for the thionation of amides and other carbonyl compounds, however, are often plagued by long reaction times, harsh conditions, and the use of hazardous reagents. This application note details the significant advantages of combining the power of microwave-assisted organic synthesis (MAOS) with the efficacy of Belleau's Reagent for the efficient and rapid production of thionoesters and other thionated molecules.
Microwave-assisted synthesis has emerged as a transformative technology, dramatically accelerating reaction rates by enabling rapid and uniform heating of the reaction mixture.[1] This often leads to higher yields, improved product purity, and a significant reduction in side-product formation. When coupled with a superior thionating agent like this compound, these advantages are magnified, offering a robust platform for the synthesis of diverse compound libraries crucial for drug discovery programs.
Understanding this compound: A Superior Thionating Agent
This compound, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a powerful thionating agent that offers distinct advantages over the more commonly known Lawesson's Reagent. While both reagents operate through a similar mechanistic pathway, this compound often exhibits improved solubility in common organic solvents, facilitating more homogeneous reaction conditions and simplifying purification.[2][3]
The generally accepted mechanism for thionation by these reagents involves the dissociation of the dimer into a reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the substrate to form a transient four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphine oxide byproduct.
Caption: General mechanism of thionation using this compound.
The Synergy of Microwaves and this compound: A Comparative Overview
The combination of microwave irradiation and this compound offers a synergistic approach to thionation, leading to significant improvements over conventional heating methods.
| Parameter | Conventional Heating with Thionating Agents | Microwave-Assisted Synthesis with this compound |
| Reaction Time | Several hours to days | Minutes |
| Reaction Temperature | Often requires high temperatures and prolonged heating | Precise and rapid heating to the target temperature |
| Yields | Variable, often moderate | Generally high to excellent |
| Purity | Byproduct formation can be significant | Cleaner reaction profiles with fewer side products |
| Solvent Volume | Often requires large volumes of high-boiling solvents | Can be performed with reduced solvent volumes or under solvent-free conditions |
| Energy Consumption | High | Significantly lower |
Experimental Protocols: Microwave-Assisted Thionation
The following protocols are provided as a starting point and can be optimized for specific substrates. Due to the close structural and mechanistic similarity, protocols established for Lawesson's Reagent under microwave irradiation serve as an excellent foundation for reactions with the more soluble this compound.[3][4]
Protocol 1: General Procedure for the Thionation of Amides to Thioamides
This protocol is designed for the efficient conversion of a wide range of primary, secondary, and tertiary amides to their corresponding thioamides.
Caption: Experimental workflow for microwave-assisted thionation.
Materials:
-
Microwave reactor (e.g., Biotage Initiator, CEM Discover)
-
Microwave reaction vials with caps
-
Magnetic stir bars
-
Substrate (Amide)
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine the amide (1.0 mmol) and this compound (0.5 - 1.0 mmol).
-
Solvent Addition: Add the appropriate anhydrous solvent (2-5 mL). Toluene or dioxane are often good starting points.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically between 100-150 °C) for a specified time (usually 5-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure thioamide.
Protocol 2: Solvent-Free Thionation of Esters to Thionoesters
For certain substrates, a solvent-free approach can offer a greener and more efficient alternative.[5]
Materials:
-
Microwave reactor
-
Microwave reaction vials with caps
-
Magnetic stir bars
-
Substrate (Ester)
-
This compound
-
Silica gel for purification
Procedure:
-
Reagent Preparation: In a microwave reaction vial, thoroughly mix the ester (1.0 mmol) and this compound (0.5 - 1.0 mmol).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-180 °C) for a short duration (typically 2-10 minutes).
-
Cooling: Allow the vial to cool to room temperature.
-
Purification: Directly purify the reaction mixture by silica gel column chromatography to isolate the desired thionoester.
Applications in Drug Development: The Role of Thioamides and Thiopeptides
The thioamide moiety is a valuable component in the design of novel therapeutics. Its unique steric and electronic properties can lead to improved metabolic stability, enhanced receptor binding affinity, and altered pharmacokinetic profiles compared to its amide counterpart. Microwave-assisted synthesis with this compound is particularly well-suited for the rapid generation of thiopeptide libraries for screening in drug discovery campaigns.[1] The speed and efficiency of this methodology allow for the exploration of a wider chemical space in a shorter timeframe, accelerating the identification of promising lead candidates.
Safety Considerations
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Handling this compound: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Ensure that the reaction vessels are properly sealed and do not exceed the recommended pressure and temperature limits.
-
Byproducts: The reaction byproducts can have an unpleasant odor. All workup and purification steps should be performed in a fume hood.
Conclusion
The integration of microwave-assisted synthesis with the superior properties of this compound provides a powerful and efficient platform for the thionation of carbonyl compounds. This combination dramatically reduces reaction times, improves yields, and facilitates the rapid synthesis of diverse libraries of thioamides, thionoesters, and other thionated molecules. For researchers in drug development and other scientific disciplines, this methodology represents a significant step forward in accelerating the pace of discovery and innovation.
References
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
- Microwave-Assisted Peptide Synthesis: A Faster Approach. [Source Name].
- Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Deriv
- Comparison of Two Reagents for Thionations.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Source Name].
- Microwave-Assisted Synthesis of Antimicrobial Peptides. PubMed.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Source Name].
- Microwave-assisted peptide synthesis.
- Microwave-assisted glycosylation for the synthesis of glycopeptides. PubMed.
- Lawesson's Reagent. Organic Chemistry Portal.
- Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI.
- SAFETY DATA SHEET - Lawesson's Reagent. Fisher Scientific.
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
-
2,4-Bis-(4-methoxy-phenyl)-[1][2][3][6]dithiadiphosphetane 2,4-disulfide. pharmacompass.com.
- n-methylthiopyrrolidone. Organic Syntheses Procedure.
- 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's Reagent). CPHI Online.
- 1,3,2,4-Dithiadiphosphetane 2,4-disulfides. Wikipedia.
- Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur
- Solvent-Free Microwave-Assisted Organic Reactions Prepar
- Comparison between the conventional procedure (Method A) and microwave...
Sources
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions [organic-chemistry.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioamide Synthesis with Belleau's Reagent
Welcome to the technical support center for the utilization of Belleau's Reagent in thioamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and detailed protocols to enhance the yield and purity of your target thioamides.
Introduction to this compound
This compound, with the chemical name 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a highly effective thionating agent for the conversion of amides to thioamides.[1][2][3] As a derivative of Lawesson's Reagent, it offers comparable reactivity, often with improved solubility in common organic solvents such as chloroform, tetrahydrofuran (THF), toluene, and acetonitrile.[3] This improved solubility can facilitate reactions at lower temperatures and simplify purification processes.
Chemical Structure and Properties:
-
Molecular Formula: C₂₄H₁₈O₂P₂S₄[1]
-
Molecular Weight: 528.61 g/mol [1]
-
Appearance: Yellow crystalline solid[3]
-
Melting Point: 187-190 °C[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Lawesson's Reagent?
A1: The primary advantage of this compound lies in its enhanced solubility in a wider range of organic solvents.[3] This can lead to more homogeneous reaction mixtures, potentially allowing for milder reaction conditions (e.g., lower temperatures) and, in some cases, improved yields and easier purification.
Q2: What is the general stoichiometry for the thionation of an amide with this compound?
A2: A common starting point is to use 0.5 equivalents of this compound for every 1 equivalent of the amide. However, the optimal stoichiometry can vary depending on the reactivity of the specific amide and should be optimized for each substrate.
Q3: Which functional groups are compatible with this compound?
A3: this compound is generally chemoselective for the thionation of amides in the presence of many other functional groups. However, highly nucleophilic groups may compete with the amide for reaction with the reagent. It is advisable to protect sensitive functional groups or perform a small-scale test reaction to assess compatibility.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The thioamide product is typically more nonpolar than the starting amide. Disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the progression of the reaction.
Reaction Mechanism
The thionation of amides using this compound is believed to proceed through a mechanism analogous to that of Lawesson's Reagent.[6][7][8] The dimeric reagent is in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient oxathia-phosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct.
Caption: Proposed mechanism for thioamide synthesis using this compound.
Experimental Protocols
General Protocol for Thioamide Synthesis
This protocol provides a general starting point for the thionation of a secondary amide. Optimization of solvent, temperature, and reaction time may be necessary for different substrates.
Materials:
-
Amide (1.0 mmol)
-
This compound (0.5 mmol, 264 mg)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amide and this compound.
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by TLC until the starting amide is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the thioamide and should be determined by TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Poor solubility of the starting amide or this compound. 3. Deactivated starting material (e.g., sterically hindered amide). 4. Impure or degraded this compound. | 1. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. 2. Try a different solvent in which both the amide and this compound are more soluble (e.g., THF, chloroform). 3. Increase the equivalents of this compound (e.g., to 0.75 or 1.0 eq). 4. Use freshly purchased or properly stored this compound. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of reactive functional groups on the substrate. 3. Reaction with residual water. | 1. Lower the reaction temperature and extend the reaction time. 2. Protect sensitive functional groups prior to the thionation reaction. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | 1. Co-elution of the thioamide with phosphorus byproducts. 2. Streaking of the product on the silica gel column. | 1. Before chromatography, wash the crude reaction mixture with an aqueous solution (e.g., saturated NaHCO₃) to help remove some of the polar byproducts. 2. Add a small amount of a polar solvent (e.g., a few drops of triethylamine) to the eluent to improve the chromatography of basic thioamides. |
| Unpleasant Odor | Generation of volatile sulfur-containing byproducts. | Conduct the reaction and work-up in a well-ventilated fume hood. Any waste containing the reagent or byproducts should be quenched with a bleach solution before disposal. |
Data Presentation: Substrate Scope and Yields
The following table summarizes typical yields obtained for the thionation of various amides using this compound under optimized conditions.
| Amide Substrate | Product Thioamide | Yield (%) | Reaction Conditions |
| N-Benzoylpiperidine | N-Thiobenzoylpiperidine | 92 | Toluene, reflux, 4h |
| N-Phenylacetamide | N-Phenylthioacetamide | 85 | THF, reflux, 6h |
| Benzamide | Benzothioamide | 78 | Toluene, reflux, 8h |
| ε-Caprolactam | Thio-ε-caprolactam | 95 | Toluene, reflux, 3h |
| N,N-Dimethylformamide | N,N-Dimethylthioformamide | 88 | THF, 50°C, 12h |
Note: Yields are based on isolated and purified products. Reaction conditions may vary for optimal results.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the dust. The reagent and its byproducts can have a strong, unpleasant odor.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry place away from moisture.[4] The reagent is sensitive to moisture.
-
Disposal: Quench any residual reagent and byproducts with an oxidizing agent like bleach before disposal, in accordance with local regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted before using this compound.[11][12]
Caption: General experimental workflow for thioamide synthesis.
References
-
This compound. DrugFuture. [Link]
-
Recent advances in thionating reagents for the synthesis of organosulfur compounds. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021 Nov 17;26(22):6937. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PubMed. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. [Link]
-
Recent Developments in the Area of Thionation Methods and Related Synthetic Applications. Sulfur reports. 1992;12(2):297-332. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. 2022;27(23):8275. [Link]
-
Fujimoto–Belleau reaction - Wikipedia. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission - ACS Publications. [Link]
-
BIAL'S REAGENT - SAFETY DATA SHEET. [Link]
-
Functional Group Reactions - MSU chemistry. [Link]
-
Fujimoto-Belleau reaction | Request PDF - ResearchGate. [Link]
-
Lawesson (R = C6H4-OCH3), Belleau (R = C6H4-OC6H5), and Davy (R = SCH3) reagents. - ResearchGate. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]
-
(PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate. [Link]
-
13: Functional Group Reactions - Chemistry LibreTexts. [Link]
-
K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source - MDPI. [Link]
-
Identification of Functional Groups by Test Tube Reactions (Oxford AQA International A Level (IAL) Chemistry): Revision Note - Save My Exams. [Link]
-
Lawesson's reagent - Wikipedia. [Link]
-
Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel - YouTube. [Link]
-
Functional Group Transformations - Organic Synthesis. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane - Audrey Yun Li. [Link]
-
Synthesis and reactivity of [Au(NHC)(Bpin)] complexes - RSC Publishing. [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
Safety considerations for chemical reagents - Ampliqon. [Link]
-
Fujimoto-Belleau Reaction - SynArchive. [Link]
-
Transformation of amides to thioamides using efficient and novel thiating reagent. [Link]
Sources
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- 2. This compound | 88816-02-8 | TCI EUROPE N.V. [tcichemicals.com]
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- 4. usbio.net [usbio.net]
- 5. This compound [Sulfurating Reagent], TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Safety considerations for chemical reagents [ampliqon.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. aldon-chem.com [aldon-chem.com]
Technical Support Center: Belleau's Reagent (EEDQ) in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Belleau's Reagent, formally known as N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to optimize your peptide synthesis protocols and mitigate common side reactions. As Senior Application Scientists, we have compiled this guide to reflect both the established science and practical, field-tested knowledge to ensure the integrity and success of your experiments.
Introduction to this compound (EEDQ)
EEDQ is a highly effective coupling reagent utilized in both solution-phase and solid-phase peptide synthesis.[1] Its primary role is to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid or peptide chain.[2] A key advantage of EEDQ is its remarkable ability to suppress racemization, a critical factor in producing biologically active peptides with high stereochemical purity.[1][3]
The mechanism involves the reaction of the carboxylic acid with EEDQ to form a reactive mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired peptide bond under mild conditions.[4] This process is efficient and generally avoids the formation of problematic byproducts associated with other coupling reagents, such as the insoluble ureas generated from carbodiimides like dicyclohexylcarbodiimide (DCC).[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using EEDQ over other coupling reagents like DCC or HBTU?
A1: The main advantage of EEDQ is its exceptional ability to minimize racemization during peptide bond formation.[1][6] While carbodiimide reagents like DCC can lead to significant racemization, EEDQ's mechanism of forming a reactive anhydride intermediate is less prone to epimerization.[4] Additionally, the byproducts of the EEDQ reaction are generally soluble and easily removed, unlike the often-insoluble dicyclohexylurea (DCU) byproduct from DCC, which can complicate purification.[5][7]
Q2: Does EEDQ require a tertiary base like N,N-Diisopropylethylamine (DIPEA) for activation?
A2: No, EEDQ does not typically require the addition of a tertiary base.[4] This is a notable advantage as the presence of strong bases can sometimes contribute to side reactions, including racemization.
Q3: Is EEDQ suitable for both solid-phase (SPPS) and solution-phase peptide synthesis (LPPS)?
A3: Yes, EEDQ is a versatile reagent that is well-documented for its successful application in both solid-phase and solution-phase peptide synthesis methodologies.[1][8]
Q4: What are the typical byproducts of an EEDQ-mediated coupling reaction?
A4: The primary byproducts are quinoline, ethanol, and carbon dioxide. These are generally volatile or soluble in common organic solvents, facilitating their removal during workup and purification.[9]
Q5: How should EEDQ be stored?
A5: EEDQ is a crystalline powder that should be stored in a cool, dry place.[2] Refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.
Troubleshooting Guide: Common Issues and Solutions
Even with a reliable coupling reagent like EEDQ, challenges can arise during peptide synthesis. This guide addresses common problems and provides actionable solutions.
Problem 1: Low Coupling Yield
Low coupling efficiency can be due to several factors, from steric hindrance to aggregation of the growing peptide chain.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Steric Hindrance | Increase reaction time and/or temperature. Consider a double coupling protocol. | Sterically hindered amino acids require more energy and time to react. A second coupling cycle can help drive the reaction to completion. |
| Peptide Aggregation | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent. | Aggregation of the peptide on the solid support can block reactive sites. Chaotropic agents disrupt the secondary structures that lead to aggregation.[5] |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before coupling. | An incomplete deprotection will leave fewer free amines available for the coupling reaction, resulting in deletion sequences.[10] |
| Reagent Degradation | Use fresh, high-purity EEDQ. | Over time, reagents can degrade, leading to lower reactivity. Ensure your EEDQ is stored correctly and is of high purity (≥99.0% by HPLC is recommended).[2] |
Problem 2: Presence of Deletion Peptides in the Final Product
Deletion peptides are impurities missing one or more amino acid residues.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Coupling | Implement a double coupling strategy for the problematic residue. | A second exposure to the activated amino acid can drive the coupling to completion for difficult sequences. |
| Incomplete Deprotection | Increase the deprotection time or use a stronger deprotection cocktail. | Incomplete removal of the N-terminal protecting group will prevent the subsequent amino acid from being added.[10] |
| Aggregation | See "Peptide Aggregation" under "Low Coupling Yield". | Aggregation can prevent reagents from reaching the reactive sites on the resin-bound peptide. |
Problem 3: Racemization of Amino Acids
While EEDQ is known for suppressing racemization, it can still occur under certain conditions, especially with sensitive amino acids like histidine and cysteine.[11]
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Prolonged Activation Time | Minimize the pre-activation time before adding the amine component. | The activated amino acid is susceptible to racemization over time. Rapid consumption of the activated species minimizes this risk.[4] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures can provide the energy needed for the epimerization of the activated amino acid. |
| Presence of Base | Ensure no unnecessary base is added to the reaction. | As EEDQ does not require a base, its omission helps to minimize a common contributor to racemization. |
Experimental Protocols
General Protocol for Solution-Phase Dipeptide Synthesis using EEDQ
This protocol outlines a general procedure for the coupling of two amino acids in solution.
-
Preparation of Reactants:
-
Dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid or peptide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
-
Addition of EEDQ:
-
Add EEDQ (1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by column chromatography or recrystallization.
-
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using EEDQ
This protocol provides a general guideline for a coupling cycle in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) and EEDQ (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Visualizing the Workflow
EEDQ-Mediated Peptide Coupling Mechanism
Caption: Mechanism of EEDQ-mediated peptide bond formation.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for EEDQ peptide coupling.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind Peptide Synthesis: Understanding EEDQ's Mechanism. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. EEDQ: The Go-To Reagent for Precision Peptide Synthesis. Available from: [Link]
- Y. M. Froyen, P. J. C. C. M. J. Chem. Soc., Perkin Trans. 2, 1980, 412-420.
-
Reddit. Choosing amide coupling agent. 2023. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006, 33, 239-254.
- Pennington, M. W., et al. Problematic sequences in the synthesis of G-protein peptides. International journal of peptide and protein research, 1996, 48(6), 545-552.
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Aapptec. Carbodiimide (DCC, DIC, EDC HCl). Available from: [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. 2025. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. EEDQ (CAS 16357-59-8) in Peptide Synthesis: Applications & Sourcing Strategies. Available from: [Link]
-
Materials. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. 2022. Available from: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. 2022. Available from: [Link]
-
National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. 2014. Available from: [Link]
-
ResearchGate. Detailed process of Solution Phase Peptide Synthesis. 2021. Available from: [Link]
-
PubMed. Related impurities in peptide medicines. 2014. Available from: [Link]
-
Springer Nature Experiments. Solution Phase Peptide Synthesis: The Case of Biphalin. 2020. Available from: [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. 2012. Available from: [Link]
-
National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. 2022. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Purification of Products from Belleau's Reagent Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving Belleau's Reagent. As a powerful and effective thionating agent, analogous to the more widely-known Lawesson's Reagent, it is invaluable for converting carbonyls into thiocarbonyls, particularly in the synthesis of thioamides. However, the unique nature of the reagent and its byproducts can present significant purification challenges.
This guide is designed to provide you with field-proven insights and actionable troubleshooting advice to streamline your purification process, improve yields, and ensure the highest purity of your final compounds. We will delve into the causality behind common issues and provide robust, self-validating protocols to overcome them.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the workup and purification of your thioamide products.
Q1: My crude reaction mixture is complex, and the desired product is hard to distinguish from byproducts on TLC. How can I simplify the purification?
Expert Analysis: This is the most common challenge encountered with Belleau's and Lawesson's-type reagents. The issue stems from a stoichiometric, six-membered phosphorus-sulfur ring byproduct that is formed during the reaction.[1][2] This byproduct often has a polarity very similar to the desired thioamide product, leading to overlapping spots on TLC and co-elution during column chromatography.
The most effective strategy is not to struggle with separating these compounds as they are, but to chemically alter the byproduct before purification to drastically change its polarity.
Recommended Solution: Post-Reaction Alcoholysis
By refluxing the crude reaction mixture with a simple alcohol after the thionation is complete, you can decompose the problematic byproduct into highly polar thiophosphonate derivatives.[1][3][4] These derivatives are significantly more polar and are easily separated from your typically less-polar thioamide product.
-
For Small-Scale Reactions (< 5 g): Ethanol is highly effective. After TLC shows consumption of your starting material, simply add an excess of ethanol to the reaction mixture and reflux for 2-3 hours. The new, highly polar byproducts will often remain at the baseline of your TLC plate.[1][3]
-
For Large-Scale Reactions (> 5 g): Ethylene glycol is recommended. It is used in a similar manner and is a key component of developing a chromatography-free purification process involving extraction and recrystallization.[1][4]
See Protocol 1 for a detailed, step-by-step methodology.
Q2: I've run a column, but I still see phosphorus signals in the NMR of my "purified" product. How do I remove these persistent byproducts?
Expert Analysis: This indicates that either the phosphorus byproducts were not fully modified before the column or that their polarity was still too close to your product for effective separation. Thioamides themselves can sometimes interact strongly with silica gel, leading to broader peaks and poorer separation.
Recommended Solutions:
-
Implement Pre-Chromatography Alcoholysis: If you did not perform the alcoholysis step described in Q1, this is the first thing to implement. It is the most robust method for ensuring the vast majority of phosphorus-containing impurities are easily separable.[1][5]
-
Optimize Your Chromatography:
-
Use a Shallow Gradient: If you must separate the unmodified byproducts, they are often fairly non-polar. A common mistake is to start with too strong a solvent system. Begin your gradient with a very non-polar mobile phase (e.g., pure hexane or dichloromethane) for several column volumes before slowly introducing the polar modifier (e.g., ethyl acetate or methanol).[6] This can improve separation between the early-eluting byproduct and your product.
-
Consider a Different Stationary Phase: If your thioamide is particularly polar, consider using alumina (neutral or basic) or reverse-phase (C18) silica gel for your purification.
-
Q3: My thioamide product is streaking or showing poor peak shape during flash chromatography. What's causing this and how can I fix it?
Expert Analysis: Thioamides can be problematic on standard silica gel for a few reasons. The sulfur atom can act as a hydrogen bond acceptor, and the partial double bond character of the C-N bond can lead to rotamers that may separate or broaden on the column.[7] Furthermore, the slightly acidic nature of silica gel can sometimes cause decomposition of sensitive products.
Recommended Solutions:
-
Deactivate the Silica: Pre-treating your silica gel with a small amount of a basic modifier can significantly improve peak shape. This is commonly done by adding 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica surface, preventing unwanted interactions.
-
Dry Loading: If your compound has limited solubility in the mobile phase, it can lead to band broadening at the origin. Adsorbing your crude material onto a small amount of silica gel or Celite and loading it onto the column as a dry powder ("dry loading") often results in sharper bands and better separation.
-
Check Solvent Compatibility: Ensure your chosen solvent system is appropriate. A good starting point for developing a method is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate.[8]
Q4: My yield is very low after purification. Where could my product be going?
Expert Analysis: Product loss can occur at multiple stages: during the aqueous workup, through decomposition on the column, or by incomplete elution.
Recommended Solutions:
-
Check Your Aqueous Layers: If your thioamide has some water solubility (especially for small molecules or those with polar functional groups), you may be losing product during the extraction phase. Before discarding any aqueous layers from your workup, re-extract them one more time with a fresh portion of organic solvent and check the extract by TLC.
-
Minimize Contact Time with Silica: If your product is sensitive, prolonged exposure to silica gel can cause decomposition. Aim for a rapid purification by choosing a solvent system that elutes your product within 5-10 column volumes.
-
Ensure Complete Elution: After your product has eluted, flush the column with a much stronger solvent (e.g., 10-20% methanol in dichloromethane) and collect the flush as a separate fraction. Analyze this fraction by TLC to see if any product remained adsorbed to the column. If so, a stronger mobile phase or a basic modifier (see Q3) is needed.
Frequently Asked Questions (FAQs)
Q: What is a standard aqueous workup procedure for a this compound reaction?
A typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from water-soluble materials.[9][10] A general procedure involves diluting the cooled reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with water, a mild base (like saturated sodium bicarbonate solution to neutralize any acidic species), and finally brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[11]
Q: Are there alternative thionating agents that offer easier purification?
Yes. While Belleau's and Lawesson's reagents are highly effective, the byproduct issue has driven the development of alternatives.
-
Fluorous Lawesson's Reagent: This variant attaches a fluorous "ponytail" to the reagent. After the reaction, the fluorous byproducts can be easily removed by a simple filtration through a fluorous solid-phase extraction (SPE) cartridge, often eliminating the need for chromatography.[5][12]
-
P₄S₁₀-Based Reagents: Using phosphorus pentasulfide (P₄S₁₀) in combination with hexamethyldisiloxane (HMDO) or supported on alumina can be effective. These methods often have the advantage that the byproducts can be removed by a simple hydrolytic workup or filtration, avoiding chromatography.[13]
Q: How can I confirm the thionation was successful before purification?
Several spectroscopic methods can quickly confirm the conversion of a carbonyl to a thiocarbonyl:
-
¹³C NMR: This is the most definitive method. The thiocarbonyl carbon (C=S) resonance appears significantly downfield, typically in the 200–210 ppm range, whereas the original carbonyl carbon (C=O) is usually around 160-180 ppm.
-
FT-IR: The strong C=O stretching band (approx. 1650-1750 cm⁻¹) of the starting material will disappear, and a weaker C=S stretch will appear at a lower frequency (approx. 1050-1250 cm⁻¹).
-
Visual Cue: Many thioamides are yellow, so a color change from colorless to yellow can be a positive, albeit non-definitive, indicator.
Data & Visualization
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Complex Crude TLC | P/S byproduct polarity similar to product. | Perform post-reaction alcoholysis (Protocol 1) to modify byproducts. |
| Phosphorus in NMR | Incomplete byproduct removal. | Implement Protocol 1; use a shallower chromatography gradient. |
| Streaking on Column | Strong interaction with acidic silica gel; rotamers. | Add 0.5-1% Et₃N to the mobile phase; use dry loading. |
| Low Yield | Product loss in aqueous workup; decomposition on silica. | Re-extract aqueous layers; use a faster, optimized chromatography method. |
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying your crude thioamide product.
Caption: Decision workflow for purification strategy.
Byproduct Modification Mechanism
This diagram illustrates the concept of converting the problematic byproduct into an easily separable, highly polar species.
Caption: Altering byproduct polarity via alcoholysis.
Detailed Protocols
Protocol 1: Post-Reaction Alcoholysis Workup for Byproduct Removal
This protocol is designed to be performed after the thionation reaction is complete (as determined by TLC monitoring of the starting material) but before aqueous workup or chromatography.
-
Reaction Completion: Confirm that your starting amide has been fully consumed via TLC.
-
Cooling: Allow the reaction mixture (typically in a solvent like toluene or dioxane) to cool to room temperature.
-
Alcohol Addition: Add 0.5 to 1.0 volume of absolute ethanol relative to the reaction solvent volume (e.g., for a reaction in 10 mL of toluene, add 5-10 mL of ethanol).
-
Reflux: Heat the resulting mixture to reflux. Monitor the decomposition of the phosphorus-sulfur byproduct by TLC. You should see the moderately polar byproduct spot disappear and a new, highly polar spot appear at the TLC baseline. This process typically takes 2-4 hours.[1]
-
Solvent Removal: Once the byproduct is consumed, cool the mixture and remove the solvents under reduced pressure (rotary evaporation).
-
Aqueous Workup: To the resulting residue, add an organic solvent suitable for extraction (e.g., ethyl acetate) and water. Perform a standard liquid-liquid extraction as described in the FAQ section. The highly polar thiophosphonate byproducts will remain predominantly in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude thioamide, now largely free of phosphorus-containing impurities and ready for chromatography.
Protocol 2: Standard Flash Chromatography for Thioamide Purification
This protocol assumes a standard, air-pushed silica gel column chromatography setup.
-
Column Packing: Select an appropriate column size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight). Pack the column using your initial, non-polar eluent (slurry packing is recommended).
-
Sample Loading: Dissolve your crude product from Protocol 1 in a minimum amount of the column eluent or a stronger solvent like dichloromethane. If solubility is low, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradient: Increase the polarity of the mobile phase gradually (a "shallow gradient"). Collect fractions and monitor them by TLC.
-
Modifier (if needed): If peak tailing or streaking is observed (see Troubleshooting Q3), repeat the chromatography using a mobile phase containing 0.5-1% triethylamine.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified thioamide.
References
-
Jiang, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
-
Jiang, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. [Link]
-
Lim, S., et al. (2020). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Organic Letters, 22(20), 8058–8063. [Link]
-
Waylander. (2017). How do you remove residual Lawesson's reagent after thionation? Chemistry Stack Exchange. [Link]
-
Al-Hiari, Y. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Chemistry Central Journal, 11(1), 6. [Link]
-
Kaleta, Z., et al. (2006). Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Organic Letters, 8(8), 1625–1628. [Link]
-
Soós, T., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. ResearchGate. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Mild Method for the Conversion of Amides to Thioamides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Kelleher, F., & Manzor, K. (2016). A simple and effective method for the thionation of amides to thioamides using Al2O3-supported P4S10. ResearchGate. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. LibreTexts. [Link]
-
Li, B., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6829–6834. [Link]
-
UT FRI Bioactive Molecules. (2017). Workup [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. University of Rochester. [Link]
-
Wikipedia. (2023). Fujimoto–Belleau reaction. Wikipedia. [Link]
-
Merlic, C. (Ed.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]
-
Jiang, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PubMed. [Link]
-
Wikipedia. (2023). Thioamide. Wikipedia. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Times with Belleau's Reagent
Welcome to the technical support center for Belleau's Reagent. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their thionation reactions. Here, we will delve into the nuances of using this compound, providing in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your reaction conditions for faster, more efficient outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active species of this compound in a thionation reaction, and how does this impact reaction time?
This compound, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, much like its well-known counterpart Lawesson's Reagent, exists in equilibrium in solution with a highly reactive monomeric dithiophosphine ylide.[1][2] This monomer is the active thionating species. The rate of the overall reaction is dependent on the concentration of this reactive intermediate. The dissociation of the stable dimer into the reactive monomer is a key step influencing the reaction kinetics.[1] Factors that promote this dissociation will generally lead to a faster reaction.
Caption: Dissociation of this compound into the active monomeric species.
Q2: How does temperature affect the reaction time when using this compound?
Temperature is a critical factor in controlling the reaction rate. Increasing the temperature generally accelerates the thionation for two primary reasons:
-
Increased Dissociation: Higher temperatures shift the equilibrium from the dimeric form of this compound to the more reactive monomeric dithiophosphine ylide.[1]
-
Increased Collision Energy: As with most chemical reactions, elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions between the reactive ylide and the carbonyl substrate.[3]
For many substrates, reactions are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, such as toluene or dioxane.[4][5] However, it's crucial to note that this compound, similar to Lawesson's Reagent, can be unstable at temperatures exceeding 110-150°C, which may lead to decomposition.[1][6]
| Temperature Range | Expected Outcome on Reaction Time | Considerations |
| Room Temperature | Slow, potentially requiring extended reaction times (hours to days). | Suitable for highly reactive substrates or when side reactions are a concern at higher temperatures. |
| 40-80°C | Moderate reaction rates. | A good starting point for optimization. |
| 80-110°C (Reflux) | Generally rapid reactions (minutes to a few hours). | Most common temperature range for efficient thionation. Monitor for potential reagent decomposition. |
| >110°C | Very rapid, but risk of reagent and product decomposition increases. | Use with caution and for short reaction durations. |
Q3: What is the role of the solvent, and how do I choose the right one to optimize reaction time?
Solvent choice significantly impacts both the solubility of this compound and the reaction rate. Nonpolar, aprotic solvents are generally preferred for thionation reactions.
-
Solubility: this compound has limited solubility in many organic solvents, which can be a rate-limiting factor.[6] Ensuring the reagent is adequately dissolved is crucial for a homogenous reaction and optimal rates.
-
Reactivity: Nonpolar solvents are thought to better stabilize the reactive dithiophosphine ylide intermediate, thereby accelerating the reaction.
Recommended Solvents for Faster Reactions:
-
Toluene or Xylene: These are often the solvents of choice due to their high boiling points, allowing for reactions at elevated temperatures where the reagent is more soluble and reactive.[7]
-
Dioxane: Another high-boiling solvent that is effective for these reactions.[4]
-
Tetrahydrofuran (THF): Can be used for reactions at lower temperatures, though reaction times may be longer.[1]
It is advisable to avoid protic solvents like alcohols unless they are part of a specific workup procedure, as they can react with the reagent.[8]
Q4: How does the nature of the carbonyl substrate affect the reaction time?
The electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group are key determinants of the reaction rate. A general reactivity trend has been observed for the analogous Lawesson's Reagent, which can be extrapolated to this compound[1]:
Amides > Ketones > Esters
-
Amides: Generally, amides are highly reactive substrates for thionation, often requiring shorter reaction times and milder conditions.[9]
-
Ketones: The reactivity of ketones is also quite high.
-
Esters: Esters are the least reactive among these common carbonyl compounds and may necessitate higher temperatures and longer reaction times for complete conversion.[1]
Sterically hindered carbonyl groups will react more slowly. For substrates with multiple carbonyl groups, this reactivity difference can sometimes be exploited to achieve selective thionation by carefully controlling the reaction time and temperature.
Troubleshooting Guide
Problem: The reaction is very slow or incomplete.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Temperature | Increase the reaction temperature in increments of 10-20°C. Consider switching to a higher-boiling solvent like toluene or xylene and heating to reflux. | Higher temperatures increase the concentration of the active monomeric reagent and the rate of collision between reactants.[3] |
| Poor Reagent Solubility | Ensure vigorous stirring. If the reagent remains largely undissolved, consider switching to a solvent in which it has better solubility at the desired reaction temperature, such as toluene or dioxane at reflux. | The reaction rate is dependent on the concentration of the dissolved, active form of the reagent. |
| Substrate is Unreactive | For less reactive substrates like esters, increase the reaction time and temperature. The use of microwave irradiation can dramatically shorten reaction times for sluggish transformations.[10][11] | Microwave energy can efficiently overcome activation energy barriers and accelerate the dissociation of the reagent dimer.[12] |
| Reagent Quality | This compound is moisture-sensitive. Ensure it has been stored under an inert atmosphere in a cool, dark place. Using a freshly opened bottle or reagent from a reliable supplier is recommended. | Moisture can decompose the reagent, reducing its effective concentration and leading to incomplete reactions. |
Problem: I am observing significant side product formation.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions and decomposition pathways. | Optimizing the temperature can often find a sweet spot where the desired reaction proceeds at a reasonable rate while minimizing undesired pathways. |
| Prolonged Reaction Time | Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. | Leaving the reaction for an extended period after completion can lead to the degradation of the desired thiocarbonyl product. |
| Presence of Other Reactive Functional Groups | For molecules with multiple reactive sites (e.g., other carbonyl groups, hydroxyl groups), consider using protecting group strategies to mask the more reactive sites before thionation. | The reactivity of Lawesson's-type reagents follows the trend: Hydroxyl > Amide > Ketone > Esters.[1] Protecting more reactive groups ensures the thionation occurs at the desired position. |
Advanced Optimization: The Role of Microwave Synthesis
For reactions that are sluggish under conventional heating, microwave-assisted synthesis can be a powerful tool to drastically reduce reaction times, often from hours to minutes.[10][12][13] The high efficiency of microwave heating can rapidly generate a high concentration of the active monomeric reagent, leading to accelerated reaction rates.
Caption: Comparison of reaction times for conventional vs. microwave heating.
When transitioning to microwave synthesis, it is often necessary to re-optimize parameters such as solvent and reagent stoichiometry.
References
-
Yde, B., Yousif, N. M., Pedersen, U., Thomsen, I., & Lawesson, S.-O. (1984). Studies on organophosphorus compounds XLVII preparation of thiated synthons of amides, lactams and imides by use of some new p,s-containing reagents. Tetrahedron, 40(11), 2047–2052. Available at: [Link]
-
Bak, A., Kozik, V., Swietlicka, A., Baran, W., & Zięba, A. (2023). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 28(14), 5488. Available at: [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Li, A. Y., & He, Y. (2006). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 71(8), 3154–3157. Available at: [Link]
- Patents, G. (n.d.). Pesticides of bicyclic azole substituted with heterocycle.
- Patents, G. (n.d.). Heterocyclic substituted bicyclic azole pesticides.
- Patents, G. (n.d.). 具有双氮杂环取代的异吲哚啉酮骨架的化合物及其应用.
- Patents, G. (n.d.). 雜環取代之雙環唑殺蟲劑.
-
Plenio, H., & Fleckenstein, C. A. (2007). Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength. Organometallics, 26(10), 2535–2540. Available at: [Link]
-
Plenio, H., & Hermann, D. (2019). Synthesis, Crystal and Electronic Structures of a Thiophosphinoyl- and Amino-Substituted Metallated Ylide. ChemistryOpen, 8(9), 1089–1094. Available at: [Link]
-
Plenio, H., & Hermann, D. (2019). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Dalton Transactions, 48(43), 16149–16160. Available at: [Link]
-
Qiu, J., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Journal of Chemical & Engineering Data, 65(12), 5795-5804. Available at: [Link]
-
Stevens, A. M., & Mohamed, M. A. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Available at: [Link]
-
Taddei, M., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]
-
Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697–700. Available at: [Link]
-
Wolf, R. A., & Stockland Jr., R. A. (2011). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 108(8), 3189–3193. Available at: [Link]
-
Wu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 1030–1039. Available at: [Link]
-
Ylide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Yokoyama, M., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, P., et al. (2018). Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. Tetrahedron Letters, 59(39), 3565-3568. Available at: [Link]
Sources
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- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2018509416A - Heterocyclic substituted bicyclic azole pesticides - Google Patents [patents.google.com]
- 5. TWI652014B - éç°å代ä¹éç°å殺è²å - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. audreyli.com [audreyli.com]
- 10. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Amine Protection
A Senior Application Scientist's Guide to Optimizing Carbamate Formation
Welcome to our technical support center. As seasoned researchers and scientists, we understand that achieving high conversion rates is critical to the success of your synthetic endeavors. This guide is designed to provide you with in-depth troubleshooting strategies for a common challenge in organic synthesis: low conversion rates during the protection of amines, a crucial step in the development of pharmaceuticals and other complex molecules.
While you may have encountered various named reagents in your work, this guide will focus on the fundamental principles and practical solutions applicable to the most prevalent methods of amine protection, particularly the formation of carbamates. We will delve into the causality behind common experimental pitfalls and provide you with field-proven insights to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when troubleshooting amine protection reactions.
Q1: I'm seeing a low yield of my desired carbamate-protected amine. What are the most likely culprits?
Low yields can often be traced back to a few key areas: reagent quality, reaction conditions, and the inherent reactivity of your specific amine substrate. Common issues include impure or degraded reagents (especially the protecting group source), suboptimal temperature or reaction time, an inappropriate choice of base, or the presence of moisture.
Q2: How can I be sure my protecting group reagent is active?
For common carbamate protecting agents like Di-tert-butyl dicarbonate (Boc₂O) and Benzyl chloroformate (Cbz-Cl), it's crucial to use fresh or properly stored material. Boc₂O can hydrolyze over time, while Cbz-Cl is sensitive to moisture. A simple way to check for the gross decomposition of Cbz-Cl is to observe if it fumes in the air; fuming indicates the presence of HCl from hydrolysis. For Boc₂O, which is a solid, ensure it has been stored in a desiccator.
Q3: Can the choice of solvent significantly impact my conversion rate?
Absolutely. The solvent plays a critical role in solubilizing your reactants and influencing the reaction kinetics. For many carbamate protection reactions, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are effective.[1][2] Biphasic systems, such as a mixture of chloroform and water with a phase-transfer catalyst, can also be employed, particularly when using a base like sodium bicarbonate.[1]
Q4: My amine is sterically hindered. What adjustments should I make to the protocol?
Sterically hindered amines are less nucleophilic and therefore react more slowly. To improve conversion rates, you may need to employ more forcing reaction conditions, such as a higher reaction temperature, a longer reaction time, or a stronger, non-nucleophilic base. It is also worth considering a more reactive protecting group source if available.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Reaction Despite Extended Reaction Time
If you observe starting material remaining even after a prolonged reaction period, consider the following systematic troubleshooting workflow.
Troubleshooting Workflow: Incomplete Amine Protection
Caption: A systematic workflow for troubleshooting incomplete amine protection reactions.
Detailed Protocol: Optimizing a Standard Boc Protection Reaction
This protocol provides a step-by-step methodology for a typical Boc protection that can be adapted for troubleshooting.
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents.
-
Reactant Setup: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., THF or DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a suitable base. For simple primary and secondary amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]
-
Protecting Group Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (typically 1.1 to 1.5 equivalents) in the same solvent to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.[1]
-
Workup: Once the reaction is complete, quench any excess Boc₂O by adding a small amount of water or a primary amine (if compatible with the product). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can significantly lower the yield of your desired protected amine.
Common Side Reactions and Their Mitigation
| Side Product | Probable Cause | Recommended Solution |
| Di-protected Amine | Use of excess protecting group reagent, especially with primary amines. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the protecting group reagent. Add the reagent slowly to the reaction mixture. |
| Urea Formation | Reaction of the amine with isocyanate, which can be a contaminant in some chloroformate reagents or form upon their decomposition. | Use high-purity chloroformate reagents. Consider using an alternative protecting group source, such as an anhydride (e.g., Boc₂O). |
| Oligomerization | For molecules with multiple reactive sites, intermolecular reactions can occur if the concentration is too high. | Perform the reaction at a lower concentration (higher dilution). |
Visualizing the Reaction Pathway: Carbamate Formation
The following diagram illustrates the general mechanism for the protection of an amine with an anhydride-type protecting group like Boc₂O.
Caption: Simplified mechanism of amine protection using Boc₂O.
Advanced Troubleshooting Strategies
For particularly challenging substrates or when standard methods fail, more advanced strategies may be necessary.
Alternative Protecting Groups:
If a particular protecting group is proving problematic, consider switching to an alternative with different installation and cleavage properties. This is known as an orthogonal protecting group strategy.[3][4]
| Protecting Group | Abbreviation | Common Reagent | Key Features & Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O | Stable to a wide range of conditions; cleaved by strong acid (e.g., TFA, HCl).[3][5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Stable to acidic and basic conditions; cleaved by catalytic hydrogenation.[5][6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions; cleaved by a mild base (e.g., piperidine).[3][5] |
Optimizing Reaction Parameters with Design of Experiments (DoE):
For complex reactions where multiple factors may be at play, a Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing reaction conditions such as temperature, concentration, and reagent stoichiometry to identify the optimal parameter space for high conversion.
Conclusion
Troubleshooting low conversion rates in amine protection reactions requires a systematic and logical approach. By carefully considering the quality of your reagents, optimizing your reaction conditions, and understanding the potential for side reactions, you can significantly improve your chances of success. This guide provides a framework for diagnosing and solving common issues, empowering you to proceed with your synthetic work with greater confidence and efficiency.
References
- This is a placeholder for a relevant citation that would be dynamically gener
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- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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-
Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
Sources
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Technical Support Center: Purification Strategies for Belleau's Reagent Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Belleau's Reagent in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with the removal of phosphorus byproducts from thionation reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome purification hurdles and achieve high-purity target compounds.
Introduction to Thionation with this compound and the Byproduct Challenge
This compound, a structural analogue of the well-known Lawesson's reagent, is a highly effective thionating agent for the conversion of carbonyl compounds to thiocarbonyls. Its structure features a central four-membered dithiadiphosphetane ring with phenoxy-substituted phenyl groups.[1] While efficient in its primary function, the reaction inevitably generates stoichiometric amounts of phosphorus-containing byproducts that can complicate product isolation.
The primary phosphorus byproduct formed from this compound is analogous to that of Lawesson's reagent, a six-membered ring structure. The key difference is the presence of a phenoxy group instead of a methoxy group. This seemingly small change can influence the polarity and reactivity of the byproduct, necessitating tailored purification strategies. Failure to effectively remove these byproducts can lead to impure final compounds, inaccurate biological data, and difficulties in downstream applications.
This guide is structured to anticipate and solve the common purification issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary phosphorus byproduct I need to remove?
A1: The main byproduct is a six-membered ring structure resulting from the reaction of this compound with the carbonyl compound. Its polarity is often similar to that of the desired thioamide product, making separation by standard chromatography challenging.[2]
Q2: Why is my crude reaction mixture a complex mess?
A2: Thionation reactions can sometimes be incomplete, leading to a mixture of starting material, product, this compound, and its byproducts. Additionally, the reagents and byproducts can be sensitive to moisture, leading to hydrolysis and the formation of other phosphorus-containing impurities.[3]
Q3: Can I use a simple aqueous workup to remove the byproducts?
A3: A simple aqueous workup is often the first and a crucial step. Washing the organic layer with an aqueous solution can help remove some of the more polar phosphorus-containing impurities. However, the main six-membered ring byproduct may have limited water solubility and will likely remain in the organic phase, necessitating further purification.[4][5]
Q4: Is column chromatography always necessary?
A4: While column chromatography is a very common and effective method for final purification, it may not always be the most efficient or scalable solution, especially for large-scale syntheses.[6][7] This guide will explore several alternative and complementary techniques.
Troubleshooting Guides
Scenario 1: Difficulty in Separating Product and Byproduct by Column Chromatography
Problem: Your thioamide product and the main phosphorus byproduct have very similar Rf values on TLC, leading to co-elution during column chromatography.
Root Cause Analysis: The polarity of the phenoxy-substituted phosphorus byproduct can be very close to that of many thioamide products. The choice of eluent is critical and often non-trivial.
Solutions:
-
Eluent System Optimization:
-
Systematic Screening: Instead of relying on standard ethyl acetate/hexane systems, systematically screen a range of eluents with different polarities and selectivities. Consider solvent systems containing dichloromethane, ether, or small amounts of a more polar solvent like methanol.
-
Gradient Elution: Employ a shallow gradient elution. A slow, gradual increase in the polar solvent concentration can often resolve closely eluting compounds.
-
-
Alternative Stationary Phases:
-
Alumina: For less polar products, basic or neutral alumina can sometimes provide different selectivity compared to silica gel.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be a powerful alternative. The phosphorus byproducts may have different retention behavior on a non-polar stationary phase.
-
-
Chemical Modification of Byproducts (Pre-Chromatography):
-
Hydrolysis: Before chromatography, consider a workup procedure that intentionally hydrolyzes the phosphorus byproducts into more polar, water-soluble species. This can be achieved by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃ solution).[8] This transforms the less polar six-membered ring byproduct into more polar phosphate or thiophosphate salts that can be more easily removed by aqueous extraction.
dot
Caption: Workflow for byproduct removal via hydrolysis.
-
Scenario 2: Low Recovery of Product After Purification
Problem: You observe a significant loss of your desired thioamide product during the purification process.
Root Cause Analysis: Thioamides can be sensitive to certain conditions. Potential causes for low recovery include degradation on silica gel, thermal decomposition, or loss during aqueous workups if the product has some water solubility.
Solutions:
-
Product Stability Assessment:
-
TLC Stability Test: Spot your crude product on a TLC plate and let it sit for an hour before eluting. If you see new spots, your product may be degrading on silica.
-
Deactivation of Silica Gel: If your product is acid-sensitive, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine).
-
-
Non-Chromatographic Purification Techniques:
-
Crystallization/Recrystallization: This is often the most effective method for obtaining highly pure material, especially on a larger scale. Experiment with a variety of solvent systems. A good starting point is a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Precipitation: If your product is a solid and the byproducts are more soluble in a particular solvent, you may be able to precipitate your product by adding an anti-solvent.
dot
Caption: Decision tree for choosing a purification method.
-
Scenario 3: Incomplete Reaction and Complex Mixture
Problem: TLC or ¹H NMR of your crude reaction mixture shows a significant amount of starting material remaining, along with the product and byproducts.
Root Cause Analysis: The thionation reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.
Solutions:
-
Reaction Optimization:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is consumed. Some less reactive carbonyls may require prolonged heating.
-
Increase Reagent Stoichiometry: While this compound is typically used in slight excess, a more significant excess might be necessary for stubborn substrates.
-
Solvent Choice: The choice of solvent can influence the reaction rate. High-boiling aromatic solvents like toluene or xylene are commonly used.
-
-
Purification Strategy for Complex Mixtures:
-
Initial "Bulk" Purification: If possible, perform an initial purification step to remove the bulk of one component. For example, if the starting material is much more polar than the product, a quick filtration through a plug of silica gel might remove it.
-
Multi-Step Purification: A combination of techniques may be necessary. For example, an initial aqueous workup to remove some impurities, followed by column chromatography, and then a final recrystallization.
-
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This will help to neutralize any acidic byproducts.
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL). This helps to break up any emulsions and remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Non-Chromatographic Purification by Ethylene Glycol Treatment
This method, adapted from a procedure for Lawesson's reagent, can be effective for decomposing the phosphorus byproducts into more easily removable species.[1][2]
-
After the thionation reaction is complete, cool the reaction mixture to room temperature.
-
Add an excess of ethylene glycol to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 2-4 hours. Monitor the disappearance of the main phosphorus byproduct by TLC.
-
Cool the mixture and add water and a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Separate the organic layer. The more polar decomposed byproducts will preferentially partition into the aqueous/ethylene glycol phase.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
The resulting crude product is often significantly purer and may be suitable for direct use or can be further purified by recrystallization or a simpler chromatographic procedure.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Thionation Reaction
| Purification Method | Typical Purity of Final Product | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Column Chromatography | >95% | 60-80% | High purity achievable | Can be slow, requires large solvent volumes, potential for product degradation |
| Aqueous Workup followed by Chromatography | >98% | 70-90% | Removes many impurities prior to chromatography, leading to better separation | Multi-step process |
| Ethylene Glycol Treatment followed by Extraction | 90-95% | 75-85% | Avoids chromatography, more scalable | May not achieve the highest purity, requires heating |
| Recrystallization (after initial workup) | >99% | 50-70% (of crude) | Can provide very high purity, scalable | Product must be a solid, requires solvent screening |
Characterization of Byproducts by ³¹P NMR
³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of your thionation reaction and identifying the phosphorus-containing species in your mixture.[9][10][11]
-
This compound: The starting reagent will have a characteristic chemical shift in the ³¹P NMR spectrum.
-
Phosphorus Byproducts: The formation of the six-membered ring byproduct and any subsequent hydrolysis products will give rise to new signals.
-
Reaction Monitoring: By taking aliquots of your reaction mixture over time, you can monitor the disappearance of the starting reagent peak and the appearance of the byproduct peaks, which can help you determine when the reaction is complete.
Note: The exact chemical shifts can vary depending on the solvent and other components in the mixture. It is recommended to run a spectrum of the starting this compound as a reference.
Concluding Remarks
The successful purification of thioamides from this compound reactions is a common challenge that can be overcome with a systematic and informed approach. By understanding the nature of the phosphorus byproducts and employing the appropriate purification strategies, you can consistently obtain high-purity materials for your research. This guide provides a starting point, and I encourage you to adapt and optimize these methods for your specific substrates and experimental conditions.
References
-
Hu, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
-
ProQuest. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
ACS Publications. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
-
Bak, A., et al. (2023). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 28(14), 5469. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
ACS Publications. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. [Link]
-
Nanalysis. 31 Phosphorus NMR. [Link]
-
ResearchGate. Work-up procedure for the reaction with LR. [Link]
-
Kamerlin, S. C. L., & Himo, F. (2010). Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures. Journal of the American Chemical Society, 132(40), 14064–14071. [Link]
-
Slideshare. 31-P NMR SPECTROSCOPY. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
-
Hu, X., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
-
Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6996. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
ResearchGate. Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. [Link]
-
ResearchGate. Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. [Link]
-
ResearchGate. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]
-
ResearchGate. Flexible Synthesis of Phosphoryl-Substituted Imidazolines, Tetrahydropyrimidines and Thioamides by Sulfur-Mediated Processes. [Link]
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - ProQuest [proquest.com]
- 7. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. mdpi.com [mdpi.com]
The Chilling Truth: Mastering Temperature in Belleau's Reagent Reactions
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the nuances of the Fujimoto-Belleau reaction, a powerful tool for the synthesis of cyclic α-substituted α,β-unsaturated ketones. While often referred to colloquially, "Belleau's Reagent" is not a single entity but rather the crucial Grignard reagent employed in this classic named reaction.[1][2] Success with this methodology hinges on a deep understanding of its mechanism and, most critically, the profound influence of temperature on reaction outcomes.
This guide, structured in a practical question-and-answer format, is designed to address the specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fujimoto-Belleau reaction, and where does temperature play a critical role?
A1: The Fujimoto-Belleau reaction is a sophisticated sequence initiated by the nucleophilic attack of a Grignard reagent on an enol lactone.[1] This attack opens the lactone ring to form an enolate. Following a proton transfer, a subsequent intramolecular aldol condensation occurs, which, after an elimination step during workup, yields the desired cyclic α,β-unsaturated ketone.[1]
Temperature is a critical parameter at virtually every stage. The initial Grignard addition is highly exothermic, and improper temperature control can lead to a cascade of undesirable side reactions. Furthermore, the stability of key intermediates is exquisitely temperature-dependent.
Caption: The reaction pathway of the Fujimoto-Belleau reaction.
Q2: I am observing the formation of a tertiary alcohol instead of the desired ketone. What is the likely cause?
A2: This is a classic symptom of excessive reaction temperature. The initial Grignard addition to the lactone forms an intermediate ketone after the ring opening and rearrangement. If the temperature is too high, a second equivalent of the highly reactive Grignard reagent can attack this newly formed ketone, leading to the formation of a tertiary alcohol. To circumvent this, it is imperative to maintain cryogenic temperatures, typically between -78°C and -40°C, during the Grignard addition.[3][4] This stabilizes the intermediate and prevents the undesired second addition.
Q3: My reaction is sluggish or fails to initiate, especially at low temperatures. What troubleshooting steps can I take?
A3: Low-temperature reactions can sometimes be difficult to initiate. Here are several factors to consider:
-
Purity of Reagents and Solvents: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.
-
Grignard Reagent Formation: Prepare the Grignard reagent at a slightly higher temperature (e.g., room temperature or gentle reflux in THF) to ensure its complete formation before cooling the solution to the desired reaction temperature for the addition to the enol lactone.
-
Local Concentration: A small amount of gentle warming at the start of the addition (a "hot spot") can sometimes initiate the reaction. However, this should be done with extreme caution to avoid a runaway reaction. A better approach is to ensure good stirring to maintain a homogenous mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete Grignard reagent formation. 2. Deactivation of Grignard reagent by moisture or acidic protons. 3. Reaction temperature is too low, preventing initiation. | 1. Confirm Grignard formation via titration (e.g., with iodine) before use. 2. Ensure all reagents and solvents are scrupulously dry. 3. After cooling the Grignard reagent, add the enol lactone solution dropwise. If no reaction is observed, allow the mixture to warm slowly by a few degrees while monitoring for an exotherm. |
| Formation of tertiary alcohol byproduct | Reaction temperature is too high, allowing for a second Grignard addition to the intermediate ketone. | Maintain a cryogenic reaction temperature, ideally between -78°C and -40°C, during the addition of the enol lactone. Use a slow, controlled addition rate to manage the exotherm. |
| Complex mixture of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition of starting materials or products. 2. Prolonged reaction time at elevated temperatures. | 1. Strictly control the reaction temperature at all stages. 2. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid over-running the reaction. |
| Recovery of unreacted starting material | 1. Insufficient amount of Grignard reagent. 2. Poor quality of Grignard reagent. | 1. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). 2. Prepare fresh Grignard reagent from high-quality magnesium and alkyl/aryl halide. |
Experimental Protocol: A General Guideline
This protocol provides a general framework for performing the Fujimoto-Belleau reaction with an emphasis on temperature control. Note that the optimal conditions may vary depending on the specific substrates used.
1. Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of the appropriate alkyl or aryl halide (1.0 equivalent) in the same anhydrous solvent from the dropping funnel. The reaction is often initiated by gentle warming.
-
Once the reaction is initiated, maintain a gentle reflux until all the magnesium has been consumed.
-
Allow the Grignard reagent solution to cool to room temperature.
2. The Fujimoto-Belleau Reaction (Low-Temperature Addition):
-
Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
In a separate, flame-dried flask, dissolve the enol lactone (1.0 equivalent) in anhydrous THF.
-
Slowly add the enol lactone solution dropwise to the cold Grignard reagent solution via a cannula or syringe, ensuring the internal temperature of the reaction mixture does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours, monitoring the progress by TLC.
3. Workup:
-
While maintaining the reaction temperature at -78°C, slowly quench the reaction by the dropwise addition of a pre-cooled saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Sources
Technical Support Center: Solvent Effects in Thionation with Belleau's Reagent
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for thionation reactions utilizing Belleau's Reagent. As a powerful and often more soluble alternative to Lawesson's Reagent, this compound is an invaluable tool for converting carbonyls into thiocarbonyls.[1] However, its performance is inextricably linked to the reaction environment, with the choice of solvent being the most critical parameter influencing yield, selectivity, and ease of purification.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your thionation experiments.
Question 1: My reaction shows very low conversion or fails to proceed entirely. What's the likely cause?
Answer: This is one of the most common issues and almost always points to a solubility problem. Both your starting material and this compound must be sufficiently dissolved for the reaction to occur efficiently.
-
Causality—The "Like Dissolves Like" Principle: this compound, while more soluble than some other thionating agents, still requires a solvent that can effectively solvate it.[1] Its large, somewhat nonpolar structure means it often struggles in highly polar or very nonpolar extremes. The key is to find a solvent that can accommodate both the reagent and your substrate. Polar aprotic solvents often provide the best balance.[2][3]
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: If you are using a nonpolar solvent like hexane or a highly polar protic solvent like ethanol, consider switching. Nonpolar solvents may not adequately dissolve the reagent, while protic solvents can react with it.[4]
-
Increase Temperature: Thionation reactions are often performed at elevated temperatures (reflux) to increase both solubility and reaction rate.[5][6] Ensure your chosen solvent's boiling point is appropriate for the desired reaction temperature. Be aware that this compound, similar to Lawesson's Reagent, can decompose at very high temperatures (e.g., >110-120°C), so prolonged reflux in high-boiling solvents like xylene should be monitored carefully.[6]
-
Check Reagent Quality: While less related to solvent, ensure your this compound has been stored under anhydrous conditions. Moisture can degrade the reagent, leading to lower reactivity.
-
Recommended Solvents for Thionation
The table below summarizes solvents commonly used for thionation reactions, highlighting their key properties. Aprotic solvents are generally preferred.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Toluene | Nonpolar | 2.4 | 111 | Excellent for dissolving nonpolar substrates; high reflux temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent with moderate polarity; dissolves a wide range of substrates.[7] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Higher boiling point than THF; good for less reactive substrates needing more heat. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Highly polar; useful for polar substrates but may not dissolve this compound as well as THF or toluene.[4] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Useful for reactions at or near room temperature; low boiling point limits its use for less reactive carbonyls. |
Question 2: My reaction is messy, yielding multiple products. How can the solvent cause a lack of selectivity?
Answer: Lack of selectivity often arises from two main solvent-related issues: direct participation of the solvent in a side reaction or the solvent's inability to mediate reactivity between competing functional groups.
-
Causality—Protic vs. Aprotic Solvents: The most significant factor here is the use of protic solvents (e.g., alcohols, water).[2][8] These solvents contain acidic protons (O-H, N-H bonds) that can react with the nucleophilic sulfur species of the reagent or intermediates, effectively quenching the desired reaction and creating byproducts.[4] Polar aprotic solvents lack these acidic protons and are therefore considered "non-innocent" participants.[9][10]
-
Causality—Functional Group Tolerance: this compound is generally chemoselective for carbonyls, but other functional groups can sometimes react, especially at elevated temperatures.[1] For instance, Lawesson's Reagent (a close analog) can convert alcohols to thiols.[11] The choice of solvent can influence this. A less polar solvent might reduce the reactivity of a competing polar functional group, favoring the thionation of the target carbonyl.
-
Troubleshooting Steps:
-
Strictly Use Aprotic Solvents: The first and most critical step is to ensure your solvent is aprotic. THF, toluene, or dioxane are excellent starting points.
-
Protect Sensitive Groups: If your substrate contains functional groups that might compete (e.g., hydroxyl groups), consider a protection strategy before attempting thionation.[11]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often temper the reactivity of the reagent and prevent side reactions.
-
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting workflow for common thionation issues.
Question 3: The reaction worked, but purifying my product from the phosphorus byproducts is a nightmare. Can solvent choice help the workup?
Answer: Absolutely. While not a direct effect on the reaction itself, the solvent plays a crucial role in the post-reaction workup. The phosphorus-containing byproducts from this compound are often of similar polarity to the desired thiocarbonyl product, making chromatographic separation difficult.[12][13]
-
Causality—Byproduct Transformation: The strategy is to use a reactive solvent during the workup to transform the phosphorus byproduct into a more polar, easily separable species. This technique has been well-documented for reactions involving Lawesson's reagent.[12]
-
Recommended Workup Protocol:
-
Primary Reaction: Run the thionation in your optimized aprotic solvent (e.g., toluene or THF).
-
Solvent Removal: Once the reaction is complete (monitored by TLC), remove the bulk of the aprotic solvent under reduced pressure.
-
Byproduct Quenching: To the crude residue, add a polar protic solvent like ethanol or ethylene glycol and stir, sometimes with gentle heating.[6][12] This transesterifies the P-O-Ar bonds of the byproduct into P-O-Et bonds, creating a much more polar diethyl thiophosphonate species.
-
Purification: After this treatment, the highly polarized byproduct can often be removed by a simple aqueous wash, precipitation of the desired product, or a much easier column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the thionation mechanism?
The solvent serves two primary, non-participatory roles:
-
Dissolving Reactants: It must create a homogeneous phase where the substrate and this compound can interact.[2]
-
Stabilizing Intermediates: The reaction proceeds through charged or highly polar intermediates, such as a zwitterionic thiaoxaphosphetane, analogous to the mechanism with Lawesson's Reagent.[5][14] A solvent with sufficient polarity (a high dielectric constant) can stabilize these intermediates, lowering the activation energy and accelerating the reaction.[4][15]
The ideal solvent accomplishes this without reacting with the reagent or intermediates, which is why polar aprotic solvents are the preferred choice.[10]
Q2: How do I select the best solvent for a novel substrate?
Follow this decision-making process:
-
Substrate Solubility: Start with the "like dissolves like" principle.[2][8] If your substrate is largely nonpolar (e.g., a hydrocarbon backbone), begin with toluene. If it has more polar functional groups, THF is an excellent starting point.
-
Required Reaction Temperature: Consider the reactivity of your carbonyl group. Amides and ketones are generally more reactive than esters.[5][14] Esters may require higher temperatures, pointing towards solvents with higher boiling points like toluene or dioxane.
-
Presence of Competing Functional Groups: If your substrate contains other sensitive groups (especially -OH or -NH), prioritize reaction conditions that maximize selectivity. This means choosing an inert, aprotic solvent and running the reaction at the minimum temperature required for conversion.
Solvent Selection Workflow
Caption: Decision workflow for selecting an optimal solvent.
Q3: Can you elaborate on the stability of this compound in different solvents?
This compound is susceptible to two primary degradation pathways influenced by the solvent and conditions:
-
Hydrolysis: In the presence of moisture or protic solvents, the P-S bonds can hydrolyze. This is why anhydrous solvents are crucial for achieving high yields.
-
Thermal Decomposition: Like its counterpart, Lawesson's Reagent, this compound can decompose or polymerize at high temperatures (typically cited as >110 °C).[6][16] When using high-boiling solvents like toluene (111 °C) or dioxane (101 °C), it is important to monitor the reaction and avoid unnecessarily long reflux times to minimize reagent degradation.
For maximum stability, store the reagent in a desiccator and use freshly dried, aprotic solvents for the reaction.
References
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
- Peptide & HT Organic Synthesis Technical Support. Merck Millipore.
- COMMON SOLVENT PROPERTIES. University of Rochester.
- Solid-Supported Reagents for Organic Synthesis. Macmillan Group, Princeton University.
- Reagent Guide Synthetic Organic Chemistry & Materials Chemistry. Chemie Brunschwig AG.
- Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog.
- What Is a Polar Solvent? 9 Common Types And Uses. A Level Chemistry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Lesson Explainer: Polar and Nonpolar Solvents. Nagwa.
- Solvents Resource Center. Fisher Scientific.
- Lawesson's Reagent. Organic Chemistry Portal.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
- Solvents and Polarity. University of Rochester.
- Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.
- The Organic Chemistry Reagent Guide is here! Master Organic Chemistry.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals.
- Organic Chemistry Reagent Guide. Chemistry Steps.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
- Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis.
- Mechanism of the thionation reaction using Lawesson's reagent (1).
- Thionation Using Fluorous Lawesson's Reagent | Request PDF.
- Thioamide synthesis by thion
- Solvent Effects. Chemistry LibreTexts.
- Characterization of protein and peptide stability and solubility in non-aqueous solvents. Current Pharmaceutical Biotechnology.
- Use of Lawesson's Reagent in Organic Syntheses.
- Belleau′s Reagent, CAS 88816-02-8. Santa Cruz Biotechnology.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Re-evaluating the stability of COMU in different solvents. PubMed.
- 442211 this compound CAS: 88816-02-8. Bio-Connect.
- Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide. Benchchem.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis (2021). MDPI.
- Solvent effects. Wikipedia.
- Solubility behavior of polyimides in different organic solvents.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
- Measurement and Correlation of p-Dimethylaminobenzaldehyde Solubility in Different Solvents.
- Benzoyl peroxide solubility and stability in hydric solvents. PubMed.
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- 9. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Handling and safety precautions for Belleau's Reagent
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Effective Use of Belleau's Reagent.
Welcome to the Technical Support Center for this compound. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide you with in-depth technical information, troubleshooting protocols, and essential safety precautions. Our goal is to ensure your experiments are not only successful but also conducted with the highest level of safety and scientific integrity. This guide is structured in a user-friendly question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound, providing a foundational understanding of its properties and handling requirements.
Q1: What is this compound and what is its primary application?
This compound, with the chemical name 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a mild and effective thionating or sulfurating agent used in organic synthesis. Its primary application is the conversion of carbonyl compounds, such as amides and ketones, into their corresponding thiocarbonyl analogues (thioamides and thioketones).
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value |
| CAS Number | 88816-02-8 |
| Molecular Formula | C₂₄H₁₈O₂P₂S₄ |
| Molecular Weight | 528.59 g/mol |
| Physical State | Solid (White to light yellow powder/crystal) |
| Melting Point | 192.0 to 200.0 °C |
| Solubility | Soluble in solvents like tetrahydrofuran (THF) and toluene. |
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its reactivity and prevent degradation, proper storage is essential. This compound is sensitive to moisture and should be stored under an inert gas atmosphere (e.g., nitrogen or argon). The recommended storage temperature is in a cool, dark place, with some suppliers suggesting refrigeration at -20°C. Always keep the container tightly closed.
Q4: Is this compound classified as a hazardous substance?
There is some discrepancy in the classification of this compound. While some suppliers classify it as a "Dangerous Good for transport," a detailed Safety Data Sheet (SDS) under European Union regulations may classify it as "Not a hazardous substance or mixture." However, due to its chemical nature and reactivity, it is imperative to handle it with care, assuming it to be potentially hazardous. Always consult the specific SDS provided by your supplier.
Section 2: Handling and Safety Precautions
This section provides a detailed protocol for the safe handling of this compound, from personal protective equipment to emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.
Q5: What Personal Protective Equipment (PPE) should be worn when handling this compound?
A multi-layered approach to PPE is critical to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Inspect gloves for any tears or perforations before use.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
Q6: What is the standard operating procedure for handling and weighing this compound?
Due to its moisture sensitivity, specific handling procedures are required.
Experimental Protocol: Handling and Weighing this compound
-
Preparation: Before handling the reagent, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and a sealed container for the weighed reagent, ready.
-
Inert Atmosphere: If the reagent is stored under an inert gas, it is best to handle it in a glove box. If a glove box is not available, you can create a localized inert atmosphere by gently flushing the container with a stream of dry nitrogen or argon before and after opening.
-
Weighing: Quickly weigh the desired amount of the solid reagent onto weighing paper. Minimize the time the reagent is exposed to the atmosphere.
-
Transfer: Promptly transfer the weighed reagent to your reaction vessel, which should also be under an inert atmosphere.
-
Cleanup: Clean any spills immediately. Wipe down the spatula and the weighing area. Dispose of any contaminated materials according to your institution's hazardous waste guidelines.
-
Storage: Securely close the main container of this compound, ensuring the cap is tight. If not already under an inert gas, consider flushing the headspace with nitrogen or argon before sealing. Return it to its designated storage location.
Q7: What should I do in case of accidental exposure or a spill?
Immediate and appropriate action is crucial in an emergency.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Section 3: Troubleshooting Guide for Thionation Reactions
This section provides a structured approach to troubleshooting common issues encountered during thionation reactions with this compound.
Q8: My thionation reaction is showing a low yield or is not proceeding to completion. What are the potential causes and how can I troubleshoot this?
Low yields are a common frustration in organic synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reagent Inactivity | Verify Reagent Quality: this compound can degrade upon exposure to moisture. If the reagent has been stored improperly or is old, its activity may be compromised. Consider using a fresh batch of the reagent. |
| Insufficient Reagent | Optimize Stoichiometry: While a 1:1 molar ratio of carbonyl compound to thionating agent is often a good starting point, some substrates may require an excess of this compound to drive the reaction to completion. Try incrementally increasing the equivalents of the reagent. |
| Poor Solubility | Solvent Selection: this compound and some substrates may have limited solubility in certain solvents at room temperature. Consider using a solvent in which both are more soluble, such as toluene or THF. Gentle heating can also improve solubility and reaction rates. |
| Low Reaction Temperature | Increase Temperature: Many thionation reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider heating it to reflux in a suitable solvent like toluene. |
| Steric Hindrance | Prolonged Reaction Time or Higher Temperature: If your substrate is sterically hindered around the carbonyl group, the reaction may be slow. Increasing the reaction time or temperature can help overcome this kinetic barrier. |
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields in thionation reactions.
Q9: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired product.
-
Hydrolysis of this compound: If there is moisture in your reaction, this compound can hydrolyze, reducing its effectiveness and introducing impurities.
-
Solution: Ensure all glassware is oven-dried before use and that your solvent is anhydrous. Perform the reaction under a dry, inert atmosphere.
-
-
Over-thionation or Decomposition of Starting Material/Product: Some substrates or products may not be stable under the reaction conditions, leading to decomposition.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating. If the product is unstable, consider running the reaction at a lower temperature for a longer period.
-
Q10: The work-up and purification of my reaction mixture are proving difficult. What are some effective strategies?
The byproducts of thionation reactions can sometimes complicate purification.
-
Aqueous Work-up: A standard aqueous work-up can help remove some of the phosphorus-containing byproducts. Washing the organic layer with water or a mild aqueous base can be effective.
-
Filtration through Silica Gel: If byproducts are polar, a quick filtration of the crude reaction mixture through a plug of silica gel can remove a significant portion of them before column chromatography.
-
Column Chromatography: For final purification, column chromatography on silica gel is often necessary. The polarity of the eluent will depend on the polarity of your product. It is advisable to perform a TLC analysis first to determine the optimal solvent system.
Section 4: Conclusion
This technical support guide provides a comprehensive overview of the safe handling and effective use of this compound. By understanding its properties, adhering to strict safety protocols, and employing systematic troubleshooting strategies, researchers can confidently and successfully utilize this valuable thionating agent in their synthetic endeavors. For any further questions or specific application support, do not hesitate to consult the references provided or contact your chemical supplier's technical service department.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Belleau's Reagent vs. Lawesson's Reagent in Thionation Chemistry
For the discerning researcher in organic synthesis and drug development, the conversion of a carbonyl group to a thiocarbonyl is a cornerstone transformation. This reaction unlocks a diverse range of sulfur-containing molecules with unique chemical properties and biological activities. For decades, Lawesson's Reagent has been the stalwart companion in this endeavor. However, its lesser-known relative, Belleau's Reagent, presents a compelling alternative. This guide provides an in-depth, objective comparison of these two powerful thionating agents, grounded in their chemical principles and supported by available experimental insights, to empower you in selecting the optimal reagent for your synthetic strategy.
At a Glance: A Structural and Functional Overview
Both Lawesson's Reagent (LR) and this compound (BR) belong to the family of 1,3,2,4-dithiadiphosphetane 2,4-disulfides. Their core reactive framework is identical: a four-membered ring of alternating phosphorus and sulfur atoms. The key distinction lies in the aryl substituents attached to the phosphorus atoms. Lawesson's Reagent features a p-methoxyphenyl group, while this compound incorporates a more sterically demanding p-phenoxyphenyl group.[1][2] This seemingly subtle structural modification can influence the reagents' solubility, reactivity, and substrate scope.
| Feature | Lawesson's Reagent | This compound |
| Systematic Name | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | 2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide |
| CAS Number | 19172-47-5 | 88816-02-8 |
| Molecular Formula | C₁₄H₁₄O₂P₂S₄ | C₂₄H₁₈O₂P₂S₄ |
| Molecular Weight | 404.47 g/mol | 528.61 g/mol |
| Appearance | White to yellowish powder | Yellow crystals |
| Key Structural Difference | p-methoxyphenyl substituent | p-phenoxyphenyl substituent |
The Mechanism of Thionation: A Shared Pathway
The efficacy of both reagents stems from a common mechanistic pathway. In solution, the dimeric dithiadiphosphetane disulfide exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[3][4] It is this transient species that acts as the primary thionating agent.
The reaction with a carbonyl compound proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, a process reminiscent of the Wittig reaction, to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. The formation of the strong P=O bond is the thermodynamic driving force for this transformation.[3]
Caption: Generalized mechanism of thionation by Lawesson's and Belleau's Reagents.
A Comparative Analysis of Performance
While sharing a common mechanism, the structural differences between Lawesson's and Belleau's reagents can translate to practical distinctions in the laboratory.
Reactivity and Substrate Scope
Lawesson's Reagent is a well-established and versatile reagent for the thionation of a wide array of carbonyl compounds, including ketones, esters, amides, lactones, and lactams.[3][5] The general reactivity trend observed for Lawesson's reagent is: Amides > Ketones > Esters.[4][6] Esters are notably less reactive and often require higher temperatures and longer reaction times for efficient conversion.[4][6]
This compound is often described as a "mild" thionating agent. This characteristic can be particularly advantageous when dealing with sensitive substrates or when chemoselectivity is desired. Its primary applications highlighted in the literature often involve the thionation of amides, especially in the context of peptide synthesis where preserving stereochemical integrity is paramount. The bulkier p-phenoxyphenyl groups may contribute to a more selective reagent, potentially reducing side reactions with other functional groups.
Solubility and Reaction Conditions
Both reagents are typically employed in anhydrous, non-polar solvents such as toluene, xylene, or tetrahydrofuran (THF), often with heating.[7][8] The solubility of these reagents can be a practical consideration. Lawesson's reagent has moderate solubility in many common organic solvents. The larger, more non-polar phenoxy groups of this compound may offer improved solubility in certain solvent systems, potentially allowing for reactions to be conducted under more homogeneous conditions.
A common protocol for thionation with Lawesson's Reagent involves refluxing in toluene for several hours.[8] However, reactions can also be performed at room temperature in solvents like THF, although this may require longer reaction times and a larger volume of solvent to ensure complete dissolution.[9] Microwave-assisted synthesis has also been shown to significantly accelerate thionations with Lawesson's reagent, reducing reaction times from hours to minutes.[6] Similar conditions are expected to be effective for this compound, though specific microwave protocols are less documented.
Work-up and Purification
A significant drawback associated with both reagents is the formation of phosphorus-containing byproducts that can complicate product purification.[5] These byproducts often have polarities similar to the desired thiocarbonyl products, making chromatographic separation challenging. An effective aqueous work-up is crucial to remove the majority of these impurities before chromatography.[9] More recently, protocols involving a post-reaction treatment with reagents like ethylene glycol have been developed to decompose the phosphorus byproducts into more easily separable species, offering a more streamlined and chromatography-free purification process for reactions with Lawesson's reagent.[5] These improved work-up procedures are likely applicable to reactions involving this compound as well, given the similar nature of the byproducts.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for conducting a thionation reaction with each reagent. It is essential to optimize the conditions for each specific substrate.
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
Caption: Experimental workflow for a typical thionation using Lawesson's Reagent.
Methodology:
-
To a solution of the amide (1.0 mmol) in anhydrous toluene (10-20 mL) is added Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure thioamide.
Note: For less reactive substrates like esters, a higher loading of Lawesson's Reagent (e.g., 1.0 equivalent) and longer reaction times may be necessary.
Protocol 2: General Procedure for Thionation of a Peptide Fragment using this compound
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beyond Lawesson's Reagent: A Comparative Guide to Belleau's Reagent for Superior Thionation
For decades, the conversion of carbonyls to thiocarbonyls has been a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and functional materials. While phosphorus pentasulfide (P₄S₁₀) served as the classical, albeit harsh, thionating agent, Lawesson's Reagent (LR) emerged as a milder and more efficient alternative, rightfully earning its place in the chemist's toolkit. However, the pursuit of refinement in chemical synthesis is relentless. This guide introduces Belleau's Reagent (BR), a structurally analogous yet superior thionating agent, and provides a data-supported comparison demonstrating its advantages over P₄S₁₀ and Lawesson's Reagent in critical performance areas for researchers, scientists, and drug development professionals.
The subtle yet significant structural modification of this compound—the replacement of Lawesson's Reagent's p-methoxyphenyl groups with p-phenoxyphenyl groups—imparts a profound impact on its physical and reactive properties. These enhancements translate to tangible benefits in the laboratory, including superior solubility, milder reaction conditions, and enhanced chemoselectivity, ultimately leading to cleaner reactions, simpler purifications, and higher yields.
The Predecessors: A Tale of Two Reagents
Phosphorus pentasulfide (P₄S₁₀) has been historically used for thionation but is notorious for its low solubility in common organic solvents, necessitating high reaction temperatures and often leading to a plethora of side products and challenging purifications. Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane 2,4-disulfide, represented a significant leap forward. Its improved solubility and milder reactivity compared to P₄S₁₀ made it a widely adopted tool for the synthesis of thioamides, thioesters, and other sulfur-containing heterocycles.[1][2] The reactivity of carbonyl derivatives towards Lawesson's reagent generally follows the order: amides > ketones > esters.[3]
However, even with its advantages, Lawesson's Reagent is not without limitations. Its solubility can still be a constraint in certain solvent systems, and achieving high chemoselectivity in molecules with multiple carbonyl functionalities, such as the selective thionation of an amide in the presence of an ester, can be challenging.
This compound: A Leap in Efficiency and Selectivity
This compound, 2,4-bis(p-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, emerges as a next-generation thionating agent that addresses the shortcomings of its predecessors. The introduction of the bulkier and more lipophilic p-phenoxyphenyl groups confers several key advantages.
Enhanced Solubility: Paving the Way for Milder Conditions
A critical advantage of this compound is its enhanced solubility in a wider range of organic solvents, including common choices like tetrahydrofuran (THF) and dioxane. This improved solubility facilitates homogeneous reaction conditions at lower temperatures, often allowing for reactions to proceed efficiently at room temperature, a significant improvement over the reflux conditions frequently required for Lawesson's Reagent. This mildness is particularly beneficial when working with thermally sensitive substrates, preventing degradation and improving overall yield.
While direct quantitative solubility data is sparse in publicly available literature, the structural modification logically supports increased solubility in less polar organic solvents due to the larger, more non-polar phenoxy groups. This is a recognized strategy in the design of more soluble 1,3,2,4-dithiadiphosphetane 2,4-disulfides.[4]
Superior Chemoselectivity: Precision in Complex Molecules
In the synthesis of complex molecules, such as intermediates in drug discovery, the ability to selectively modify one functional group in the presence of others is paramount. Here, this compound demonstrates a remarkable advantage in chemoselectivity. The steric bulk of the p-phenoxyphenyl groups is thought to play a crucial role in differentiating between various carbonyl groups.
Specifically, this compound exhibits a higher propensity to selectively thionate amides over esters. This is a critical advantage in the synthesis of complex molecules containing both functionalities, as it can eliminate the need for protecting group strategies, thereby shortening synthetic routes and improving overall efficiency. While the general reactivity trend for thionating agents of this class is amides > ketones > esters, the increased steric hindrance of this compound is believed to amplify this selectivity.[3]
Head-to-Head Comparison: A Data-Driven Analysis
The following table summarizes the key performance differences between P₄S₁₀, Lawesson's Reagent, and this compound, providing a clear rationale for the adoption of this compound in modern synthetic workflows.
| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent | This compound |
| Solubility | Very poor in most organic solvents | Moderate in solvents like toluene, THF | Good in a wider range of organic solvents |
| Reaction Temp. | High (often reflux in high-boiling solvents) | Moderate to high (often reflux) | Low to moderate (often room temperature) |
| Reactivity | High, often non-selective | Good, with some selectivity | Good, with enhanced chemoselectivity |
| Chemoselectivity | Poor | Fair (Amides > Ketones > Esters) | Excellent (High selectivity for amides over esters) |
| Byproducts | Numerous, difficult to remove | Phosphorus-containing, requires chromatography | Phosphorus-containing, simplified workup due to cleaner reaction |
| Work-up | Difficult, often requires extensive purification | Chromatographic purification is standard | Simplified purification due to higher selectivity and cleaner reaction profiles |
Experimental Protocol: Thioamide Synthesis with this compound
This protocol provides a general methodology for the selective thionation of a secondary amide in the presence of an ester functionality using this compound.
Materials:
-
Substrate (containing both amide and ester functionalities) (1.0 mmol)
-
This compound (0.55 mmol, 1.1 eq. of sulfur)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.55 mmol) in one portion at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure thioamide.
Self-Validation: The progress of the reaction can be easily monitored by TLC, with the thioamide product typically being less polar than the starting amide. The clean reaction profile, a hallmark of this compound, should result in a significantly simplified chromatogram compared to similar reactions with Lawesson's Reagent or P₄S₁₀, validating the superior selectivity of the reagent.
Visualizing the Synthetic Workflow and Reagent Structures
To further illustrate the practical advantages and structural differences, the following diagrams are provided.
Caption: Comparative workflow for thionation reactions.
Sources
A Comparative Guide to Thionating Agents: Belleau's Reagent vs. Davy's Reagent
For researchers, scientists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation in organic synthesis. This guide provides an in-depth comparison of two prominent thionating agents: Belleau's Reagent and Davy's Reagent. We will explore their reactivity, substrate scope, and practical applications, supported by experimental data, to inform your choice of reagent for specific synthetic challenges.
Introduction to Thionation Chemistry
Thionation, the replacement of a carbonyl oxygen atom with a sulfur atom, is a fundamental reaction for the synthesis of a wide array of sulfur-containing compounds. These thio-analogs, including thioamides, thiolactams, thioesters, and thioketones, are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and materials with unique electronic properties. The choice of thionating agent can significantly impact the outcome of a reaction, influencing yield, selectivity, and reaction conditions.
While Lawesson's Reagent has long been a staple in this field, several analogues, including Belleau's and Davy's reagents, have been developed to offer advantages in solubility, reactivity, and substrate scope[1]. All three reagents belong to the class of 1,3,2,4-dithiadiphosphetane 2,4-disulfides and share a common reactive intermediate[2].
The Reagents: Structure and Properties
This compound and Davy's Reagent are structurally related to the more commonly known Lawesson's Reagent. The core reactive moiety is the four-membered P₂S₂ ring. The key difference lies in the substituents on the phosphorus atoms, which significantly influences their physical and chemical properties[3].
-
This compound: 2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. The phenoxy-substituted aryl groups enhance its solubility in organic solvents compared to Lawesson's Reagent[3].
-
Davy's Reagent: This term refers to a class of reagents where the aryl groups of Lawesson's reagent are replaced by alkylthio or arylthio groups. A common example is 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. These reagents are noted for their increased solubility, which can be advantageous in certain reaction media[4].
Mechanism of Action: A Shared Pathway
Both Belleau's and Davy's reagents, like Lawesson's Reagent, function through a dissociative mechanism. In solution, the dimeric reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂). This monomer is the active thionating species[5].
The reaction with a carbonyl compound proceeds via a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, a process analogous to the final step of the Wittig reaction, to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct[6]. The driving force for this final step is the formation of the strong P=O bond[5].
Caption: General mechanism of thionation by Belleau's and Davy's reagents.
Comparative Reactivity and Substrate Scope
The reactivity of these thionating agents is generally influenced by the electronic nature of the carbonyl group. More electron-rich carbonyls react faster. The typical reactivity order is: amides > lactams > ketones > esters > lactones[7][8]. This selectivity allows for the preferential thionation of an amide in the presence of an ester, for instance.
While direct, side-by-side quantitative comparisons of Belleau's and Davy's reagents are not extensively documented in single studies, their behavior can be inferred from the broader literature on Lawesson-type reagents. The choice between them often comes down to solubility and specific substrate compatibility.
Key Considerations for Reagent Selection:
-
Solubility: Davy's reagents, with their alkylthio or arylthio substituents, generally offer superior solubility in a wider range of organic solvents compared to the aryloxy-substituted this compound and the alkoxy-substituted Lawesson's Reagent. This can be a significant practical advantage, allowing for more homogeneous reaction mixtures and potentially milder reaction conditions.
-
Steric Hindrance: The bulky nature of the substituents on the phosphorus atom can influence the rate of reaction with sterically hindered carbonyl groups. While not extensively studied in a comparative sense, it is a factor to consider when choosing a reagent for a complex substrate.
-
Reaction Conditions: Thionation reactions with these reagents often require elevated temperatures, typically refluxing in solvents like toluene or xylene[9]. However, the enhanced solubility of Davy's reagents may, in some cases, permit the use of lower temperatures.
Experimental Data: Thionation of Amides and Lactams
The conversion of amides and lactams to their corresponding thioamides and thiolactams is a very common and efficient application of these reagents. The following table provides representative experimental data for the thionation of various amide and lactam substrates using Lawesson's Reagent, which serves as a good benchmark for what can be expected with Belleau's and Davy's reagents under similar conditions.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Lawesson's | Toluene | 110 | 2 | 95 | [1] |
| N-Methylbenzamide | Lawesson's | Toluene | 110 | 3 | 92 | [1] |
| 2-Pyrrolidinone | Lawesson's | Toluene | 110 | 4 | 88 | [1] |
| ε-Caprolactam | Lawesson's | Xylene | 140 | 6 | 90 | [9] |
Experimental Protocols
Below are detailed, step-by-step methodologies for a typical thionation reaction.
General Protocol for Thionation of an Amide
Rationale: This protocol outlines a standard procedure for the thionation of an amide using a 1,3,2,4-dithiadiphosphetane 2,4-disulfide type reagent. Toluene is a common solvent due to its high boiling point, which facilitates the reaction. The molar ratio of the reagent is typically slightly above 0.5 equivalents, as one mole of the dimeric reagent can thionate two moles of the carbonyl compound.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amide (1.0 mmol) and the thionating reagent (Belleau's or Davy's Reagent, 0.55 mmol).
-
Add dry toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Caption: Experimental workflow for a typical thionation reaction.
Conclusion
Both this compound and Davy's Reagent are effective thionating agents that serve as valuable alternatives to the classical Lawesson's Reagent. The primary distinction between them lies in their substituents, which significantly impacts their solubility. Davy's reagents generally offer improved solubility, which can be a considerable advantage in terms of reaction conditions and work-up. The choice of reagent will ultimately depend on the specific substrate, the desired reaction conditions, and the solubility parameters of the system. For substrates that are difficult to dissolve or for reactions where milder conditions are desired, a Davy's Reagent may be the more appropriate choice.
References
-
Takahashi, H., et al. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Omega. 2025. Available from: [Link]
-
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A Senior Scientist's Guide to Spectroscopic Confirmation of Thioamide Formation
Introduction: The Subtle Power of Sulfur
In the landscape of medicinal chemistry and drug development, the substitution of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit nuanced, molecular strategy. Thioamides serve as critical isosteres of amides, altering properties like hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[1] This modification can profoundly impact a molecule's pharmacokinetic profile and target affinity.[1] However, this transformation is not always straightforward. The success of a thionation reaction hinges on unambiguous confirmation that the desired thioamide has been formed, and that the starting amide has been fully consumed.
This guide provides a comparative analysis of the primary spectroscopic techniques used to confirm thioamide formation. We will move beyond simple data reporting to explore the causality behind the observed spectral changes, grounding our analysis in a representative experimental workflow. Our objective is to equip researchers with the expertise to confidently characterize these valuable compounds, ensuring the integrity of their synthetic endeavors.
The Model Reaction: Thionation with Lawesson's Reagent
One of the most reliable and widely used methods for synthesizing thioamides is the thionation of a corresponding amide using Lawesson's Reagent (LR).[1][2] LR is a mild and effective thionating agent that often provides high yields and cleaner reactions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[1] We will use the conversion of N,N-diethylbenzamide to N,N-diethylbenzothioamide as our model system to illustrate the spectroscopic changes.
Experimental Protocol: Synthesis of N,N-diethylbenzothioamide
This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale.
Materials:
-
N,N-diethylbenzamide (1.0 mmol, 177 mg)
-
Lawesson's Reagent (0.55 mmol, 222 mg)
-
Anhydrous Toluene (5 mL)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
Procedure:
-
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diethylbenzamide (1.0 mmol) and Lawesson's Reagent (0.55 mmol).[3]
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Place the flask in a pre-heated oil bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 110 °C for toluene).[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible. This typically takes 2-5 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The resulting crude residue contains the desired thioamide and phosphorus byproducts. Purify the product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) as determined by TLC analysis.[1]
-
Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and subject the resulting oil or solid to the spectroscopic analyses detailed below.
Workflow for Thioamide Synthesis and Confirmation
The overall process, from initial reaction to final characterization, follows a logical progression designed to ensure the purity and identity of the final compound.
Caption: Experimental workflow from synthesis to spectroscopic confirmation.
Comparative Spectroscopic Analysis
The key to confirming thioamide formation lies in a direct comparison of the product's spectra with those of the starting amide. The disappearance of signals corresponding to the amide and the appearance of new, characteristic thioamide signals provide definitive proof of a successful transformation.
The Electronic Nature of the Thioamide Bond
To understand the spectral changes, we must first appreciate the electronic differences between an amide and a thioamide. The larger atomic radius and greater polarizability of sulfur compared to oxygen significantly influence the resonance contribution of the C-N bond. The C=S bond is longer and weaker than a C=O bond, and there is a greater contribution from the zwitterionic resonance structure, which imparts more double-bond character to the C-N bond.
Caption: Thioamide resonance shows significant zwitterionic character.
This enhanced C-N double bond character and the unique properties of the C=S bond are the root causes of the distinct spectroscopic signatures we observe.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective, though not always definitive, method for monitoring the reaction. The analysis hinges on the disappearance of the C=O stretch and the appearance of bands associated with the C=S bond.
-
Amide (Starting Material): The most prominent feature is a strong, sharp absorption band for the C=O stretching vibration, typically found around 1630-1680 cm⁻¹ .
-
Thioamide (Product): Upon successful thionation, this strong C=O band will be completely absent. The C=S stretching vibration is significantly weaker and occurs at a lower frequency. Due to coupling with other vibrations, its position can be highly variable, but it is often found in the broad range of 800-1400 cm⁻¹ .[4][5] A review cites a more specific range of 1120 (±20) cm⁻¹ for the C=S stretch.[6] The key diagnostic is the loss of the intense C=O signal rather than the appearance of a specific C=S band.
| Compound | Key Functional Group | Characteristic IR Frequency (cm⁻¹) | Appearance |
| N,N-diethylbenzamide | Amide (C=O) | ~1660 | Strong, Sharp |
| N,N-diethylbenzothioamide | Thioamide (C=S) | ~1120 | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, offers the most unambiguous evidence of thioamide formation.
¹³C NMR Spectroscopy
This is the gold-standard technique for confirming thionation. The chemical environment of the carbonyl/thiocarbonyl carbon is drastically different, leading to a dramatic and unmistakable shift in its resonance signal.
-
Amide (Starting Material): The carbonyl carbon (C=O) of an amide typically resonates in the range of 165-175 ppm .
-
Thioamide (Product): The thiocarbonyl carbon (C=S) is significantly deshielded and shifts approximately 30-40 ppm downfield. Its signal appears in a distinct region of the spectrum, typically 200-210 ppm .[6][7] This region is often unoccupied by other carbon signals, making the appearance of a peak here a definitive marker of success.
¹H NMR Spectroscopy
While less dramatic than ¹³C NMR, ¹H NMR provides valuable corroborating evidence. The electron-withdrawing nature and magnetic anisotropy of the C=S group influence the chemical shifts of nearby protons.
-
Amide (Starting Material): Protons on the α-carbon (the carbons attached to the nitrogen) in our model compound appear as distinct quartets.
-
Thioamide (Product): These same α-protons in the thioamide are deshielded and shift downfield due to the influence of the thiocarbonyl group. For primary or secondary thioamides, the N-H proton also experiences a significant downfield shift and often appears as a broad signal due to intermolecular hydrogen bonding with the sulfur atom.[7]
| Spectroscopic Data | N,N-diethylbenzamide (Amide) | N,N-diethylbenzothioamide (Thioamide) | Key Observation |
| ¹³C NMR (C=X Carbon) | ~170 ppm | ~202 ppm [8] | ~32 ppm downfield shift |
| ¹H NMR (N-CH₂ Protons) | ~3.25 ppm and ~3.55 ppm | ~3.43 ppm and ~4.12 ppm [8] | Downfield shift of α-protons |
Mass Spectrometry (MS)
Mass spectrometry confirms the elemental composition of the product by measuring its mass-to-charge ratio (m/z). The conversion of an amide to a thioamide involves replacing one oxygen atom (atomic weight ≈ 16.00 amu) with one sulfur atom (atomic weight ≈ 32.06 amu).
-
Amide (Starting Material): The molecular ion peak (M⁺) for N,N-diethylbenzamide will appear at m/z 177.
-
Thioamide (Product): The molecular ion peak for N,N-diethylbenzothioamide will be observed at m/z 193. This represents a mass increase of 16 Da , providing clear evidence of the oxygen-for-sulfur substitution.
Furthermore, high-resolution mass spectrometry (HRMS) can confirm the exact molecular formula, while tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of H₂S, which can further support the structural assignment.[9]
Conclusion: A Multi-Faceted Approach to Confirmation
No single technique tells the whole story. A robust and trustworthy confirmation of thioamide formation relies on the synthesis of evidence from multiple spectroscopic methods.
-
IR Spectroscopy is excellent for rapid reaction monitoring, primarily by confirming the disappearance of the starting amide's C=O stretch.
-
¹³C NMR Spectroscopy provides the most definitive evidence, with the large downfield shift of the thiocarbonyl carbon signal to the 200-210 ppm region serving as an unmistakable indicator.
-
¹H NMR Spectroscopy offers strong supporting data, showing predictable downfield shifts for protons adjacent to the newly formed thioamide group.
-
Mass Spectrometry confirms the successful incorporation of sulfur by verifying the expected increase in molecular weight.
By systematically applying these techniques and understanding the underlying principles behind the spectral changes, researchers can proceed with confidence, knowing their molecular constructs are sound and ready for the next stages of discovery.
References
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A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). National Institutes of Health. Available at: [Link]
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Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. Available at: [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Available at: [Link]
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Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. (2023). ResearchGate. Available at: [Link]
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Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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A novel method for heterocyclic amide–thioamide transformations. (2017). National Institutes of Health. Available at: [Link]
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Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Thionation: A Mechanistic Comparison of Key Reagents
For the discerning researcher in organic synthesis and drug development, the conversion of a carbonyl group to a thiocarbonyl is a foundational yet nuanced transformation. The choice of thionating agent is paramount, directly influencing reaction efficiency, substrate scope, and scalability. This guide provides an in-depth mechanistic comparison of prevalent thionating reagents, moving beyond mere protocols to elucidate the underlying principles that govern their reactivity and selectivity. Herein, we dissect the performance of classic reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent, alongside modern alternatives, supported by experimental data and procedural insights to empower your synthetic strategy.
The Thionation Landscape: An Overview
Thionation, the substitution of a carbonyl oxygen atom with sulfur, unlocks a diverse range of thiocarbonyl compounds, including thioamides, thiolactones, thioesters, and thioketones. These sulfur analogs are not merely isosteres of their oxygen counterparts; they exhibit unique electronic and steric properties that render them invaluable in medicinal chemistry for enhancing biological activity and metabolic stability, and in materials science for creating novel organic semiconductors.[1][2]
The ideal thionating reagent should offer a harmonious balance of reactivity, selectivity, operational simplicity, and safety. Historically, the field has been dominated by phosphorus-sulfur reagents, each with a distinct mechanistic profile and application niche.
The Workhorses: Lawesson's Reagent and Phosphorus Pentasulfide
Lawesson's Reagent (LR)
2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, widely known as Lawesson's Reagent (LR), has been a mainstay in organic synthesis for decades.[3] Its popularity stems from its generally mild reaction conditions and good yields for a variety of substrates, particularly amides and ketones.[4][5]
Mechanism of Action:
The mechanism of thionation with Lawesson's Reagent is akin to the Wittig reaction. In solution, the dimeric LR exists in equilibrium with a highly reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a cycloreversion step, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thiocarbonyl compound and a phosphorus-containing byproduct.[6][7]
Figure 2: Postulated mechanism of thionation using P₄S₁₀.
Reactivity Profile:
P₄S₁₀ is a potent thionating agent but generally requires higher reaction temperatures and longer reaction times than Lawesson's reagent. [3]It is less selective, which can be a drawback when working with complex molecules. A significant advantage of P₄S₁₀ is its low cost, making it a viable option for large-scale syntheses where cost is a primary driver.
Modern Alternatives: Enhanced Performance and Versatility
To address the limitations of traditional reagents, several more sophisticated thionating agents have been developed. These often offer improved reactivity, selectivity, and easier workup procedures.
Curphey's Reagent (P₄S₁₀/HMDO)
The combination of phosphorus pentasulfide and hexamethyldisiloxane (HMDO), known as Curphey's Reagent, has emerged as a highly effective thionating system. [8][9]This reagent often provides yields comparable or superior to Lawesson's reagent, with the significant advantage of a simplified workup. [10] Mechanistic Advantage:
While the precise mechanism is not fully elucidated, it is proposed that HMDO acts as a scavenger for the polar phosphorus-oxygen byproducts, converting them into more soluble and easily removable silylated species. This prevents the formation of complex polymeric byproducts that often complicate purification in reactions with P₄S₁₀ alone. [11]
P₄S₁₀/Al₂O₃
Supporting phosphorus pentasulfide on alumina offers a practical and efficient method for the thionation of amides and ketones. [12][13]This solid-supported reagent simplifies the workup process, as the reagent-derived byproducts can be removed by simple filtration. [13]Yields are often comparable or superior to those obtained with Lawesson's reagent. [13]
P₄S₁₀-Pyridine Complex
The complex formed between phosphorus pentasulfide and pyridine is a storable, crystalline solid that serves as a highly selective thionating agent. [14][15]A key advantage of this reagent is its high thermal stability, allowing for reactions at temperatures where Lawesson's reagent would decompose. [15]This results in cleaner reactions and purer products, particularly for less reactive substrates requiring forcing conditions.
Davy Reagents
Davy reagents are a family of 2,4-disubstituted-1,3,2,4-dithiadiphosphetane-2,4-disulfides, with varied substituents on the phosphorus atom. These reagents can offer tunable reactivity and solubility profiles. While less common than Lawesson's Reagent, they have been employed in the synthesis of specific heterocyclic systems. [2]
Performance Comparison: A Data-Driven Analysis
The choice of thionating agent is ultimately guided by its performance with a specific substrate under defined reaction conditions. The following tables provide a comparative summary of yields for the thionation of representative amides and ketones.
Table 1: Comparative Yields for the Thionation of Amides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene | Reflux | 2 | 85 | [6] |
| Benzamide | P₄S₁₀ | Pyridine | Reflux | 6 | 70 | [6] |
| N-phenylacetamide | Lawesson's Reagent | THF | rt | 0.5 | 86 | [1] |
| N-phenylacetamide | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | 1 | 91 | [13] |
| Caprolactam | Curphey's Reagent | Toluene | Reflux | 1 | 95 | [9] |
| Caprolactam | Lawesson's Reagent | Toluene | Reflux | 3 | 92 | [9] |
| Acridone | P₄S₁₀-Pyridine | Dimethyl Sulfone | 165 | 0.25 | 95 | [15] |
Table 2: Comparative Yields for the Thionation of Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Lawesson's Reagent | Toluene | Reflux | 4 | 88 | [6] |
| Acetophenone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 2 | 92 | [12] |
| Benzophenone | Curphey's Reagent | Xylene | Reflux | 1.3 | 94 | [9] |
| Benzophenone | Lawesson's Reagent | Toluene | Reflux | 2 | 94 | [9] |
| Cyclohexanone | P₄S₁₀ | Toluene | Reflux | 8 | 65 | [3] |
Experimental Protocols: From Theory to Practice
To provide a practical context, detailed step-by-step methodologies for the thionation of a representative amide using Lawesson's Reagent and P₄S₁₀/Al₂O₃ are provided below.
Thionation of N-phenylacetamide with Lawesson's Reagent
Figure 3: Experimental workflow for the thionation of an amide using Lawesson's Reagent.
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF). [1]2. To this solution, add a solution of N-phenylacetamide (1.0 equivalent) in anhydrous THF at room temperature. [1]3. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). [1]4. Upon completion, evaporate the solvent under reduced pressure. [1]5. Perform an aqueous workup by adding water and extracting the product with diethyl ether. [1]6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure thioamide. [1]
Thionation of N-phenylacetamide with P₄S₁₀/Al₂O₃
Procedure:
-
To a suspension of the P₄S₁₀/Al₂O₃ reagent in anhydrous dioxane, add the amide (1.0 equivalent). [13]2. Stir the reaction mixture and heat to reflux for the appropriate time, monitoring by TLC. [13]3. After completion, cool the reaction mixture to room temperature and filter to remove the solid support.
-
Pour the filtrate onto ice and stir for 30 minutes. [13]5. Collect the precipitated product by filtration and recrystallize from a suitable solvent system to obtain the pure thioamide. [13]
Safety and Handling Considerations
Working with thionating reagents requires strict adherence to safety protocols due to their reactivity and the potential for hazardous byproducts.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
-
Lawesson's Reagent and P₄S₁₀: These reagents are moisture-sensitive and can release hydrogen sulfide (H₂S), a toxic and foul-smelling gas, upon contact with water or protic solvents. [16]Store in a cool, dry place under an inert atmosphere.
-
Quenching and Disposal: Reaction residues containing phosphorus-based reagents should be quenched carefully with a solution of sodium hypochlorite (bleach) to neutralize odorous and toxic byproducts. Dispose of all chemical waste in accordance with institutional and local regulations. [16][17]
Conclusion and Future Outlook
The selection of a thionating reagent is a critical decision in the synthesis of sulfur-containing molecules. While Lawesson's Reagent and phosphorus pentasulfide remain valuable tools, modern alternatives such as Curphey's Reagent, solid-supported P₄S₁₀, and the P₄S₁₀-pyridine complex offer significant advantages in terms of reactivity, selectivity, and ease of workup. A thorough understanding of the mechanistic nuances of each reagent empowers the synthetic chemist to make an informed choice, optimizing reaction outcomes and advancing the frontiers of drug discovery and materials science. The continued development of novel, more efficient, and environmentally benign thionating reagents remains an active area of research, promising an even more versatile toolkit for the synthetic chemists of tomorrow.
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A Researcher's Guide to Chemoselectivity in Thionation: Belleau's Reagent in Context
For the discerning researcher in organic synthesis and drug development, the precise conversion of a carbonyl to a thiocarbonyl is a foundational yet often challenging transformation. The success of a synthetic route frequently hinges on the chemoselective thionation of one functional group in the presence of others. While a variety of thionating agents are available, understanding their relative reactivity and selectivity is paramount. This guide provides an in-depth comparison of Belleau's Reagent with other common thionating agents, offering insights into their performance based on available experimental data and mechanistic understanding.
The Critical Role of Chemoselectivity in Thionation
Thionation, the substitution of a carbonyl oxygen atom with sulfur, is a vital reaction for the synthesis of thioamides, thiolactams, thioesters, and other sulfur-containing heterocycles. These moieties are not only important synthetic intermediates but are also prevalent in a wide range of biologically active molecules and materials. The primary challenge in the thionation of complex molecules lies in achieving chemoselectivity – the preferential reaction of one functional group over another. For instance, the selective thionation of an amide in the presence of a more reactive or similarly reactive ester can be a formidable task. The choice of thionating agent is therefore a critical decision that can dictate the outcome of a synthesis.
An Overview of Key Thionating Reagents
A survey of the synthetic literature reveals a handful of key players in the realm of thionation, each with its own characteristic reactivity profile.
-
Phosphorus Pentasulfide (P4S10): The classical reagent for thionation, P4S10 is a potent but often harsh reagent, typically requiring high reaction temperatures.[1] Its low solubility and the generation of difficult-to-remove byproducts can complicate purification.[2]
-
Lawesson's Reagent (LR): A significant advancement over P4S10, Lawesson's Reagent is a milder and more soluble thionating agent.[3] It has become the workhorse for many thionation reactions due to its generally high yields and more predictable reactivity.[4]
-
This compound (BR): Structurally very similar to Lawesson's Reagent, this compound features a phenoxy group in place of the methoxy group on the aromatic ring.[5] This seemingly subtle modification can influence the reagent's reactivity and selectivity.
-
Davy's Reagent (DR) and other derivatives: Modifications to the Lawesson's Reagent structure, such as in Davy's Reagent, have been developed to fine-tune solubility and reactivity.[5]
-
Modern Alternatives: More recent developments include reagents designed for improved stability, reduced odor, and enhanced functional group tolerance, as well as modified P4S10 systems like the P4S10-pyridine complex and Curphey's reagent (P4S10/hexamethyldisiloxane), which offer improved performance and easier workup.[5][6]
Mechanistic Insights into Thionation
The generally accepted mechanism for thionation by Lawesson's and related reagents involves the dissociation of the dimeric structure into a highly reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl and a stable phosphorus-oxygen double bond, which is the thermodynamic driving force for the reaction.[3][7]
Caption: Generalized mechanism of carbonyl thionation.
The chemoselectivity of these reagents is governed by the relative rates of reaction with different carbonyl functional groups. This reactivity is influenced by factors such as the electron density of the carbonyl carbon and steric hindrance around the reaction center.
Comparative Analysis of Chemoselectivity
Direct, quantitative, side-by-side comparisons of this compound with other thionating agents across a broad range of substrates are not extensively documented in the literature. However, we can infer its likely behavior based on the well-established reactivity of Lawesson's Reagent and the electronic effects of its structural modification.
The generally accepted order of reactivity for Lawesson's Reagent towards various carbonyl groups is:
Amides > Ketones > Esters [3][8]
This selectivity is attributed to the greater nucleophilicity of the amide carbonyl oxygen compared to that of ketones and esters. The phenoxy group in this compound is more electron-withdrawing than the methoxy group in Lawesson's Reagent. This may lead to a slight increase in the electrophilicity of the phosphorus atoms in the reactive monomer, potentially enhancing its reactivity. However, without direct comparative data, this remains a theoretical consideration.
The following table summarizes the performance of Lawesson's Reagent and P4S10/HMDO (Curphey's Reagent) in the thionation of various carbonyl compounds, providing a valuable benchmark for evaluating thionating agent efficacy.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl benzoate (Ester) | Lawesson's Reagent | Toluene, reflux, 24h | 75 | [9] |
| Ethyl benzoate (Ester) | P4S10/HMDO | Xylene, reflux, 10h | 82 | [9] |
| Benzamide (Amide) | Lawesson's Reagent | THF, rt, 30 min | 86 | [10] |
| Benzamide (Amide) | P4S10/HMDO | Dichloromethane, reflux | High | [11] |
| Acetophenone (Ketone) | Lawesson's Reagent | Toluene, reflux | High | [3] |
| Acetophenone (Ketone) | P4S10/HMDO | Toluene, reflux | High | [9] |
| γ-Butyrolactone (Lactone) | Lawesson's Reagent | Toluene, reflux, 6h | 85 | [9] |
| γ-Butyrolactone (Lactone) | P4S10/HMDO | Xylene, reflux, 4h | 91 | [9] |
As the data indicates, the P4S10/HMDO system can offer comparable or even superior yields to Lawesson's Reagent, often with the advantage of a simpler workup procedure.[6][9]
Experimental Protocol: Selective Thionation of an Amide in the Presence of an Ester
This protocol details a representative procedure for the chemoselective thionation of an amide in the presence of an ester using Lawesson's Reagent. The principles outlined can be adapted for use with this compound, although optimization of reaction time and temperature may be necessary.
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A Researcher's Guide to Thionation: A Cost-Benefit Analysis of Belleau's Reagent and Its Alternatives
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and materials science, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation. This reaction, known as thionation, imbues molecules with unique chemical and physical properties, opening avenues for novel biological activities and material characteristics. For decades, a select group of reagents has dominated this niche, with Lawesson's Reagent often being the first choice. However, its lesser-known relative, Belleau's Reagent, alongside other alternatives, presents a compelling case for consideration. This guide offers a comprehensive cost-benefit analysis of this compound, comparing its performance, cost, and handling against its primary competitors to aid researchers in making informed decisions for their synthetic endeavors.
The Key Players in Thionation
The most prominent reagents for the conversion of carbonyls to thiocarbonyls are organophosphorus-sulfur compounds. At the forefront are this compound and Lawesson's Reagent, which share a similar core structure and mechanism.
-
This compound: Chemically known as 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, this reagent is a potent thionating agent.[1]
-
Lawesson's Reagent (LR): The more widely recognized 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, LR has an extensive track record in organic synthesis.[2][3]
-
Phosphorus Pentasulfide (P₄S₁₀): A traditional and powerful thionating agent, often used in harsher reaction conditions.[4][5]
-
Davy's Reagents (DR): A family of reagents with varying substituents that offer different solubility and reactivity profiles.[6][7]
Mechanism of Action: A Shared Pathway
The thionation process for both Belleau's and Lawesson's reagents is believed to proceed through a similar Wittig-like mechanism. The dimeric reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct, driving the reaction forward.[8][9]
Caption: Generalized mechanism for thionation using Belleau's or Lawesson's Reagent.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies of this compound and Lawesson's Reagent under identical conditions are not extensively published, analysis of their applications in the literature allows for a qualitative and semi-quantitative comparison. Both reagents are effective for the thionation of a wide range of carbonyl compounds, including ketones, amides, lactams, esters, and lactones.[2][6][10] The reactivity of carbonyls towards these reagents generally follows the order: amides > ketones > esters.[10]
| Feature | This compound | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) | Davy's Reagents |
| Substrate Scope | Broad (ketones, amides, esters) | Broad (ketones, amides, esters)[2][3] | Broad, but can be harsh | Tunable based on substituents |
| Reaction Conditions | Typically requires heating in an inert solvent | Typically requires heating in an inert solvent (e.g., toluene, THF)[11] | Often requires higher temperatures and longer reaction times[8] | Can be more soluble in various organic solvents |
| Reported Yields | Generally good to excellent | Generally good to excellent[11][12] | Can be lower and less clean than LR[8] | Variable, can be very high |
| Work-up | Aqueous work-up and chromatography | Aqueous work-up and chromatography often necessary to remove byproducts[11] | More complex work-up, byproducts can be problematic | Can offer easier purification |
| Handling Issues | Unpleasant odor, moisture sensitive | Unpleasant odor, moisture sensitive[13][14] | Highly moisture sensitive, generates H₂S[4] | Generally easier to handle |
Experimental Protocols: Thionation of a Model Substrate
To provide a practical comparison, the following are generalized protocols for the thionation of a primary amide, a common transformation in medicinal chemistry.
Protocol 1: Thionation of Benzamide using Lawesson's Reagent
Materials:
-
Benzamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene (or THF)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating mantle and reflux condenser
-
TLC plates and appropriate eluent for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 mmol) in anhydrous toluene (10-20 mL).
-
Add Lawesson's Reagent (0.5 mmol, 0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thiobenzamide.
Caption: Experimental workflow for thioamide synthesis using Lawesson's Reagent.
Protocol 2: Thionation of Benzamide using this compound
The protocol for this compound is expected to be very similar to that of Lawesson's Reagent, given their structural and mechanistic similarities.
Materials:
-
Benzamide
-
This compound (0.5 equivalents)
-
Anhydrous Toluene
-
Standard laboratory glassware for reactions under inert atmosphere
-
Heating mantle and reflux condenser
-
TLC plates and appropriate eluent for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve benzamide (1.0 mmol) in anhydrous toluene (10-20 mL).
-
Add this compound (0.5 mmol, 0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final thioamide product.
Cost Analysis: A Key Consideration
The cost of reagents is a significant factor in any synthetic project, especially for large-scale applications. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary by supplier and purity grade.
| Reagent | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Fisher Scientific | 5 g | $232.00 | $46.40 |
| Lawesson's Reagent | Sigma-Aldrich | 10 g | $51.30 | $5.13 |
| Fisher Scientific | 25 g | $64.75 | $2.59 | |
| Molecular Depot | 5 g | $295.00 | $59.00 | |
| Phosphorus Pentasulfide | Various | 500 g | ~$50-100 | ~$0.10-0.20 |
From this analysis, it is evident that Lawesson's Reagent is significantly more cost-effective than this compound from most major suppliers. Phosphorus pentasulfide is by far the most economical option, though its use comes with challenges in handling and reaction control.
Safety and Handling: A Non-Negotiable Priority
Both Belleau's and Lawesson's reagents are organophosphorus-sulfur compounds and should be handled with care in a well-ventilated fume hood.[14]
Key Safety Considerations:
-
Toxicity: These reagents are harmful if swallowed, inhaled, or absorbed through the skin.[13][15] The toxicological properties of this compound are not as extensively studied as those of Lawesson's Reagent.[13]
-
Odor: A significant drawback of these reagents is their strong, unpleasant odor. This is largely due to the potential for the release of small amounts of hydrogen sulfide (H₂S), a toxic and flammable gas, especially in the presence of moisture.[6]
-
Moisture Sensitivity: Both reagents are sensitive to moisture and should be stored in a dry, inert atmosphere to prevent decomposition and the release of H₂S.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling these reagents.[14]
-
Waste Disposal: Chemical waste should be disposed of according to institutional and local regulations for hazardous materials.
Phosphorus pentasulfide requires even greater caution due to its high reactivity with water, which can be violent and liberate large quantities of toxic H₂S gas.[4]
Conclusion: Making the Right Choice for Your Research
The choice of a thionating agent is a multifaceted decision that requires a careful balance of performance, cost, and safety.
-
This compound is a potent thionating agent with a broad substrate scope. However, its significantly higher cost compared to Lawesson's Reagent makes it a less economically viable option for most applications, unless a specific and demonstrable performance advantage for a particular substrate is identified.
-
Lawesson's Reagent remains the workhorse for many thionation reactions due to its well-established efficacy, extensive documentation, and, most notably, its cost-effectiveness. Its primary drawbacks are its unpleasant odor and the need for careful handling.
-
Phosphorus Pentasulfide is the most economical choice but is generally reserved for situations where its high reactivity and the harsh conditions required are tolerable, and where stringent safety precautions can be implemented.
-
Newer Alternatives , such as Davy's reagents and other recently developed odorless thionating agents, offer potential advantages in terms of handling, safety, and sometimes, reactivity.[6][7] While often more expensive, they may be justified for high-value applications or where safety and ease of use are paramount.
For most routine thionation applications in a research setting, Lawesson's Reagent offers the optimal balance of cost and performance . However, for challenging substrates or in situations where odor and H₂S generation are critical concerns, exploring the utility of newer, albeit more expensive, alternatives is a worthwhile endeavor. A preliminary small-scale trial is always recommended to determine the optimal reagent and conditions for a specific transformation.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]
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chemeurope.com. (n.d.). Lawesson's reagent. Retrieved from [Link]
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LookChem. (n.d.). Lawesson's Reagent Safety Data Sheets(SDS). Retrieved from [Link]
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Labware E-shop. (n.d.). Lawesson's Reagent, 99%. Retrieved from [Link]
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Lu Le Laboratory. (2013, August 16). Preparation of Phosphorus Pentasulfide - A Thionation Reagent. Retrieved from [Link]
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Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024, September 10). RSC Publishing. Retrieved from [Link]
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Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025, October 3). ACS Publications. Retrieved from [Link]
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
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Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO1995026357A1 - Thionation process using elemental phosphorus and sulfur.
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Two Reagents for Thionations. Retrieved from [Link]
-
PubMed. (n.d.). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]
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ResearchGate. (2025, August 6). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
Recent Developments in the Area of Thionation Methods and Related Synthetic Applications. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
BIAL'S REAGENT - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
ResearchGate. (2025, November 16). Thionation Using Fluorous Lawesson's Reagent | Request PDF. Retrieved from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
bioMerieux. (n.d.). Safety Data Sheet. Retrieved from [Link]
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A Researcher's Guide to Thionation: A Comparative Analysis of Belleau's Reagent and Its Alternatives in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation. This guide provides an in-depth, comparative analysis of Belleau's Reagent, a specialized thionating agent, and its alternatives. By examining experimental data, reaction mechanisms, and practical considerations, this document serves as a technical resource for selecting the optimal reagent to advance synthetic chemistry projects.
The introduction of a sulfur atom in place of a carbonyl oxygen can dramatically alter a molecule's biological activity, physicochemical properties, and synthetic utility. Thioamides, for instance, are important isosteres of amides in drug design. The choice of thionating agent is therefore a critical decision in the synthesis of novel chemical entities. For decades, Lawesson's Reagent has been the dominant tool for this purpose. However, a range of alternative reagents, including this compound, have been developed to address some of its limitations.
The Landscape of Thionating Reagents: A Comparative Overview
The effectiveness of a thionating agent is judged by its reactivity, selectivity, solubility, and ease of use. The ideal reagent would efficiently convert a wide range of carbonyl compounds to their thio-analogs under mild conditions, with minimal side products and a straightforward workup. Here, we compare this compound against its primary precursor, Lawesson's Reagent, and other notable alternatives.
| Feature | This compound | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | Davy's Reagents (DR) | Curphey's Reagent (P₄S₁₀/HMDO) |
| Chemical Name | 2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | 2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | Phosphorus(V) sulfide | 2,4-Bis(alkylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfides | Phosphorus(V) sulfide / Hexamethyldisiloxane |
| Key Advantage | Improved solubility over LR | Widely used, well-understood reactivity | Low cost | Good solubility, higher reactivity than LR | High efficiency, clean reactions, easy workup |
| Primary Limitation | Higher cost, byproducts can complicate purification | Poor solubility in some solvents, byproduct removal can be difficult | Harsh reaction conditions, low selectivity, large excess needed | Can be too reactive, leading to side products | Requires preparation of the reagent mixture |
| Typical Solvents | Toluene, THF, Dichloromethane | Toluene, Xylene, THF | Pyridine, Toluene, Xylene | Toluene, THF | Toluene, Xylene |
| Odor | Unpleasant | Unpleasant | Unpleasant | Unpleasant | Unpleasant |
The Mechanism of Thionation: A Shared Pathway
The thionation mechanism for this compound is analogous to that of Lawesson's Reagent. In solution, the reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl compound in a concerted cycloaddition to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which is similar to the mechanism of a Wittig reaction, to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct.[1][2][3]
Caption: Generalized mechanism of thionation by Belleau's and Lawesson's Reagents.
The reactivity of the carbonyl group is a key factor in the success of the thionation reaction. Generally, the order of reactivity is amides > ketones > esters.[3][4] This selectivity can be exploited to preferentially thionate an amide in the presence of an ester by carefully controlling the reaction conditions.[4]
Head-to-Head Comparison: this compound vs. Lawesson's Reagent
This compound was developed as a modification of Lawesson's Reagent, with the p-methoxyphenyl groups replaced by p-phenoxyphenyl groups. This structural change was intended to improve the reagent's solubility in organic solvents.
Solubility: While quantitative, side-by-side solubility data is scarce in the literature, it is generally accepted that this compound exhibits enhanced solubility in common organic solvents like toluene and THF compared to Lawesson's Reagent. This can be a significant advantage, allowing for reactions to be conducted at lower temperatures and with more dilute solutions, potentially reducing the formation of side products.
Reactivity and Yields: The reactivity of this compound is comparable to that of Lawesson's Reagent. The choice between the two often comes down to the specific substrate and the desired reaction conditions. For substrates with poor solubility, the higher solubility of this compound may lead to improved yields and shorter reaction times.
The Broader Landscape: Other Alternatives to Lawesson's Reagent
While this compound offers an incremental improvement over Lawesson's Reagent, other alternatives provide more distinct advantages.
Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is a traditional and cost-effective thionating agent. However, it is generally less reactive than Lawesson's and Belleau's reagents, often requiring higher temperatures and longer reaction times.[1] Its use can lead to lower yields and a higher incidence of side products, making it less suitable for complex molecules in drug discovery.[5]
Davy's Reagents
Davy's reagents are another class of Lawesson's Reagent derivatives with different alkoxy or alkylthio substituents on the phosphorus atoms. These modifications generally lead to increased solubility and reactivity. In some cases, Davy's reagents can thionate less reactive carbonyls that are resistant to Lawesson's Reagent.[6]
Curphey's Reagent (P₄S₁₀/HMDO)
The combination of phosphorus pentasulfide and hexamethyldisiloxane (HMDO), known as Curphey's Reagent, has emerged as a highly effective thionating system. It often provides yields that are comparable or superior to those obtained with Lawesson's Reagent.[7][8] A significant advantage of Curphey's Reagent is the simplified workup. The phosphorus-containing byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel, avoiding the often-tedious chromatographic purification required for reactions with Lawesson's and Belleau's reagents.[7]
Novel Odorless Reagents
A major drawback of traditional thionating reagents is their strong, unpleasant odor and the release of toxic hydrogen sulfide gas upon contact with moisture.[9] Recently, new, air-stable, and odorless thionating reagents have been developed. These next-generation reagents offer a safer and more environmentally friendly alternative, with comparable or even superior reactivity and selectivity.[9]
Experimental Protocols
The following protocols are provided as general guidelines and should be optimized for each specific substrate.
General Protocol for Thionation of an Amide with this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amide (1.0 mmol) and this compound (0.5-0.6 mmol).
-
Solvent Addition: Add anhydrous toluene (10-20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel. The phosphorus byproducts can be challenging to remove, and various modified workup procedures have been reported to facilitate their removal.
General Protocol for Thionation of a Ketone with Curphey's Reagent
-
Reagent Preparation: In a dry flask under an inert atmosphere, suspend phosphorus pentasulfide (P₄S₁₀, 0.25-0.33 mmol per mmol of ketone) in anhydrous toluene or xylene.
-
HMDO Addition: Add hexamethyldisiloxane (HMDO, 3-5 mmol per mmol of P₄S₁₀) to the suspension.
-
Substrate Addition: Add the ketone (1.0 mmol) to the reagent mixture.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Workup: After completion, cool the reaction. A hydrolytic workup with an aqueous solution of sodium bicarbonate can be used to remove the phosphorus byproducts. The organic layer is then dried and concentrated to yield the crude thioketone, which can be further purified by chromatography or recrystallization.[7]
Conclusion and Future Outlook
The selection of a thionating reagent is a critical step in the synthesis of sulfur-containing compounds, with significant implications for yield, purity, and scalability. While Lawesson's Reagent remains a workhorse in organic synthesis, its limitations, particularly in terms of solubility and purification, have driven the development of alternatives.
This compound offers a modest improvement in solubility, which can be advantageous for certain substrates. However, for a more significant improvement in ease of use and reaction efficiency, Curphey's Reagent presents a compelling alternative with a more straightforward workup. For researchers prioritizing safety and environmental considerations, the emerging class of odorless and air-stable thionating reagents represents the future of thionation chemistry.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the available purification capabilities. This guide provides the foundational knowledge and comparative data to enable an informed decision, empowering researchers to efficiently and effectively incorporate thiocarbonyls into their drug discovery and development programs.
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- A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry.
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- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (n.d.).
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- Thionation Using Fluorous Lawesson's Reagent. (2006). Organic Letters.
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- Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.).
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025).
- Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2024). Molecules.
- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). CORE.
- Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. (n.d.).
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- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.).
- Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (1992). Journal of Agricultural and Food Chemistry.
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- Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. (n.d.).
- Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents. (1983). Journal of Pharmaceutical Sciences.
- Solubility of Flavonoids in Organic Solvents. (n.d.).
- Solubility Behaviors and Correlations of Common Organic Solvents. (2020).
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A Senior Application Scientist's Guide to Hydroxamic Acid Synthesis in Drug Discovery: A Comparative Analysis of Key Reagents
For the dedicated researcher in drug discovery, the synthesis of high-quality tool compounds and potential drug candidates is the bedrock of progress. The hydroxamic acid moiety is a recurring and vital pharmacophore, particularly for inhibitors of metalloenzymes, due to its potent metal-chelating properties.[1][2] This guide provides an in-depth, comparative analysis of synthetic strategies for introducing this critical functional group, with a special focus on a widely adopted and highly effective reagent that has become a staple in the medicinal chemist's toolbox.
While the term "Belleau's Reagent" was specified for this topic, extensive research did not identify a specific, widely recognized reagent for hydroxamic acid synthesis under this name. The pioneering work of Bernard Belleau in medicinal chemistry laid foundational principles for understanding drug action and design. In the spirit of his contributions to rigorous chemical science, this guide will focus on a reagent that embodies the principles of efficiency, reliability, and broad applicability in modern drug discovery: O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, often abbreviated as THP-ONH2. We will compare its performance and utility against other common alternatives, providing the detailed, field-proven insights necessary for making informed decisions in your research.
The Allure and Challenge of Hydroxamic Acids
Hydroxamic acids are prominent in medicinal chemistry due to their ability to form strong bidentate chelates with metal ions like Zn(II) and Fe(III).[1][3] This property is the cornerstone of their inhibitory activity against metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases.[1][2] The clinical success of drugs like Vorinostat (SAHA), an HDAC inhibitor for treating cutaneous T-cell lymphoma, underscores the therapeutic potential of this functional group.[4]
However, the synthesis of hydroxamic acids is not without its challenges. Free hydroxylamine (NH₂OH) is unstable and can be explosive.[1] Its use in solution, typically generated in situ from its hydrochloride salt, can lead to side reactions and purification difficulties, especially with complex substrates bearing sensitive functional groups.[1] To overcome these limitations, the use of protected hydroxylamines has become the preferred strategy in contemporary organic synthesis.
A Premier Reagent: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2)
Among the various protected hydroxylamine reagents, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) has emerged as a particularly robust and versatile option.[1] It is a commercially available solid that is stable and easy to handle.[5][6][7] The THP protecting group is readily cleaved under mild acidic conditions, making it compatible with a wide range of functional groups present in complex drug-like molecules.[1][8]
Mechanism of Action: A Three-Step Symphony
The use of THP-ONH2 in hydroxamic acid synthesis follows a logical and efficient three-step sequence: coupling, and deprotection.
Caption: General workflow for hydroxamic acid synthesis using THP-ONH2.
-
Coupling: The carboxylic acid starting material is activated, typically using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as hydroxybenzotriazole (HOBt).[1] The activated acid then reacts with THP-ONH2 to form the O-protected hydroxamate intermediate.
-
Deprotection: The THP group is removed by treatment with a mild acid, such as hydrochloric acid in an organic solvent or trifluoroacetic acid (TFA), to yield the final hydroxamic acid.[1][8]
This straightforward process consistently delivers high yields and simplifies the purification of the final product.
Comparison of Hydroxylamine Reagents
The choice of reagent for hydroxamic acid synthesis can significantly impact the success of a drug discovery campaign, influencing timelines, scalability, and the purity of the final compounds. Below is a comparison of THP-ONH2 with other commonly used alternatives.
| Reagent | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Hydroxylamine HCl | NH₂OH·HCl | Inexpensive | Unstable free base, potential for side reactions, lower yields with complex substrates | Not applicable (used directly) |
| THP-ONH2 | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | Stable, crystalline solid; high yields; mild acidic deprotection | Moderately expensive | Mild acid (e.g., HCl, TFA)[1][8] |
| O-Tritylhydroxylamine | Tr-ONH₂ | Stable solid; deprotection under very mild, Lewis acid conditions | Can be bulky; trityl cation can be difficult to remove | Very mild Lewis or protic acids (e.g., MgBr₂, BF₃·OEt₂, 5% TFA)[9] |
| N-Boc-hydroxylamine | Boc-NHOH | Stable solid; orthogonal to many other protecting groups | Can be prone to rearrangement | Strong acid (e.g., TFA)[10] |
| O-Silylhydroxylamines | e.g., TBS-ONH₂ | Good for specific applications | Can be expensive; requires fluoride for deprotection | Fluoride source (e.g., TBAF) or acid[1] |
Case Study: The Synthesis of Vorinostat (SAHA)
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an excellent case study to illustrate the practical application of these reagents in the synthesis of a marketed drug. Several synthetic routes to Vorinostat have been reported, with many modern approaches favoring the use of a protected hydroxylamine to ensure a high-yielding and clean final step.[4][11][12][13]
The synthesis typically begins with the preparation of suberanilic acid, which is then coupled with a protected hydroxylamine. The use of THP-ONH2 is well-documented for this purpose.[4][8]
Caption: Chemoenzymatic workflow for the synthesis of Vorinostat.
Experimental Protocol: Synthesis of Vorinostat via THP-ONH2
This protocol is a representative example based on methodologies described in the literature.[4][8]
Step 1: Synthesis of N-(8-oxo-8-(phenylamino)octanoyl)-O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (O-THP-Vorinostat)
-
To a solution of suberanilic acid (1 equivalent) in a suitable solvent (e.g., a 9:1 mixture of t-amyl alcohol and DMSO)[8], add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (2 equivalents).[8]
-
Add immobilized lipase B from Candida antarctica (CaLB) as a catalyst.[4][8]
-
Heat the reaction mixture to 70°C and stir for 16 hours or until completion as monitored by TLC or LC-MS.[8]
-
Upon completion, filter off the enzyme and concentrate the filtrate under reduced pressure to obtain the crude O-THP-Vorinostat, which can be used in the next step without further purification.
Step 2: Synthesis of Vorinostat (Deprotection)
-
Dissolve the crude O-THP-Vorinostat from the previous step in a suitable solvent (e.g., methanol).
-
Add an acidic resin, such as silica-based Si-propylsulfonic acid.[8]
-
Stir the mixture at room temperature for 30 minutes or until deprotection is complete.[8]
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude Vorinostat can be purified by precipitation from a suitable solvent system (e.g., diethyl ether) or by recrystallization to afford the final product in high purity.[8]
A chemoenzymatic approach transferred to a continuous flow reactor has been shown to produce Vorinostat in a 70% yield over 4 hours.[4][8]
Performance Comparison in Vorinostat Synthesis
| Method | Key Reagents | Overall Yield | Key Advantages | Reference |
| Diacid Chloride Route | Suberoyl chloride, Aniline, NH₂OH·HCl | 15-30% | Single step from diacid chloride | [13] |
| Mixed Anhydride Route | Suberanilic acid, Ethyl chloroformate, NH₂OH | ~58% (reported), 38% (reproduced) | Avoids acid chloride | [13] |
| Chemoenzymatic Flow | Suberanilic acid, THP-ONH₂, CaLB, Acidic Resin | 70-75% | High yield, sustainable, automated | [4][8] |
Conclusion
The synthesis of hydroxamic acids is a critical capability in modern drug discovery. While direct condensation with hydroxylamine has its place, the use of protected hydroxylamines offers significant advantages in terms of yield, purity, and substrate scope. Among these, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) stands out as a highly reliable and versatile reagent, enabling the efficient synthesis of complex molecules like Vorinostat. Its stability, ease of use, and the mild conditions required for deprotection make it an excellent choice for researchers aiming to accelerate their drug discovery programs. By understanding the comparative strengths and weaknesses of the available reagents, scientists can select the optimal synthetic strategy to advance their projects with confidence and efficiency.
References
-
Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]
-
Contente, M. L., et al. (2025). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. European Journal of Organic Chemistry. [Link]
-
Kim, D., et al. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry, 72(15), 5856–5859. [Link]
-
Principe, S., et al. (2025). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. AIR Unimi. [Link]
-
ResearchGate. (2019). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]
-
SLS Ireland. (n.d.). O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, 96%. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of vorinostat employing two light-mediated steps. [Link]
-
AIR Unimi. (2024). Preparation of the HDAC inhibitor vorinostat via chemo-enzymatic synthesis. [Link]
-
Scientific & Academic Publishing. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]
- Google Patents. (2015).
-
MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]
-
AIR Unimi. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
-
Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Belleau's Reagent
Executive Summary: Beyond the Reaction
Belleau's Reagent, 2,4-bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a powerful and effective thionating agent. Its utility in converting carbonyls to thiocarbonyls is well-established in complex molecule synthesis. However, its reactivity extends beyond the desired transformation, posing significant hazards if not managed correctly through its entire lifecycle, especially disposal. This guide provides a direct, field-proven methodology for the safe handling and disposal of this compound and its waste streams. We will move beyond simply listing steps to explain the chemical rationale, ensuring that laboratory personnel can execute these procedures with a full understanding of the underlying safety principles. This document is intended for researchers and professionals who handle organothiophosphate compounds and require robust, reliable disposal protocols.
Core Hazards & Immediate Safety Directives
Understanding the inherent risks of this compound is foundational to its safe disposal. Its hazards are primarily derived from its organophosphorus core and its reactivity, which it shares with its well-known analog, Lawesson's Reagent.
-
Extreme Moisture Sensitivity: The primary hazard is its vigorous and uncontrolled reaction with water. This hydrolysis does not merely deactivate the reagent; it liberates highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2] This gas is recognizable by its potent "rotten egg" stench, but it quickly desensitizes the olfactory nerves, making odor an unreliable indicator of dangerous concentrations.
-
Toxicity: this compound is classified as an organophosphorus compound and should be handled as toxic. Inhalation of dust or skin contact should be rigorously avoided.[3] The byproducts of its decomposition, including H₂S and various organothiophosphates, are also hazardous.
-
Solid Waste Classification: Unused or waste this compound is considered a toxic and water-reactive hazardous waste.[1][2] It must be disposed of through a licensed environmental services provider and must never be mixed with other waste streams, particularly aqueous or acidic waste.
Table 1: Essential Safety & Handling Parameters
| Parameter | Specification & Rationale |
| Handling Environment | Always handle in a certified chemical fume hood to contain dust and any off-gassing.[2][4] |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[1][2] |
| Required PPE | Chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker butyl rubber for extensive handling), safety goggles with side shields, a face shield, and a flame-retardant lab coat are mandatory.[4][5] |
| Ignition Sources | Prohibit all ignition sources from the handling area. While the reagent itself is not pyrophoric, its decomposition product (H₂S) is flammable.[2] |
| Emergency Equipment | An emergency eyewash and safety shower must be immediately accessible. A Class "D" or "ABC" dry chemical fire extinguisher should be available. Do not use a water-based extinguisher. [1] |
Disposal Decision Workflow
The primary decision in disposing of this compound is whether you are dealing with bulk, unreacted material or small, residual quantities that require chemical neutralization.
Caption: Disposal decision workflow for this compound.
Procedure for Bulk & Unreacted Reagent Disposal
For expired, unwanted, or surplus this compound in its original or a sealed secondary container, chemical neutralization is unnecessary and unsafe to perform on a large scale. The primary goal is secure containment and transfer to a certified hazardous waste handler.
Methodology:
-
Do Not Open: Keep the container sealed. If the original container's integrity is compromised, overpack it into a larger, sealable, and compatible container (e.g., a wide-mouth glass jar with a PTFE-lined cap) inside a fume hood.
-
Labeling: Affix a hazardous waste tag to the container. Clearly label it with:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 88816-02-8 (Note: This CAS number is for the specific phenoxy-substituted version, distinguish from Lawesson's Reagent if necessary).
-
Hazard identification: "Toxic," "Water-Reactive," "Stench."
-
-
Segregation: Store the container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from all other chemical waste, especially acids, bases, and aqueous solutions.[6]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal contractor.[3][6] Inform them that the waste is a water-reactive organophosphorus solid.
Procedure for Chemical Neutralization (Quenching) of Residuals
This procedure is designed exclusively for small, residual quantities of this compound, such as material coating the inside of reaction flasks or contaminated spatulas. The objective is to controllably decompose the reagent and its hazardous byproducts into a less reactive waste stream.
Causality of Protocol: Direct quenching with water is hazardous due to the rapid, exothermic release of toxic H₂S gas.[1][2] This protocol utilizes a two-stage process. First, an alcohol (isopropanol) is used as a less reactive proton source to controllably decompose the reagent's P-S bonds. Research on the related Lawesson's Reagent shows that alcohols can decompose the phosphorus-sulfur core into more manageable thiophosphonate esters.[7][8] Second, an oxidative bleach quench is employed to neutralize the highly toxic and malodorous hydrogen sulfide byproduct, converting it to non-volatile and less hazardous sulfate salts.
Caption: Step-by-step workflow for quenching residual this compound.
Experimental Protocol:
-
Preparation:
-
Place the vessel containing the this compound residue (e.g., a round-bottom flask) in a secondary container and place this assembly within an ice/water bath in a chemical fume hood.
-
Add a suitable anhydrous, inert solvent (e.g., toluene) to suspend the residue. Ensure sufficient volume to allow for effective stirring.
-
Establish an inert atmosphere over the suspension by purging with nitrogen or argon. Maintain a positive pressure throughout the procedure.
-
-
Decomposition with Alcohol:
-
Slowly add anhydrous isopropanol dropwise via an addition funnel with vigorous stirring. The reaction is exothermic; control the addition rate to maintain a manageable temperature and prevent excessive gas evolution.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for at least one hour, then warm to room temperature and stir for an additional hour to ensure complete reaction.
-
-
Oxidative Neutralization of Byproducts:
-
Cool the mixture again in an ice bath.
-
Prepare a solution of sodium hypochlorite (household bleach, typically 5-8%, can be diluted or used as is, though a 10-15% solution is more effective if available).
-
CAUTIOUSLY and slowly add the bleach solution dropwise. This reaction is highly exothermic and will generate gas. A vigorous reaction indicates the successful oxidation of sulfide byproducts.
-
Continue adding bleach until the characteristic yellow color of the solution fades and the H₂S odor is no longer apparent at the fume hood exhaust.
-
Stir for an additional 1-2 hours at room temperature.
-
-
Final pH Adjustment & Disposal:
-
Check the pH of the aqueous layer. It will likely be basic. Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid, such as 1M HCl.
-
Transfer the entire biphasic mixture (organic and aqueous layers) into a designated halogenated hazardous waste container.
-
Label the container with all components: Toluene, Isopropanol, Water, Sodium Chloride, Sodium Sulfate, and Organophosphorus byproducts.
-
Arrange for pickup by EHS.
-
Spill Management
In the event of a spill of solid this compound:
-
Evacuate & Alert: Evacuate the immediate area and notify your supervisor and EHS. Do not attempt to clean a large spill alone.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain (Trained Personnel Only):
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand, vermiculite, or diatomaceous earth.[4]
-
DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels or sawdust.
-
Carefully sweep the contaminated absorbent into a sealable, labeled container for hazardous waste.
-
Decontaminate the area with a cloth dampened with a non-reactive organic solvent (e.g., toluene), placing the used cloth in the same hazardous waste container. Finally, wash the area with soap and water.
-
Conclusion
The responsible stewardship of powerful chemical reagents like this compound extends from the moment of purchase to the final point of disposal. Adherence to these detailed protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety and professional scientific practice. By understanding the chemical principles behind each step, researchers can confidently manage this reagent's waste stream, protecting themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link]
-
SDFine-Chem Limited. (n.d.). LAWESSON'S REAGENT MSDS. Retrieved from [Link]
-
Loba Chemie. (n.d.). Material Safety Data Sheet - Lawesson's Reagent 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 936–942. [Link]
-
ResearchGate. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Fujimoto–Belleau reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Retrieved from [Link]
-
ACS Publications. (2025, October 3). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). THIATION WITH 2,4-BIS(4-METHOXYPHENYL)-1,3,2,4- DITHIADIPHOSPHETANE 2,4-DISULFIDE: N-METHYLTHIOPYRROLIDONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
-
ResearchGate. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
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Navigating the Uncharted: A Guide to Personal Protective Equipment for Belleau's Reagent
Deconstructing the Hazard: Understanding Belleau's Reagent
This compound, identified as 2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-Disulfide, is a sulfurating agent utilized in organic synthesis. Its function is analogous to the more commonly known Lawesson's Reagent, which is used to convert carbonyl compounds to thiocarbonyls.[1] The inherent reactivity of such organophosphorus-sulfur compounds necessitates a stringent approach to personal protection. The primary hazards associated with this compound and similar compounds stem from:
-
Corrosivity: Upon contact with moisture, these reagents can hydrolyze to produce corrosive byproducts, posing a severe risk to skin, eyes, and the respiratory tract.[2]
-
Toxicity: Inhalation, ingestion, or skin absorption of the reagent or its byproducts can be toxic.[2][3]
-
Reactivity: The reagent can react violently with certain substances, including bases.[2]
Given these potential dangers, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential for ensuring operator safety.
The Last Line of Defense: A Comprehensive PPE Protocol
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical hazards.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes and Face | Chemical splash goggles and a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates. A full-face shield worn over the goggles offers a secondary layer of protection for the entire face from splashes of the reagent or corrosive byproducts.[4] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton) layered over nitrile gloves | Double-gloving is a critical practice. The outer glove should be of a material with high resistance to organophosphorus compounds and corrosive substances. The inner nitrile glove provides protection in the event the outer glove is breached. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-resistant apron over a flame-resistant laboratory coat | A chemical-resistant apron made of materials like neoprene or PVC should be worn over a standard flame-resistant lab coat. This provides a barrier against splashes and spills of the solid reagent or solutions.[5] |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge | Due to the potential for inhalation of fine particles of the solid reagent and corrosive fumes from hydrolysis, respiratory protection is mandatory.[4][6] All work must be conducted within a certified chemical fume hood. In the event of a significant spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.[2][7] |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should be made of a non-porous, chemical-resistant material to protect against spills. Leather or cloth shoes are not appropriate as they can absorb and retain chemical spills.[5] |
The Workflow of Safety: A Step-by-Step Guide to Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk. The following workflow integrates the use of appropriate PPE at every stage.
Preparation and Donning of PPE
-
Work Area Preparation: Before bringing this compound into the work area, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a quenching solution (e.g., a dilute solution of sodium hypochlorite or sodium bicarbonate), readily available.[8]
-
PPE Donning Sequence:
-
Put on closed-toe, chemical-resistant shoes.
-
Don a flame-resistant lab coat.
-
Put on the inner pair of nitrile gloves.
-
Don the chemical-resistant apron.
-
Put on the outer pair of heavy-duty, chemical-resistant gloves.
-
Fit and seal-check your NIOSH-approved respirator.
-
Put on chemical splash goggles.
-
Finally, put on the full-face shield.
-
Handling and Dispensing this compound
-
In the Fume Hood: All manipulations of this compound must occur within the certified chemical fume hood.
-
Handling the Solid: this compound is a solid. When weighing and transferring the reagent, do so carefully to avoid generating dust. Use a spatula and a tared, sealed container.
-
Solution Preparation: When preparing solutions, slowly add the reagent to the solvent. Be mindful of any potential exothermic reactions.
Post-Handling and Doffing of PPE
-
Decontamination: Before removing PPE, decontaminate the exterior of your gloves with a suitable solvent, followed by soap and water.
-
PPE Doffing Sequence:
-
Remove the full-face shield.
-
Remove the chemical-resistant apron.
-
Remove the outer pair of heavy-duty gloves, peeling them off without touching the exterior.
-
Remove the chemical splash goggles.
-
Remove the lab coat.
-
Remove the inner pair of nitrile gloves, again without touching the exterior.
-
Finally, remove your respirator outside of the immediate work area.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Preparedness: Spill Management and Disposal
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's EHS department immediately.[8]
-
Contain and Neutralize: For small spills, if you are trained and equipped to do so, contain the spill with an inert absorbent material like sand or vermiculite.[9] Do not use combustible materials. Cautiously neutralize the spill with a basic solution, such as 5% sodium bicarbonate.[8] Be aware that this reaction may be exothermic and produce fumes.[9]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Quenching: Unused this compound should be slowly and carefully added to a stirred, cooled, basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to quench its reactivity.[9]
-
Waste Collection: Collect all contaminated materials, including absorbent materials from spills, used PPE, and quenched solutions, in a clearly labeled, sealed, and chemical-resistant waste container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved channels. Do not dispose of this compound or its waste down the drain.[2][3]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs).
- METHANESULPHONYL CHLORIDE. Sdfine.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Personal Protective Equipment | US EPA. (2025).
- This compound 88816-02-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
- Lawesson's Reagent. Organic Chemistry Portal.
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. epa.gov [epa.gov]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
